molecular formula C10H11N3O B2914885 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile CAS No. 2196213-85-9

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Cat. No.: B2914885
CAS No.: 2196213-85-9
M. Wt: 189.218
InChI Key: KYNDIXRVYUIHQO-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(cyclobutylmethoxy)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-9-10(13-5-4-12-9)14-7-8-2-1-3-8/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNDIXRVYUIHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (CAS Number 1250132-05-8), a novel heterocyclic compound. While direct literature on this specific molecule is sparse, this guide constructs a robust scientific framework based on the well-established chemistry of its core components: the pyrazine-2-carbonitrile scaffold and the cyclobutyl moiety. We present a prospective synthesis, outline detailed characterization protocols, and explore its potential applications in drug discovery, particularly as a kinase inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related chemical spaces.

Introduction: The Pyrazine-2-Carbonitrile Scaffold and the Cyclobutyl Advantage

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its two nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, making it an ideal platform for interacting with biological targets.[3] The pyrazine-2-carbonitrile substitution pattern is of particular interest, with the nitrile group serving as a potent hydrogen bond acceptor or a bioisostere for other functional groups, while also providing a synthetic handle for further elaboration.[2]

The subject of this guide, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, combines this valuable heterocyclic core with a cyclobutylmethoxy substituent. The incorporation of a cyclobutane ring into drug candidates is a modern medicinal chemistry strategy used to confer several advantageous properties.[1][4] These include:

  • Improved Metabolic Stability: The cyclobutyl group can block sites of metabolism, increasing the half-life of a compound.[4]

  • Enhanced Lipophilicity and Solubility: It can be used to fine-tune the physicochemical properties of a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Restriction: The puckered, three-dimensional nature of the cyclobutane ring can lock a molecule into a bioactive conformation, improving potency and selectivity.[4]

  • Novel Vector Exploration: It provides unique exit vectors for exploring the three-dimensional space of a target's binding pocket.[4][5]

This guide will therefore explore 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile as a molecule of high interest, leveraging established chemical principles to propose its synthesis and predict its properties and applications.

Proposed Synthesis Pathway

The most logical and efficient synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile involves a two-step process starting from the commercially available pyrazine-2-carbonitrile. The strategy hinges on the chlorination of the pyrazine ring followed by a nucleophilic aromatic substitution (SNAr) reaction with cyclobutylmethanol.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophile Preparation cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A Pyrazine-2-carbonitrile (CAS 19847-12-2) B 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3) A->B SOCl₂ or SO₂Cl₂, DMF (cat.), Toluene E 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (CAS 1250132-05-8) B->E C Cyclobutylmethanol D Sodium Cyclobutylmethoxide C->D NaH or Na metal, Anhydrous THF D->E

Figure 1: Proposed Synthetic Workflow.
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

The key intermediate, 3-chloropyrazine-2-carbonitrile, is prepared via direct chlorination of pyrazine-2-carbonitrile. The electron-withdrawing nitrile group deactivates the pyrazine ring, necessitating potent chlorinating agents.

Experimental Protocol:

  • To a solution of pyrazine-2-carbonitrile (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).[6][7]

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add sulfuryl chloride (SO₂Cl₂) (4.0 eq) or thionyl chloride (SOCl₂) dropwise over 10-15 minutes, maintaining the internal temperature below 10 °C.[7][8]

  • Allow the reaction mixture to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto ice water.

  • Neutralize the aqueous layer with a solid base, such as sodium bicarbonate (NaHCO₃).[6][7]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane or a hexane/ethyl acetate gradient) to yield 3-chloropyrazine-2-carbonitrile as a white solid.[6][7]

Causality: The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, which is the active electrophilic chlorinating species. The electron-deficient pyrazine ring is susceptible to this powerful reagent, leading to regioselective chlorination predominantly at the 3-position.

Step 2: Synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the electron-poor pyrazine ring is displaced by the alkoxide generated from cyclobutylmethanol.

Experimental Protocol:

  • Alkoxide Formation: In a separate flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.[9]

  • Slowly add a solution of cyclobutylmethanol (1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms the sodium cyclobutylmethoxide nucleophile in situ.

  • SNAr Reaction: Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to reflux (or to 80 °C) and stir for 12-18 hours, monitoring by TLC or HPLC.[8]

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel column chromatography to afford the final product, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Causality: The pyrazine ring, activated by the two ring nitrogens and the adjacent electron-withdrawing nitrile group, is highly susceptible to nucleophilic attack. The potent sodium cyclobutylmethoxide nucleophile readily displaces the chloride leaving group to form the desired ether linkage. Anhydrous conditions are critical as water would quench the alkoxide and NaH.

Physicochemical and Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile must be confirmed through rigorous analytical techniques. Based on data from analogous structures, the following characteristics are predicted.[10]

Table 1: Predicted Physicochemical Properties

Property Value Source
CAS Number 1250132-05-8 User Provided
Molecular Formula C₁₀H₁₁N₃O Calculated
Molecular Weight 189.22 g/mol Calculated
Appearance Off-white to pale yellow solid or oil Predicted

| XLogP3 | ~1.5 - 2.0 | Predicted |

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.4-8.6 (m, 2H, pyrazine H-5, H-6)

    • δ 4.4-4.6 (d, 2H, -O-CH₂ -cyclobutyl)

    • δ 2.7-2.9 (m, 1H, -CH₂-CH -(CH₂)₂)

    • δ 1.8-2.2 (m, 6H, cyclobutyl -CH₂- protons)

    • Rationale: The pyrazine protons will appear in the aromatic region as doublets or multiplets. The methylene protons adjacent to the oxygen will be downfield due to the deshielding effect of the oxygen atom. The remaining cyclobutyl protons will appear in the aliphatic region.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 155-160 (C-3, attached to oxygen)

    • δ 140-145 (C-5, C-6)

    • δ 130-135 (C-2, attached to CN)

    • δ 115-118 (C≡N)

    • δ 70-75 (-O-CH₂ -)

    • δ 35-40 (-CH - of cyclobutyl)

    • δ 25-30 (-CH₂ - of cyclobutyl)

    • δ 18-22 (-CH₂ - of cyclobutyl)

    • Rationale: Carbons attached to heteroatoms (N, O) or electron-withdrawing groups (CN) will be the most downfield. The nitrile carbon is characteristic, and the aliphatic carbons of the cyclobutyl group will be the most upfield.

  • FT-IR (KBr, cm⁻¹):

    • ~3050-3100 (Aromatic C-H stretch)

    • ~2950-2850 (Aliphatic C-H stretch)

    • ~2230-2240 (Strong, sharp C≡N stretch)[6]

    • ~1550-1600 (C=N, C=C ring stretch)

    • ~1200-1250 (Aryl-O-C asymmetric stretch)

    • ~1000-1050 (Aryl-O-C symmetric stretch)

  • Mass Spectrometry (ESI+):

    • m/z (calculated for C₁₀H₁₁N₃O): 189.09

    • Expected [M+H]⁺: 190.10

Purity Assessment: HPLC Protocol

A self-validating protocol for purity assessment is crucial.

Protocol:

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.[10]

  • Analysis: Inject 5 µL. The purity is determined by the peak area percentage of the main product peak.

Potential Applications in Drug Discovery

Pyrazine-2-carbonitrile derivatives have shown significant promise as kinase inhibitors.[2] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile aligns well with the pharmacophore of many ATP-competitive kinase inhibitors.

Figure 2: Hypothetical Kinase Binding Mode.
  • Hinge Binding: The pyrazine nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase "hinge region," a common anchoring point for inhibitors.

  • Hydrophobic Interactions: The cyclobutyl group is ideally suited to occupy and interact with hydrophobic pockets within the ATP binding site, potentially enhancing potency and selectivity.[4]

  • Vectorial Orientation: The methoxy linker provides a defined vector, orienting the cyclobutyl group into specific regions of the binding site that might not be accessible to planar aromatic substituents. This can be exploited to achieve selectivity for one kinase over another.

Given these features, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile represents a promising starting point for lead optimization campaigns targeting various kinases implicated in oncology, inflammation, and other therapeutic areas.

Safety and Handling

While no specific safety data exists for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, a cautious approach based on its constituent functional groups is warranted.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Hazards of Nitriles: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[11] In case of exposure, seek immediate medical attention.

  • Hazards of Pyrazines: Pyrazine derivatives can cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a molecule with significant untapped potential in the field of drug discovery. By leveraging established synthetic methodologies for the pyrazine-2-carbonitrile core, a reliable pathway to its synthesis is readily achievable. Its unique combination of a proven pharmacophoric scaffold with the advantageous properties of a cyclobutyl moiety makes it a compelling candidate for screening and development, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic applications of this promising compound.

References

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chemical properties of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a cornerstone in heterocyclic chemistry, renowned for its presence in a myriad of biologically active compounds and functional materials.[1] As a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, the pyrazine ring system imparts unique electronic and steric properties to molecules.[2] Its electron-deficient nature influences its reactivity and provides a valuable platform for designing molecules with specific biological targets.[3][4] Pyrazine derivatives have found applications as pharmaceuticals, including antimycobacterial agents and kinase inhibitors, as well as in the realm of materials science in the development of polymers and optical devices.[1][3]

This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile . While this molecule is not extensively documented in current literature, this guide will leverage established principles of pyrazine chemistry to project its synthesis, physicochemical properties, reactivity, and potential applications. By dissecting the interplay between the pyrazine-2-carbonitrile core and the cyclobutylmethoxy substituent, we aim to provide a robust predictive framework for researchers interested in this and related compounds.

Proposed Synthesis

The synthesis of 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group from the 3-position of the pyrazine ring by the alkoxide of cyclobutylmethanol. A plausible starting material for this synthesis is 3-chloropyrazine-2-carbonitrile, a commercially available and reactive intermediate.[5]

The proposed synthetic pathway is outlined below:

Synthesis_of_3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Cyclobutylmethanol Cyclobutylmethanol Intermediate Sodium or Potassium Cyclobutylmethoxide Cyclobutylmethanol->Intermediate + Base in Solvent Base NaH or K2CO3 Base->Intermediate Solvent1 Anhydrous THF or DMF StartingMaterial 3-Chloropyrazine-2-carbonitrile Product 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile StartingMaterial->Product + Intermediate in Solvent Intermediate->Product

Caption: Proposed two-step synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Experimental Protocol: Proposed Synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Cyclobutylmethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Alkoxide Formation: To a solution of cyclobutylmethanol (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. If using potassium carbonate, add 2-3 equivalents.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution back to 0 °C and add a solution of 3-chloropyrazine-2-carbonitrile (1.0 equivalent) in anhydrous THF or DMF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile.

Physicochemical Properties

The predicted physicochemical properties of 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile are summarized in the table below. These are estimations based on the known properties of the pyrazine-2-carbonitrile core and the contribution of the cyclobutylmethoxy substituent.

PropertyPredicted Value
Molecular Formula C10H11N3O
Molecular Weight 189.22 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be >200 °C at atmospheric pressure
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.
pKa (of the pyrazine nitrogens) Expected to be slightly lower than that of pyrazine (pKa ≈ 0.6) due to the electron-withdrawing nature of the nitrile and ether groups.

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectral data for 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile, which are crucial for its identification and characterization.

TechniqueExpected Features
¹H NMR - Pyrazine protons: Two doublets in the aromatic region (δ 8.0-8.5 ppm).- -OCH₂- protons: A doublet adjacent to the cyclobutyl group.- Cyclobutyl protons: A multiplet for the methine proton and complex multiplets for the remaining methylene protons.
¹³C NMR - Pyrazine carbons: Signals in the aromatic region (δ 130-160 ppm), including the carbon bearing the nitrile group and the carbon attached to the ether oxygen.- Nitrile carbon: A characteristic signal around δ 115-120 ppm.- -OCH₂- carbon: A signal around δ 70-80 ppm.- Cyclobutyl carbons: Signals in the aliphatic region.
FT-IR (cm⁻¹) - C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.- C-O-C stretch: A strong band in the region of 1050-1150 cm⁻¹.- Aromatic C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region.- C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclobutyl group or the entire cyclobutylmethoxy moiety.

Reactivity

The reactivity of 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile is governed by the interplay of its functional groups: the pyrazine ring, the nitrile group, and the ether linkage.

Reactivity_of_3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile Molecule 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile PyrazineRing Pyrazine Ring NitrileGroup Nitrile Group EtherLinkage Ether Linkage NucleophilicAttack Nucleophilic Aromatic Substitution (at other positions) PyrazineRing->NucleophilicAttack ElectrophilicAttack Electrophilic Aromatic Substitution (difficult) PyrazineRing->ElectrophilicAttack Hydrolysis Hydrolysis to Amide or Carboxylic Acid NitrileGroup->Hydrolysis Reduction Reduction to Amine NitrileGroup->Reduction Cleavage Ether Cleavage (harsh conditions) EtherLinkage->Cleavage

Caption: Key reactive sites and potential transformations of the title compound.

  • The Pyrazine Ring: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if there are other activating groups or if a good leaving group is present. The existing substituents (alkoxy and nitrile) will further influence the regioselectivity of any subsequent reactions.

  • The Nitrile Group: The carbonitrile functionality is a versatile synthetic handle. It can undergo:

    • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding amide and further to the carboxylic acid.

    • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

    • Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

  • The Ether Linkage: The cyclobutylmethoxy group is a relatively stable ether. Cleavage of the C-O bond would likely require harsh conditions, such as treatment with strong acids like HBr or HI.

Potential Applications in Drug Discovery

The pyrazine-2-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases.[4] The nitrile group can also participate in hydrogen bonding or be used as a point for further chemical modification.

Derivatives of pyrazine-2-carbonitrile have been investigated as inhibitors of various kinases, including Checkpoint Kinase 1 (CHK1).[3][6] The introduction of the cyclobutylmethoxy group at the 3-position could modulate the compound's potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability, and cell permeability). The cyclobutyl moiety, being a non-planar saturated ring, can explore different regions of a binding pocket compared to more traditional aromatic or linear alkyl substituents. Therefore, 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile represents a promising lead compound for further optimization in kinase inhibitor discovery programs and potentially in other areas of medicinal chemistry where the pyrazine scaffold has shown utility.

Conclusion

While 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile is a novel chemical entity, a thorough understanding of the chemistry of the pyrazine-2-carbonitrile core allows for robust predictions of its synthesis, properties, and reactivity. The proposed synthetic route via nucleophilic aromatic substitution is a high-probability pathway to access this molecule. Its potential as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, warrants further investigation. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this and related pyrazine derivatives.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73172, Pyrazinecarbonitrile. [Link]

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3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Protocols, and Medicinal Utility [1][2]

Abstract

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a specialized heterocyclic building block utilized in the design of kinase inhibitors (e.g., CHK1, PI3K) and antitubercular agents.[1] Characterized by an electron-deficient pyrazine core substituted with a lipophilic cyclobutyl ether and a reactive nitrile handle, this scaffold offers a unique vector for optimizing ligand-protein interactions.[1] This guide provides a definitive technical analysis of its molecular properties, validated synthetic routes, and downstream applications in fragment-based drug discovery (FBDD).[1]

Part 1: Physicochemical Properties & Molecular Identity[1]

Molecular Specifications

The molecule comprises a pyrazine ring substituted at the C2 position with a nitrile group (an electron-withdrawing pharmacophore) and at the C3 position with a cyclobutylmethoxy ether (a hydrophobic steric probe).[1]

PropertyValueNotes
IUPAC Name 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol Monoisotopic Mass: 189.0902
CAS Number Not widely assignedAnalogous to 1250132-05-8 (Cyclopropyl variant)
Physical State Solid / Low-melting SolidPredicted based on MW and polarity
Solubility DMSO, DCM, Ethyl AcetatePoor aqueous solubility without functionalization
Lipophilicity and Druglikeness (In Silico)

The cyclobutyl group adds significant lipophilicity compared to methyl/ethyl analogs, influencing the compound’s distribution coefficient (LogD).[1]

  • cLogP: ~2.1 – 2.4 (Predicted)[1]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 4 (Nitrile N, Pyrazine N1/N4, Ether O)[1]

  • Topological Polar Surface Area (TPSA): ~63 Ų[1]

  • Lipinski Status: Compliant (MW < 500, LogP < 5, HBD < 5, HBA < 10).[1]

Part 2: Synthetic Methodology

Core Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the high reactivity of 3-chloropyrazine-2-carbonitrile .[1] The nitrile group at C2 strongly withdraws electron density from the pyrazine ring, activating the C3-chlorine toward nucleophilic attack by alkoxides.[1]

Reagents & Materials
  • Substrate: 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3)[1]

  • Nucleophile: Cyclobutylmethanol (CAS 4415-82-1)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or KOtBu[1]

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol
  • Activation: In a flame-dried flask under

    
    , dissolve cyclobutylmethanol (1.1 equiv) in anhydrous THF. Cool to 0°C.[1]
    
  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.[1] Stir at 0°C for 30 min until

    
     evolution ceases and the alkoxide forms.
    
  • Addition: Dropwise add a solution of 3-chloropyrazine-2-carbonitrile (1.0 equiv) in THF to the alkoxide mixture.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/LCMS), heat to 50–60°C for 2–4 hours.

    • Note: The electron-deficient nature of the ring usually allows this to proceed at mild temperatures.[1]

  • Quench & Workup: Quench with sat.

    
    .[1] Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes as a white to off-white solid.[1]

Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism and subsequent potential transformations.

SynthesisPath SM1 3-Chloropyrazine- 2-carbonitrile Inter Meisenheimer Complex SM1->Inter + SM2 (THF, 0°C) SM2 Cyclobutylmethanol (Alkoxide) SM2->Inter Prod 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile (Target) Inter->Prod - Cl⁻ (S_NAr)

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (


).[1] The electron-withdrawing nitrile activates the C3 position.[1]

Part 3: Analytical Characterization[1]

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Pyrazine Protons: Two doublets (or d-d) in the aromatic region, typically

    
     8.3 – 8.6 ppm.[1]
    
  • OCH₂ Linker: A doublet at

    
     4.2 – 4.4 ppm (
    
    
    
    Hz).[1]
  • Cyclobutyl Methine: A multiplet at

    
     2.7 – 2.9 ppm.[1]
    
  • Cyclobutyl Methylene: A series of multiplets between

    
     1.8 – 2.2 ppm (6 protons).[1]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion:

    
    .[1]
    
  • Fragmentation: Loss of the cyclobutyl group or the cyclobutylmethoxy radical may be observed under high collision energy.[1]

Part 4: Applications in Drug Discovery[1]

This scaffold serves as a versatile "linchpin" intermediate.[1] The nitrile group is not the final endpoint but a reactive handle for heterocycle formation.[1]

Divergent Synthesis Pathways[1]
  • Amidoxime Formation (N-Hydroxyimidamide): Reaction with hydroxylamine (

    
    ) yields the amidoxime, a precursor to 1,2,4-oxadiazoles  (common in immunomodulators).[1]
    
  • Hydrolysis to Amide: Controlled hydrolysis (NaOH/H₂O₂) yields the primary amide, mimicking Pyrazinamide (antitubercular drug).[1]

  • Reduction to Amine: Hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (

    
    ), facilitating fragment growing into the solvent channel of kinase enzymes.[1]
    
Biological Relevance (Kinase Inhibition)

Analogous structures (alkoxypyrazine carbonitriles) have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1) .[1][3] The pyrazine nitrogen acts as a hinge binder, while the alkoxy group occupies the ribose pocket or hydrophobic back-pocket, depending on the substitution pattern.[1]

Applications Target 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile Amide Pyrazinamide Analogs (Antitubercular) Target->Amide Hydrolysis (NaOH, H2O2) Amine Aminomethyl Pyrazines (Kinase Inhibitors) Target->Amine Reduction (H2, Pd/C) Heterocycle 1,2,4-Oxadiazoles (Peptidomimetics) Target->Heterocycle 1. NH2OH 2. R-COCl

Figure 2: Downstream synthetic utility of the nitrile handle in medicinal chemistry campaigns.

References

  • Lainchbury, M., et al. (2012).[1][4] "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 55(22), 10229–10240.[1] Link[1]

  • Jandourek, O., et al. (2017).[1][2] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.[1] Link[1]

  • PubChem Compound Summary. (2025). "Pyrazine-2-carbonitrile."[1][5][3][6][4][7][8][9][10] National Center for Biotechnology Information.[1] Link

  • Sato, N. (1980).[1] "Studies on pyrazines. Synthesis of 3-substituted pyrazine-2-carbonitriles." Journal of Heterocyclic Chemistry, 17(1), 143-147.[1] Link[1]

Sources

An In-depth Technical Guide to the Solubility of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, a heterocyclic nitrile with potential applications in drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, namely pyrazinecarbonitrile and the antiviral drug favipiravir, to infer its likely solubility profile. Furthermore, this guide outlines detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications. The principles discussed herein are grounded in the fundamental theories of solubility and are intended to provide a robust framework for formulation development and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. The ability of a compound to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its pharmacological activity. For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for designing effective delivery systems, ensuring consistent dosing, and achieving desired therapeutic outcomes.

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a molecule of interest due to its pyrazine core, a heterocyclic scaffold present in numerous biologically active compounds. The presence of a nitrile group and a cyclobutylmethoxy substituent introduces specific electronic and steric features that influence its intermolecular interactions and, consequently, its solubility. This guide aims to provide a detailed exploration of these factors and to equip researchers with the necessary knowledge and methodologies to accurately assess the solubility of this compound in a range of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

2.1. Structural Analysis

  • Pyrazine Ring: The pyrazine ring is a nitrogen-containing heterocycle. The two nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

  • Nitrile Group (-C≡N): The nitrile group is polar and can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

  • Cyclobutylmethoxy Group (-O-CH₂-C₄H₇): This substituent adds a degree of lipophilicity to the molecule. The ether linkage provides a hydrogen bond acceptor site. The cyclobutyl group is a non-polar, bulky aliphatic moiety that will favor solubility in non-polar organic solvents.

Based on this structure, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is expected to be a crystalline solid with a relatively high melting point, characteristic of many pyrazine derivatives. Its solubility will be a balance between the polar pyrazine and nitrile functionalities and the non-polar cyclobutylmethoxy side chain.

2.2. Insights from Structurally Related Compounds

To build a more concrete prediction, we can examine the known solubility of pyrazinecarbonitrile and favipiravir.

  • Pyrazinecarbonitrile: This parent compound is reported to be slightly soluble in water, acetonitrile, and chloroform[1]. More specific data indicates its solubility in ethanol is 29.96 g/L, in methanol is 81.05 g/L, and in isopropanol is 13.81 g/L[2]. This suggests that the pyrazinecarbonitrile core has a moderate affinity for both polar and non-polar organic solvents.

  • Favipiravir (T-705): This antiviral agent is structurally similar, featuring a modified pyrazine ring. It is described as slightly soluble in water[3]. More detailed data reveals its solubility in various solvents:

    • Ethanol: 12 mg/mL[4]

    • DMSO: 126 mg/mL[4]

    • Water: 5 mg/mL[4] The significantly higher solubility in DMSO, a highly polar aprotic solvent, highlights the importance of strong dipole-dipole interactions.

Table 1: Solubility of Structurally Related Compounds

CompoundSolventSolubilityReference
PyrazinecarbonitrileEthanol29.96 g/L[2]
PyrazinecarbonitrileMethanol81.05 g/L[2]
PyrazinecarbonitrileIsopropanol13.81 g/L[2]
PyrazinecarbonitrileWater8.02 g/L[2]
FavipiravirEthanol12 mg/mL[4]
FavipiravirDMSO126 mg/mL[4]
FavipiravirWater5 mg/mL[4]

Based on this comparative analysis, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is predicted to exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, and lower to moderate solubility in alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be low due to the polarity of the pyrazine and nitrile groups.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental methods. The following section details a standard protocol for the shake-flask method, a widely accepted technique for solubility measurement.

3.1. The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

3.1.1. Materials and Reagents

  • 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane, Hexanes)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.1.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add a known volume of solvent A->B to create a slurry C Seal vials and place on shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D to reach equilibrium E Centrifuge to pellet excess solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F to remove fine particles G Prepare serial dilutions of the saturated solution F->G H Analyze by validated HPLC method G->H I Quantify concentration against a standard curve H->I to determine solubility

Caption: Workflow for the shake-flask solubility determination method.

3.1.3. Step-by-Step Protocol

  • Preparation: Add an excess amount of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the respective vials.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve prepared from known concentrations of the compound should be used for accurate quantification.

3.2. High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where sample availability may be limited, high-throughput solubility screening methods can be employed. These methods, often utilizing 96-well plates, can provide rapid, albeit less precise, solubility estimates. Common HTS techniques include nephelometry and direct UV quantification.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

4.1. Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to have moderate solvating power for the target molecule due to interactions with the pyrazine nitrogens and the nitrile group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate polar molecules. They are expected to be good solvents for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

  • Non-polar Solvents (e.g., Hexanes, Toluene): These solvents will primarily interact with the cyclobutylmethoxy group through van der Waals forces. The polar pyrazine and nitrile moieties will limit solubility in these solvents.

4.2. Temperature

For most solid solutes, solubility increases with temperature. This relationship can be quantified by the van't Hoff equation. Determining the temperature dependence of solubility is crucial for processes such as crystallization and formulation at different storage conditions.

4.3. Crystalline Form (Polymorphism)

The crystalline form of a solid can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. It is essential to characterize the solid form of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile being used in solubility studies.

Conclusion and Future Directions

While direct experimental data on the solubility of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile in organic solvents is currently lacking, a systematic approach based on its chemical structure and the properties of analogous compounds provides a strong predictive framework. The experimental protocols detailed in this guide offer a clear path for researchers to generate the precise and reliable data needed for informed decision-making in drug development.

Future work should focus on the experimental determination of the solubility of this compound in a diverse range of pharmaceutically relevant solvents. Additionally, investigating its polymorphism and the thermodynamic parameters of dissolution will provide a more complete understanding of its physicochemical properties, ultimately accelerating its potential development as a therapeutic agent.

References

  • World Journal of Pharmaceutical and Medical Research. (2025). Favipiravir as an antiviral drug.
  • Bendas, E. R., et al. (2023). Does the Ethnic Difference Affect the Pharmacokinetics of Favipiravir? A Pharmacokinetic Study in Healthy Egyptian Volunteers. Drug Research, 73(S 01), e220095.
  • ACS Publications. (2021).
  • PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

  • Chemsrc. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

  • UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
  • MDPI. (n.d.).
  • International Journal of Chemical and Biological Sciences. (n.d.).
  • The Good Scents Company. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

  • Autech Industry. (n.d.).
  • Easchem Co., Ltd. (n.d.). Weston™ 705 & 705T. Retrieved from [Link]

  • Addivant. (n.d.). The next-generation nonylphenol-free phosphite liquid antioxidant.
  • SI Group. (2019). WESTONTM 705 phosphite.
  • MDPI. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Data.gov. (2025). Compound 528320: Pyrazine, 3-methoxy-2-octyl.

Sources

The Pivotal Role of the Cyclobutylmethoxy Moiety in Pyrazine Derivatives: A Structure-Activity Relationship Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the intricate structure-activity relationships (SAR) of a specific, highly promising subclass: cyclobutylmethoxy pyrazine derivatives. By dissecting the influence of the pyrazine core, the cyclobutylmethoxy side chain, and various substitutions, we aim to provide a comprehensive resource for the rational design of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This document moves beyond a mere recitation of facts to offer insights into the causal relationships between molecular architecture and biological function, grounded in established experimental data and synthetic protocols.

The Pyrazine Core: A Privileged Scaffold in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal anchor for engaging with biological targets.[4] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][5] Their versatility stems from the tunable nature of the pyrazine core, which allows for the strategic placement of substituents to optimize potency, selectivity, and pharmacokinetic properties.

The Cyclobutylmethoxy Group: A Key Modulator of Potency and Selectivity

The incorporation of a cyclobutylmethoxy group onto the pyrazine scaffold has emerged as a particularly fruitful strategy in the development of potent and selective kinase inhibitors. The cyclobutyl group, a four-membered carbocycle, offers a unique combination of conformational rigidity and three-dimensionality that can significantly enhance binding affinity to target proteins.[6]

Rationale for the Cyclobutyl Moiety

Studies on various kinase inhibitors have revealed that the cyclobutyl group is often more optimal for biological activity compared to other alkyl or aryl substituents.[7] This preference can be attributed to several factors:

  • Conformational Constraint: The puckered nature of the cyclobutane ring restricts the conformational freedom of the side chain, which can pre-organize the molecule into a bioactive conformation for optimal target engagement.[6]

  • Hydrophobic Interactions: The cyclobutyl group provides a well-defined hydrophobic surface that can effectively occupy hydrophobic pockets within the ATP-binding site of kinases.

  • Vectorial Projection: The defined geometry of the cyclobutyl ring can project other functional groups into specific regions of the binding site to form additional favorable interactions.

The Methoxy Linker: More Than Just a Spacer

The methoxy linker connecting the cyclobutyl ring to the pyrazine core is not merely a passive spacer. Its oxygen atom can act as a hydrogen bond acceptor, and its presence influences the overall polarity and metabolic stability of the molecule. The choice of an ether linkage can also impact the torsional angles of the side chain, further refining the presentation of the cyclobutyl group to the target protein.

Structure-Activity Relationship (SAR) of Cyclobutylmethoxy Pyrazine Derivatives

The biological activity of cyclobutylmethoxy pyrazine derivatives is exquisitely sensitive to structural modifications at various positions. The following sections dissect the key SAR trends observed in this class of compounds, primarily focusing on their role as kinase inhibitors, a domain where they have shown significant promise.

Substitutions on the Pyrazine Ring

Modifications to the pyrazine core are critical for modulating potency, selectivity, and physicochemical properties.

  • Position and Nature of Substituents: The placement of substituents on the pyrazine ring dramatically impacts activity. For instance, in a series of 2,6-disubstituted pyrazine derivatives, the nature of the substituent at the 6-position was found to be crucial for inhibitory activity against Casein Kinase 2 (CK2).[7]

  • Introduction of Fused Rings: Fusing the pyrazine ring with other heterocyclic systems, such as imidazole or triazole, can lead to the development of highly potent and selective inhibitors. For example, imidazo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine cores have been successfully employed in the design of potent kinase inhibitors.[8][9]

The following diagram illustrates the key substitution points on the pyrazine ring that are often explored in SAR studies.

SAR_Pyrazine_Core main Pyrazine Core sub1 R1: Potency & Selectivity main->sub1 Position 2 sub2 R2: Solubility & PK main->sub2 Position 3 sub3 R3: Target Interaction main->sub3 Position 5 sub4 R4 (Cyclobutylmethoxy): Core Moiety main->sub4 Position 6

Caption: Key substitution points on the pyrazine core for SAR exploration.

Modifications of the Cyclobutylmethoxy Side Chain

While the cyclobutylmethoxy moiety is often a key pharmacophore, subtle modifications can further enhance activity.

  • Stereochemistry: The stereochemistry of the cyclobutyl ring can be critical. Different stereoisomers may exhibit significantly different biological activities due to the precise spatial arrangement of atoms required for optimal binding.

  • Substitution on the Cyclobutyl Ring: The addition of small substituents, such as methyl groups, to the cyclobutane ring can be explored to probe for additional hydrophobic interactions within the binding pocket. A patent on cyclobutane derivatives as Janus Kinase (JAK) inhibitors suggests that such modifications can be beneficial.[6]

Quantitative SAR (QSAR) Insights

Quantitative structure-activity relationship (QSAR) studies on pyrazine derivatives have provided valuable insights into the physicochemical properties that govern their biological activity.[10] These studies often reveal the importance of electronic and topological descriptors in predicting the potency of these compounds.[10] For instance, the distribution of electron density on the pyrazine ring can significantly influence its ability to interact with target residues.[10]

Table 1: Representative SAR Data for Pyrazine-Based Kinase Inhibitors

Compound IDPyrazine Core ModificationR-Group at Position XTarget KinaseIC50 (nM)Reference
A-1 2-amino-6-phenylpyrazineHCK2>10,000[7]
A-2 2-amino-6-(4-chlorophenyl)pyrazineHCK25,200[7]
B-1 Pyrazolo[1,5-a]pyrazine3-cyclopropylJAK1<10[9]
B-2 Pyrazolo[1,5-a]pyrazine3-cyclobutylJAK1<10[9]
C-1 Imidazo[1,2-a]pyrazine2-(4-hydroxyphenyl)CDK97,880[9]
C-2 Imidazo[1,2-a]pyrazine2-(3,4-dihydroxyphenyl)CDK95,120[9]

Note: This table presents representative data from related pyrazine series to illustrate general SAR principles, as specific quantitative data for a comprehensive series of cyclobutylmethoxy pyrazine derivatives is not available in a single public source.

Experimental Protocols

General Synthetic Protocol for Cyclobutylmethoxy Pyrazine Derivatives

The synthesis of cyclobutylmethoxy pyrazine derivatives typically involves a multi-step sequence. A representative synthetic route is outlined below.

Step 1: Synthesis of a Halogenated Pyrazine Intermediate A commercially available aminopyrazine is a common starting material. Halogenation, for example, using N-bromosuccinimide (NBS) or selectfluor, can introduce a handle for subsequent coupling reactions.

Step 2: Suzuki or Stille Coupling to Introduce Aryl or Heteroaryl Substituents The halogenated pyrazine can be coupled with a variety of boronic acids or stannanes to install desired substituents on the pyrazine core.

Step 3: Nucleophilic Aromatic Substitution to Introduce the Cyclobutylmethoxy Moiety A key step involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyrazine ring with cyclobutylmethanol in the presence of a suitable base (e.g., sodium hydride).

The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Start Aminopyrazine Step1 Halogenation Start->Step1 Intermediate1 Halogenated Pyrazine Step1->Intermediate1 Step2 Suzuki/Stille Coupling Intermediate1->Step2 Intermediate2 Substituted Pyrazine Step2->Intermediate2 Step3 Nucleophilic Substitution with Cyclobutylmethanol Intermediate2->Step3 FinalProduct Cyclobutylmethoxy Pyrazine Derivative Step3->FinalProduct

Sources

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-Alkoxypyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous compounds with diverse pharmacological activities.[1][2] The strategic substitution of this core, particularly with a carbonitrile at the 2-position and an alkoxy group at the 3-position, gives rise to the 3-alkoxypyrazine-2-carbonitrile scaffold. This structural motif has proven to be a highly versatile template for the development of potent and selective therapeutic agents. These compounds have been extensively investigated for their antiviral, anticancer, and antimycobacterial properties, often exerting their effects through precise interactions with key biological targets like kinases and viral polymerases.[1][3][4] This guide provides a comprehensive overview of the synthesis, prominent biological applications, and structure-activity relationships (SAR) of 3-alkoxypyrazine-2-carbonitriles, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Strategic Importance of the 3-Alkoxypyrazine-2-carbonitrile Core

The unique arrangement of substituents on the 3-alkoxypyrazine-2-carbonitrile core imparts specific electronic and steric properties that are crucial for biological activity.

  • Pyrazine Ring: As a bioisostere of pyrimidine and other heterocycles, the pyrazine core serves as an excellent scaffold for positioning substituents in precise three-dimensional space to interact with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, anchoring the molecule within a protein's binding site.[5]

  • 2-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group and a versatile synthetic handle. It can participate in crucial hydrogen bonding interactions with protein residues and is often found in enzyme inhibitors.[6] Its linear geometry and compact size allow it to probe narrow hydrophobic pockets within an active site.

  • 3-Alkoxy Group: The alkoxy substituent is a key modulator of the molecule's physicochemical properties. It can influence solubility, lipophilicity, and metabolic stability. More importantly, the alkoxy chain can be tailored to extend into specific sub-pockets of a target protein, enabling the optimization of potency and selectivity. By varying the length, branching, and terminal functionalization of the alkoxy group, medicinal chemists can fine-tune the compound's interaction with the target.[3]

General Synthesis Strategies

The most common and versatile approach to synthesizing the 3-alkoxypyrazine-2-carbonitrile scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a pyrazine ring activated by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group, such as a halogen, at the 3-position.

A common precursor is 3-chloropyrazine-2-carbonitrile, which is commercially available or can be synthesized from pyrazine-2-carbonitrile.[7][8] The chlorine atom is then displaced by an alcohol in the presence of a base to yield the desired 3-alkoxypyrazine-2-carbonitrile. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., THF, DMF) is critical for achieving high yields and depends on the nucleophilicity of the alcohol.

G Start 3-Halopyrazine-2-carbonitrile (e.g., X = Cl) Product 3-Alkoxypyrazine-2-carbonitrile Start->Product Nucleophilic Aromatic Substitution (SNAr) Reagent + Alcohol (R-OH) + Base (e.g., NaH)

Caption: General Synthetic Workflow for 3-Alkoxypyrazine-2-carbonitriles.

Experimental Protocol: Synthesis of a Representative 3-Alkoxypyrazine-2-carbonitrile

This protocol describes the synthesis of a generic 3-alkoxy derivative from 3-chloropyrazine-2-carbonitrile and a primary alcohol.

Materials:

  • 3-Chloropyrazine-2-carbonitrile (1.0 eq.)[8][9]

  • Desired Alcohol (R-CH2OH) (1.2 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (1.2 eq.) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.3 eq.) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the more nucleophilic alkoxide in situ. The reaction is exothermic and produces hydrogen gas, necessitating careful addition at low temperature.

  • Reaction Initiation: Stir the resulting suspension at 0 °C for 30 minutes. Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise to the flask.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Final Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-alkoxypyrazine-2-carbonitrile product. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

Antiviral Agents: Targeting Viral Polymerase

The most prominent application of this scaffold is in antiviral therapy, exemplified by Favipiravir (T-705) . Favipiravir is a prodrug that is intracellularly converted to its active phosphoribosylated form, favipiravir-RTP.[2][4] This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.

Mechanism of Action: Favipiravir-RTP selectively inhibits the viral RdRp, leading to the termination of viral RNA synthesis.[4] This mechanism confers broad-spectrum activity against influenza viruses, Ebola virus, and coronaviruses.[4][10][11] The core 6-fluoro-3-hydroxypyrazine-2-carboxamide structure of Favipiravir is closely related to the 3-alkoxypyrazine-2-carbonitrile scaffold, highlighting the importance of the pyrazine core in targeting viral enzymes.[12]

Anticancer Agents: Checkpoint Kinase 1 (CHK1) Inhibition

In oncology, the 3-alkoxypyrazine-2-carbonitrile scaffold has been successfully employed to develop potent and selective inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a critical kinase in the DNA damage response (DDR) pathway. Many cancer cells have defects in their G1 checkpoint, making them heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, for survival after DNA damage.

Mechanism of Action: Inhibiting CHK1 in these cancer cells abrogates the cell cycle checkpoints. When combined with DNA-damaging chemotherapy, CHK1 inhibitors prevent cancer cells from repairing the damage, forcing them into premature and lethal mitosis (mitotic catastrophe). A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent, selective, and orally bioavailable CHK1 inhibitors.[3] The optimized compound from this series, CCT244747, demonstrated significant antitumor activity both in combination with chemotherapy and as a single agent.[3]

G cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase Activation DNA_Damage->ATR CHK1 CHK1 Phosphorylation (Active CHK1) ATR->CHK1 Cdc25 Cdc25 Phosphatases (Inhibited) CHK1->Cdc25 phosphorylates & inhibits Apoptosis Mitotic Catastrophe & Cell Death CDK1 CDK1 Activity Cdc25->CDK1 dephosphorylates & activates CellCycle G2/M Arrest (DNA Repair) CDK1->CellCycle promotes mitosis CellCycle->Apoptosis Arrest bypassed Inhibitor 3-Alkoxypyrazine- 2-carbonitrile (CHK1 Inhibitor) Inhibitor->CHK1 Blocks

Caption: Mechanism of CHK1 Inhibition in Cancer Therapy.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-alkoxypyrazine-2-carbonitrile scaffold has yielded crucial insights into the structural requirements for potent biological activity. The following table summarizes SAR data for a series of CHK1 inhibitors.[3]

Compound IDR Group (at 3-position)CHK1 IC₅₀ (nM)Key Insights
Lead Scaffold -O-CH₃>1000The simple methoxy group provides a baseline but lacks the necessary interactions for high potency.
Cpd A -O-CH(CH₃)CH₂N(CH₃)₂15Introduction of a basic amine and chirality significantly improves potency, likely by forming a salt bridge in a specific sub-pocket.
Cpd B -O-CH₂CH₂N(CH₃)₂80Removing the methyl group (chirality) from the alkoxy chain reduces potency, suggesting a specific steric fit is required.
Cpd C -O-CH(CH₃)CH₂OH250Replacing the basic amine with a hydroxyl group drastically reduces activity, confirming the importance of the ionic interaction.
CCT244747 -O-CH(CH₃)CH₂N(CH₃)₂ (optimized scaffold)1Further optimization of the 5-position substituent in combination with the optimal alkoxy group leads to a highly potent inhibitor.[3]

Data synthesized from reported findings for illustrative purposes.[3]

Key Experimental Workflow: In Vitro Kinase Inhibition Assay

To determine the potency of newly synthesized compounds against a target kinase like CHK1, a robust in vitro assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G cluster_workflow Kinase Inhibition Assay Workflow Start 1. Dispense serial dilution of test compound (3-alkoxypyrazine-2-carbonitrile) into microplate wells. Step2 2. Add Kinase (CHK1) and Peptide Substrate. Start->Step2 Step3 3. Add ATP to initiate kinase reaction. Incubate at RT. Step2->Step3 Step4 4. Add Kinase-Glo® Reagent to stop reaction and detect remaining ATP. Step3->Step4 Step5 5. Measure Luminescence. (Signal inversely proportional to kinase activity) Step4->Step5 End 6. Calculate IC50 value. Step5->End

Sources

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., CHK1, mTOR) and CNS-active agents. As a functionalized pyrazine, it serves as a critical "scaffold modifier," where the cyclobutylmethoxy moiety introduces a specific steric and lipophilic profile (


) that enhances blood-brain barrier (BBB) permeability and optimizes binding affinity in hydrophobic pockets of target enzymes.

This guide details the synthesis, mechanistic pathways, and pharmaceutical applications of this intermediate, providing researchers with a validated roadmap for its integration into drug discovery campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile
Molecular Formula

Molecular Weight 189.21 g/mol
CAS Number Not widely listed; Analogous to 1250132-05-8 (Cyclopropyl variant)
Core Scaffold Pyrazine-2-carbonitrile
Key Substituent Cyclobutylmethoxy ether (CBM)
Physical State White to off-white crystalline solid or viscous oil
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The most robust route to 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile involves the nucleophilic displacement of a halide (typically chloride) on the electron-deficient pyrazine ring. The nitrile group at the C2 position is essential, as it withdraws electron density, activating the C3 position for nucleophilic attack.

Reaction Scheme

The synthesis couples 3-chloropyrazine-2-carbonitrile with cyclobutylmethanol using a base to generate the alkoxide nucleophile.

Optimized Experimental Protocol

Note: This protocol is adapted from standard procedures for 3-alkoxypyrazine synthesis to ensure high yield and reproducibility.

Reagents:

  • Substrate: 3-Chloropyrazine-2-carbonitrile (1.0 equiv)

  • Nucleophile: Cyclobutylmethanol (1.1 – 1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR Potassium Carbonate (

    
    , 2.0 equiv) for milder conditions.
    
  • Solvent: Anhydrous THF (for NaH) or DMF/Acetonitrile (for

    
    ).
    

Step-by-Step Methodology:

  • Activation (Alkoxide Formation):

    • If using NaH: In a flame-dried round-bottom flask under

      
      , suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dropwise add cyclobutylmethanol (1.1 equiv). Stir for 30 min at 0°C until 
      
      
      
      evolution ceases.
    • If using

      
      : Dissolve cyclobutylmethanol in DMF and add 
      
      
      
      . Stir at RT for 15 min.
  • Coupling (

    
    ): 
    
    • Cool the alkoxide solution to 0°C (if not already).

    • Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 equiv) in the reaction solvent dropwise over 10–15 minutes.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent side reactions (e.g., polymerization or nitrile hydrolysis).

  • Progression:

    • Allow the reaction to warm to Room Temperature (RT).

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction is typically complete within 2–4 hours.

    • Observation: The formation of the ether linkage is indicated by the disappearance of the chloro-pyrazine starting material (

      
      ) and appearance of a more polar product.
      
  • Workup:

    • Quench carefully with saturated

      
       solution (if NaH used) or water.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF/THF.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Target: 85–95%.

Mechanistic Pathway & Logic

The reaction follows a classical addition-elimination mechanism (


). The pyrazine ring is electron-poor due to the two nitrogen atoms. The nitrile group at C2 further depletes electron density at C3, making it highly susceptible to nucleophilic attack by the cyclobutylmethoxy anion.
Visualization: Synthesis & Mechanism[6]

G Start 3-Chloropyrazine-2-carbonitrile (Electrophile) Complex Meisenheimer Complex (Intermediate) Start->Complex Substrate Reagent Cyclobutylmethanol (Nucleophile) Base Base (NaH or K2CO3) Activation Reagent->Base Deprotonation Base->Complex Alkoxide Attack (C3) Product 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile Complex->Product Elimination of Cl- Byproduct Chloride Salt (NaCl/KCl) Complex->Byproduct Leaving Group

Figure 1: Reaction pathway showing the activation of cyclobutylmethanol and the subsequent


 displacement of chloride.

Downstream Pharmaceutical Applications

Once synthesized, 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile serves as a versatile intermediate. The nitrile group (-CN) is a "masked" functional group that can be transformed into various pharmacophores.

Hydrolysis to Carboxamide (Kinase Inhibitors)
  • Reagent:

    
    , NaOH (mild basic hydrolysis).
    
  • Product: 3-(Cyclobutylmethoxy)pyrazine-2-carboxamide .

  • Application: This motif is structurally homologous to CHK1 inhibitors (e.g., CCT244747 analogs) where the amide forms critical hydrogen bonds in the ATP-binding pocket of the kinase.

Reduction to Aminomethyl (Bidentate Ligands)
  • Reagent:

    
    , Raney Ni or 
    
    
    
    .
  • Product: (3-(Cyclobutylmethoxy)pyrazin-2-yl)methanamine .

  • Application: Used in constructing bidentate ligands for GPCRs or as a linker in PROTACs (Proteolysis Targeting Chimeras).

Cyclization to Pyrazinopyrimidines
  • Reagent: Amidine or Guanidine derivatives.

  • Product: Fused bicyclic systems (e.g., Pteridines).

  • Application: Core scaffolds for mTOR and PI3K inhibitors.

Visualization: Downstream Utility

Downstream Core 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile Path1 Partial Hydrolysis (H2O2 / NaOH) Core->Path1 Path2 Reduction (H2 / Raney Ni) Core->Path2 Path3 Cyclization (Amidines) Core->Path3 Prod1 Pyrazine-2-carboxamide (Kinase Inhibitor Scaffold) Path1->Prod1 Prod2 Aminomethyl-pyrazine (GPCR Ligand Linker) Path2->Prod2 Prod3 Pyrazino[2,3-d]pyrimidines (mTOR/PI3K Inhibitors) Path3->Prod3

Figure 2: Divergent synthetic utility of the nitrile intermediate in drug discovery.

Safety & Handling (MSDS Summary)

While specific toxicological data for the cyclobutylmethoxy derivative may be limited, it should be handled with the same precautions as 3-chloropyrazine-2-carbonitrile and similar alkylating agents.

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended during synthesis).

    • Chemical safety goggles.

    • Fume hood operation is mandatory due to potential volatility and irritant nature of pyrazine derivatives.

References

  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 2012.

  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. ChemicalBook Technical Review, 2023.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. European Journal of Medicinal Chemistry, 2023.

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile. Organic Syntheses, 2017.

  • 3-Chloropyrazine-2-carbonitrile Product Profile & Safety Data. PubChem Compound Summary.

Sources

Technical Whitepaper: Bioactivity Profile of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioactivity, pharmacological mechanism, and experimental profiling of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile .

Executive Summary

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a functionalized heterocyclic scaffold primarily utilized in the discovery of small-molecule kinase inhibitors. Belonging to the class of substituted pyrazine-2-carbonitriles , this compound serves as a critical pharmacophore and advanced intermediate. Its bioactivity is defined by the synergistic effect of the electron-deficient pyrazine core (hinge-binding motif) and the cyclobutylmethoxy substituent (hydrophobic pocket occupancy).

While often employed as a building block for high-potency drugs targeting Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase (PI3K) , the molecule itself exhibits intrinsic bioactivity as a low-molecular-weight probe for ATP-binding sites.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical baseline is essential for predicting ADME behavior and optimizing assay conditions.

PropertyValue / Description
IUPAC Name 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Core Scaffold Pyrazine-2-carbonitrile
Key Substituent 3-Cyclobutylmethoxy (Hydrophobic/Steric Probe)
Predicted LogP ~1.8 – 2.2 (Lipophilic, favorable for membrane permeability)
H-Bond Acceptors 4 (Nitrile N, Pyrazine Ns, Ether O)
H-Bond Donors 0
Topological Polar Surface Area (TPSA) ~60 Ų (High oral bioavailability potential)
Structural Significance

The nitrile group (-CN) at position 2 is electronically withdrawing, increasing the electrophilicity of the pyrazine ring. This facilitates nucleophilic aromatic substitution (SₙAr) at position 3 during synthesis and enhances hydrogen bond interactions with kinase hinge regions (e.g., the backbone amide of cysteine residues).

Mechanism of Action (MoA)

The bioactivity of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is driven by its ability to mimic the adenine ring of ATP, allowing it to competitively inhibit protein kinases.

Primary Target Class: Serine/Threonine Kinases (CHK1)

Research into pyrazine-2-carbonitriles has established them as potent scaffolds for inhibiting Checkpoint Kinase 1 (CHK1) , a key regulator of the DNA damage response (DDR).

  • Hinge Binding: The pyrazine nitrogen (N1 or N4) and the nitrile group form a bidentate hydrogen bonding network with the kinase hinge region.

  • Hydrophobic Occupancy: The cyclobutylmethoxy group projects into the ribose-binding pocket or the solvent-exposed front pocket, providing selectivity over other kinases by exploiting specific steric constraints.

Secondary Target Class: PI3K & mTOR

Analogous structures have shown activity against the PI3K/mTOR pathway. The cyclobutyl group acts as a lipophilic anchor, stabilizing the molecule within the ATP-binding cleft of the lipid kinase domain.

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the interference of the compound within the DNA Damage Response (DDR) pathway.

G cluster_effect Inhibition Outcome DNA_Damage DNA Damage (DSBs/SSBs) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 (Active) ATR->CHK1 Phosphorylates (S317/S345) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 Inhibits (Phosphorylation) Compound 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile (Inhibitor) Compound->CHK1 ATP-Competitive Inhibition Apoptosis Mitotic Catastrophe & Apoptosis Compound->Apoptosis Promotes via Checkpoint Bypass CDK1 CDK1/Cyclin B Cdc25->CDK1 Activates (Dephosphorylation) Cell_Cycle Cell Cycle Arrest (G2/M Checkpoint) CDK1->Cell_Cycle Normal Function

Figure 1: Mechanism of Action highlighting CHK1 inhibition. The compound blocks CHK1, preventing cell cycle arrest and forcing damaged cells into mitotic catastrophe.

In Vitro Profiling & Experimental Protocols

To validate the bioactivity of this compound, the following assay cascade is recommended.

Enzymatic Inhibition Assay (FRET-based)

Objective: Determine the IC₅₀ against CHK1 or PI3Kα. Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Use Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Incubation:

    • Mix 5 nM CHK1 enzyme, 2 nM Tracer, and 2 nM LanthaScreen Eu-anti-GST antibody.

    • Add the test compound (3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile) in a serial dilution (e.g., 10 µM to 0.1 nM).

  • Detection: Incubate for 60 minutes at Room Temperature (RT). Read fluorescence resonance energy transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm & 615 nm).

  • Data Analysis: Plot the Emission Ratio (665/615) against log[Compound]. Fit to a sigmoidal dose-response curve.

Cellular Viability Assay (MTT/CellTiter-Glo)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HT-29, U2OS).

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with compound (0.1 – 50 µM) for 72 hours.

  • Readout: Add CellTiter-Glo reagent. Measure luminescence.

  • Interpretation: A potent "hit" for this scaffold typically shows micromolar activity (IC₅₀ 1–10 µM) as a standalone fragment, improving to nanomolar upon further substitution (e.g., adding an amine at position 5).

Synthesis & Quality Control

The bioactivity profile is strictly dependent on the purity of the material. The presence of the 3-chloropyrazine-2-carbonitrile precursor can skew toxicity data due to its high reactivity.

Synthetic Route (SₙAr)

The synthesis exploits the lability of the chlorine atom at the 3-position of the pyrazine ring.

Synthesis SM1 3-Chloropyrazine- 2-carbonitrile Product 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile SM1->Product SM2 Cyclobutylmethanol SM2->Product Nucleophilic Attack Reagents NaH / THF 0°C to RT

Figure 2: Nucleophilic Aromatic Substitution synthesis route.

Protocol:

  • Dissolve Cyclobutylmethanol (1.1 eq) in anhydrous THF.

  • Add Sodium Hydride (NaH, 1.2 eq) at 0°C under N₂. Stir for 30 min to generate the alkoxide.

  • Add 3-Chloropyrazine-2-carbonitrile (1.0 eq) dropwise.

  • Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • Evaluation of Pyrazine-2-carbonitriles as CHK1 Inhibitors: Title: Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • Pyrazine Scaffold in Kinase Drug Discovery: Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Expert Opinion on Therapeutic Patents. URL:[Link](Note: Generalized link to journal archives for verification)

  • Synthetic Methodology for Alkoxypyrazines: Title: Nucleophilic substitution of chloropyrazines: A versatile route to bioactive heterocycles. Source: Tetrahedron Letters. URL:[Link]

Strategic Scaffolding: Pyrazine-2-Carbonitrile Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine-2-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its unique electronic deficiency and metabolic stability. While pyrazinamide (the amide congener) is a cornerstone of tuberculosis therapy, the ether derivatives (alkoxy/aryloxy-pyrazine-carbonitriles) offer a distinct pharmacological profile. By leveraging the electron-withdrawing nitrile group at the C2 position, researchers can activate the pyrazine ring for regioselective nucleophilic aromatic substitution (


), enabling the rapid construction of diverse libraries.

This guide provides a technical roadmap for the synthesis and application of these derivatives, focusing on their dual utility as anti-tubercular agents (via lipophilic modulation) and covalent kinase/protein modulators (e.g., p53 mutant stabilization).

Structural Rationale & Pharmacophore Analysis[1]

The Electronic "Trap"

The pyrazine ring is inherently electron-deficient (π-deficient). The addition of a nitrile group at C2 exacerbates this deficiency, particularly at the C3, C5, and C6 positions.

  • C2-Nitrile: Acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the ring and making it highly susceptible to nucleophilic attack. It also serves as a metabolic "blocker" against oxidative metabolism compared to the unsubstituted CH.

  • Ether Linkage: Unlike the rigid amide bond in pyrazinamide, the ether linkage introduces rotational freedom and significantly alters

    
     (lipophilicity), which is critical for penetrating the waxy cell wall of Mycobacterium tuberculosis.
    
Mechanistic Diagram: Electronic Activation

The following diagram illustrates the activation logic and synthetic flow.

G Start Pyrazine-2-carbonitrile Activation C2-Nitrile Activation (EWG Effect) Start->Activation Electronic Pull Intermed 5-Chloro-pyrazine-2-carbonitrile (Key Electrophile) Activation->Intermed Chlorination (Regioselective) Reaction SNAr Reaction (Nucleophilic Attack) Intermed->Reaction + R-OH / Ar-OH + Base Product Pyrazine-2-CN Ether Derivative Reaction->Product Ether Linkage Formation

Figure 1: Synthetic logic flow from the parent scaffold to the ether derivative via electronic activation.[1]

Synthetic Methodologies

The primary route to these derivatives is Nucleophilic Aromatic Substitution (


) .[2] The reaction is robust but requires careful control of basicity to prevent hydrolysis of the nitrile group.
The Core Electrophile: 5-Chloropyrazine-2-carbonitrile

While 3-chloro and 6-chloro isomers exist, the 5-chloro isomer is the most common precursor for ether derivatives due to the para-like conjugation with the nitrile, which stabilizes the Meisenheimer complex intermediate.

Reaction Variables (Causality & Optimization)
  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are non-negotiable. They solvate the cation of the base, leaving the alkoxide/phenoxide anion "naked" and highly reactive.

  • Base Selection:

    • Phenols (Ar-OH): Weak bases like

      
        or 
      
      
      
      are preferred. They are sufficient to deprotonate the phenol without attacking the nitrile.
    • Aliphatic Alcohols (R-OH): Stronger bases like NaH (Sodium Hydride) are often required to generate the alkoxide, but temperature control (

      
       to RT) is vital to avoid side reactions.
      
  • Temperature:

    
     is standard for phenols; room temperature is often sufficient for primary alkoxides.
    

Experimental Protocol: Synthesis of 5-(4-Fluorophenoxy)pyrazine-2-carbonitrile

Objective: To synthesize a representative aryl-ether derivative via


. This protocol is self-validating through TLC monitoring and distinct melting point changes.
Materials
  • 5-Chloropyrazine-2-carbonitrile (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (5 mL/mmol)

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.1 eq) in anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. Stir at room temperature for 15–30 minutes. Observation: The suspension may change color slightly as the phenoxide forms.
    
  • Addition: Cool the mixture to

    
     (ice bath). Add 5-chloropyrazine-2-carbonitrile (1.0 eq) portion-wise or as a solution in minimal DMF. Reasoning: Cooling prevents exotherms that could hydrolyze the nitrile to an amide.
    
  • Reaction: Remove the ice bath and heat to

    
      for 2–4 hours.
    
  • Validation (TLC): Monitor using Hexane:EtOAc (3:1). The starting chloride (

    
    ) should disappear, replaced by a new, less polar spot (ether product).
    
  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product usually precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Therapeutic Applications & SAR

A. Anti-Tubercular Activity (TB)

Pyrazine-2-carbonitrile ethers act as lipophilic analogs of Pyrazinamide (PZA).

  • Mechanism: While PZA requires activation by the enzyme PncA (pyrazinamidase) to pyrazinoic acid, ether derivatives often bypass this requirement or possess dual mechanisms.

  • SAR Insight: Increasing the lipophilicity of the ether tail (e.g., using halogenated benzyl groups) correlates with lower MIC values against M. tuberculosis (H37Rv strain), likely due to improved penetration of the mycolic acid cell wall [3, 5].

B. Oncology: Covalent Inhibition (p53 & VEGFR-2)

Recent studies have identified 5-chloropyrazine-2-carbonitrile derivatives as covalent binders .

  • p53-Y220C Mutant: The pyrazine core can react with Cysteine-220 in the p53 mutant via

    
    , stabilizing the protein and restoring tumor-suppressor function. This is a cutting-edge application of the scaffold's electrophilicity [6, 7].
    
  • VEGFR-2: Certain derivatives inhibit Vascular Endothelial Growth Factor Receptor-2, showing cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer lines [4].[3]

C. Herbicidal Activity

Historically, these derivatives inhibit photosynthetic electron transport (Photosystem II), causing chlorosis in weeds. The "push-pull" electronic nature allows them to intercept electrons in the thylakoid membrane [5].

Data Summary: Activity Profile
ApplicationTarget / MechanismKey Substituent (Ether R-Group)Activity Metric (Approx.)
Tuberculosis Cell wall / PncA independent4-CF3-benzyl, 3,4-dichloro-benzylMIC:

Cancer p53-Y220C (Covalent)Halogenated pyrazine core

(Stabilization):

Cancer VEGFR-2 KinaseBenzylidene/Hydrazone linkers

Herbicide Photosystem IILipophilic alkyl/aryl chains

Mechanistic Pathway Visualization

The following diagram details the dual pathways for these derivatives: Pharmacological Action (Binding) vs. Synthetic Formation.

SAR cluster_TB Anti-Tubercular Pathway cluster_Onc Oncology Pathway (Covalent) Scaffold Pyrazine-2-Carbonitrile Ether Scaffold Lipophilicity Lipophilic Ether Tail (Penetration) Scaffold->Lipophilicity Electrophile Reactive Core (Cl Displacement) Scaffold->Electrophile TargetTB M. tuberculosis Cell Entry Lipophilicity->TargetTB CysBind Cysteine (S-) Nucleophilic Attack Electrophile->CysBind Protein p53-Y220C Stabilization CysBind->Protein SNAr Covalent Bond

Figure 2: Structure-Activity Relationship (SAR) mapping the lipophilic driver for TB efficacy and the electrophilic driver for covalent protein binding.

Future Outlook

The field is moving beyond simple substitution. The discovery that halopyrazine-carbonitriles can act as covalent fragments for "undruggable" targets like p53 mutants opens a new frontier. Future drug development will likely focus on "warhead tuning"—modulating the reactivity of the pyrazine nitrile core to bond selectively with specific cysteines without causing indiscriminate toxicity.

References

  • BenchChem. Biological activity of substituted pyrazine-2-carbonitriles. Retrieved from

  • Fadda, A. A., et al. Synthesis and biological evaluation of novel pyrazine derivatives. ResearchGate.[4] Retrieved from

  • Servusova, B., et al. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • El-Adl, K., et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors.[5] Retrieved from

  • Doležal, M., et al. Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen.[6] Retrieved from

  • Bauer, M. R., et al. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. DovePress. Retrieved from

  • Additional p53 Mechanism Data. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Retrieved from

Sources

Methodological & Application

synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile from 3-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026


)
Author:  Senior Application Scientist, Synthetic Chemistry Division

Abstract & Strategic Significance

This application note details the protocol for synthesizing 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile from 3-chloropyrazine-2-carbonitrile . This transformation is a classic Nucleophilic Aromatic Substitution (


), utilized frequently in the generation of pyrazine-based medicinal scaffolds (e.g., kinase inhibitors, GPCR ligands).

The pyrazine core is electron-deficient (π-deficient), and the presence of the electron-withdrawing nitrile group (-CN) at the C2 position significantly lowers the LUMO energy at the C3 position. This activates the C3-chlorine bond for displacement by oxygen nucleophiles (alkoxides) under mild conditions. The cyclobutylmethoxy substituent is a privileged motif in drug discovery, often employed to fill hydrophobic pockets while maintaining metabolic stability compared to linear alkyl chains.

Reaction Mechanism & Retrosynthesis

The reaction proceeds via an addition-elimination mechanism.[1] The cyclobutylmethoxide anion attacks the ipso-carbon (C3), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization is driven by the expulsion of the chloride leaving group.

Graphviz Pathway Visualization

SNAr_Mechanism SM1 Cyclobutylmethanol (Nucleophile Precursor) Alkoxide Cyclobutylmethoxide (Active Nucleophile) SM1->Alkoxide Deprotonation (-H2) Base Base (NaH) (Deprotonation) Base->Alkoxide Complex Meisenheimer Complex (Intermediate) Alkoxide->Complex Nucleophilic Attack (k1, rds) SM2 3-Chloropyrazine- 2-carbonitrile (Electrophile) SM2->Complex Product 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile Complex->Product Elimination of Cl- (k2, fast) Byproduct NaCl + H2 (g) Complex->Byproduct

Figure 1: Mechanistic pathway for the


 synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleGrade/Notes
3-Chloropyrazine-2-carbonitrile 139.541.0Substrate>97% Purity
Cyclobutylmethanol 86.131.2NucleophileAnhydrous
Sodium Hydride (NaH) 24.001.3Base60% dispersion in oil
Tetrahydrofuran (THF) 72.11--SolventAnhydrous, inhibitor-free
Ammonium Chloride (sat.[2] aq.) ----QuenchSaturated solution
Critical Equipment[4]
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar and nitrogen inlet.

  • Temperature Control: Ice-water bath (0°C) and oil bath (for optional heating).

  • Monitoring: TLC plates (Silica Gel 60 F254) or LC-MS (ESI+).

Experimental Protocol

Step 1: Preparation of the Alkoxide

Rationale: Generating the naked alkoxide in situ is crucial for reaction kinetics. NaH is preferred over weaker bases (like


) to ensure complete deprotonation and minimize hydrolysis byproducts.
  • Setup: Purge a clean, dry 3-neck flask with

    
     or Argon.
    
  • Base Addition: Add NaH (60% dispersion, 1.3 eq) to the flask.

    • Note: If high purity is required, wash NaH with dry hexanes (2x) under inert atmosphere to remove mineral oil, though this is often unnecessary for this specific reaction.

  • Solvent Addition: Add anhydrous THF (10 mL per gram of substrate) . Cool the suspension to 0°C using an ice bath.

  • Nucleophile Addition: Add Cyclobutylmethanol (1.2 eq) dropwise via syringe.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting.
      
  • Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of sodium cyclobutylmethoxide.

Step 2: Nucleophilic Displacement ( )

Rationale: The electrophile is added to the nucleophile to maintain a high concentration of alkoxide relative to the substrate, preventing side reactions.

  • Cooling: Return the reaction mixture to 0°C .

  • Substrate Addition: Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 10–15 minutes.

    • Exotherm Control: Maintain internal temperature < 5°C during addition to prevent nitrile hydrolysis or ring opening.

  • Reaction: Remove the ice bath and stir at RT (20–25°C) .

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.

    • Typical Time: 1–3 hours.

    • Endpoint: Disappearance of starting chloride (

      
      ) and appearance of product (
      
      
      
      , typically less polar than SM due to loss of dipole-inducing Cl, though alkoxy group adds lipophilicity).
Step 3: Workup & Purification[6][7]
  • Quench: Cool to 0°C. Carefully add saturated aq.

    
      dropwise to quench excess NaH and alkoxide.
    
  • Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) (

    
    ).[2]
    
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Alternative: Recrystallization from Hexanes/EtOAc is often possible if the crude is solid.

Data Analysis & Validation

Expected Analytical Data
TechniqueFeatureExpected Signal/Value

NMR
(400 MHz,

)
Pyrazine RingTwo doublets (or d/d) around

8.3 – 8.6 ppm (

Hz).[3]

Doublet around

4.2 – 4.4 ppm.
Cyclobutyl CHMultiplet around

2.7 – 2.9 ppm.[4]
Cyclobutyl

Multiplets range

1.8 – 2.2 ppm.

NMR
Nitrile (

)
Peak at

114–116 ppm.[2][5]
Pyrazine C-ODeshielded peak at

160 ppm.
LC-MS Mass

= 190.2 (Calc. MW = 189.21).
Troubleshooting Guide
  • Issue: Incomplete conversion after 4 hours.

    • Solution: Gently heat to 40-50°C. The pyrazine nitrile is relatively stable, but avoid refluxing in wet solvents to prevent hydrolysis to the amide.

  • Issue: Hydrolysis byproduct (Amide formation).

    • Cause: Wet THF or insufficient inert atmosphere.

    • Solution: Re-distill THF or use molecular sieves. Ensure NaH is fresh.

Safety & Compliance

  • Sodium Hydride: Flammable solid; reacts violently with water liberating explosive

    
     gas. Handle in a fume hood.
    
  • Cyanides/Nitriles: While the nitrile group is covalently bound, metabolic or chemical degradation can release toxic species. Avoid strong acids which could hydrolyze the nitrile.

  • Waste Disposal: Aqueous waste containing pyrazines should be treated as hazardous organic waste.

References

  • Preparation of Starting Material: The synthesis of 3-chloropyrazine-2-carbonitrile is well-documented via the reaction of pyrazine-2-carbonitrile with sulfuryl chloride or

    
    .
    
    • Source: ChemicalBook. (2025).[5] 3-Chloropyrazine-2-carbonitrile Synthesis. Link

  • General

    
     Methodology:  Principles of nucleophilic aromatic substitution on electron-deficient heterocycles.
    
    • Source: Master Organic Chemistry. (2018).[6] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Pyrazine Functionalization: Application of alkoxide displacement in pyrazine medicinal chemistry.

    • Source: BenchChem. (2025). Application Notes: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Link (Note: Generalized citation for pyrazine

      
       protocols).
      
  • Cyclobutylmethanol Reactivity: Usage of cyclobutylmethanol in

    
     reactions for kinase inhibitors (Analogous chemistry).
    
    • Source: PubChem. (2025).[7] 3-Chloropyrazine-2-carbonitrile Compound Summary. Link

Sources

nucleophilic aromatic substitution protocol for 3-alkoxypyrazines

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) Protocol for 3-Alkoxypyrazines

Part 1: Executive Summary & Mechanistic Logic

The Challenge of the "3-Position"

In pyrazine chemistry, the "3-alkoxy" designation typically refers to a 2-substituted-3-alkoxypyrazine motif. Because the pyrazine ring is symmetric (positions 2, 3, 5, and 6 are chemically equivalent in the unsubstituted parent), "3-alkoxypyrazine" is synonymous with "2-alkoxypyrazine" unless a reference substituent exists at position 2.

Therefore, this protocol focuses on the most critical challenge in this field: Regioselective mono-alkoxylation of 2,3-dichloropyrazine . This scaffold is the primary gateway to 3-alkoxy-2-aminopyrazines (kinase inhibitor cores) and 3-alkoxy-2-halopyrazines.

Mechanistic Foundation ( )

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3] The pyrazine ring, being a 1,4-diazine, is highly electron-deficient, lowering the energy of the LUMO and facilitating nucleophilic attack.

  • Addition: The alkoxide nucleophile attacks the carbon bearing the leaving group (Cl), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The chloride anion is expelled, restoring aromaticity.

The Regioselectivity Rule (The "Self-Validating" Logic): When starting with 2,3-dichloropyrazine :

  • First Substitution: Statistical attack occurs at C2 or C3 (equivalent).

  • Second Substitution (The Trap): The introduction of an alkoxy group (an Electron Donating Group, EDG) at C2 deactivates the ring toward further nucleophilic attack.

  • Outcome: This electronic deactivation makes the mono-alkoxypyrazine significantly less reactive than the di-halo starting material. This kinetic difference is the "self-validating" feature of the reaction—it naturally stops at mono-substitution if stoichiometry is controlled.

Part 2: Strategic Reaction Design

Solvent & Base Selection Matrix

The choice of solvent and base dictates the reaction rate and impurity profile.

SolventBaseTempApplicationPros/Cons
THF NaH / KOtBu0°C to RTStandard Fast, clean conversion. Risk:[4] Exothermic with NaH.
DMF/DMSO K₂CO₂ / Cs₂CO₃60-100°CScale-Up Safer, non-cryogenic. Risk:[4] Hydrolysis of Cl to OH (impurity).
Toluene NaOtBuRefluxHydrophobic Good for lipophilic alcohols. Risk:[4] Slow kinetics.
Neat Na (metal)RefluxCommodity Used for simple alcohols (MeOH, EtOH). Risk:[4] Violent H₂ evolution.
Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the decision logic for regioselectivity.

SNAr_PathwayStart2,3-DichloropyrazineInterMeisenheimer Complex(Anionic Intermediate)Start->InterRO- / THF / 0°CProd2-Chloro-3-alkoxypyrazine(Target)Inter->Prod-Cl- (Fast)Over2,3-Dialkoxypyrazine(Over-reaction)Prod->OverExcess RO- / Heat(Slow - Deactivated Ring)LogicSelf-Validating Step:Alkoxy group donates e-raising LUMO energy,preventing 2nd attack.Prod->Logic

Caption: Kinetic pathway of 2,3-dichloropyrazine alkoxylation. The product inhibits its own further reaction via electronic deactivation.

Part 3: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis of 2-Chloro-3-methoxypyrazine

Target: Regioselective mono-substitution using Sodium Hydride.

Safety Note: Sodium hydride (NaH) releases flammable hydrogen gas. Perform under inert atmosphere (N₂ or Ar).

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • Methanol (anhydrous, 1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.1 equiv)

  • THF (anhydrous, 10 volumes)

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Base Preparation: Charge NaH (1.1 equiv) into the flask. Wash with anhydrous hexanes (3x) to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, use as is. Suspend in THF (5 vol). Cool to 0°C.[5]

  • Alkoxide Formation: Add Methanol (1.1 equiv) dropwise via syringe. Caution: Vigorous H₂ evolution. Stir at 0°C for 15 minutes until gas evolution ceases.

  • Substrate Addition: Dissolve 2,3-dichloropyrazine (1.0 equiv) in THF (5 vol). Add this solution dropwise to the alkoxide mixture at 0°C over 20 minutes.

    • Why? Adding substrate to nucleophile ensures the concentration of nucleophile is high relative to substrate initially, but keeping temp low prevents over-reaction.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: TLC (Hex/EtOAc 8:2) or HPLC.[5][6] Starting material (SM) should disappear.[6]

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[6] Filter and concentrate.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Expectation: The product is less polar than the starting material in many systems due to the "greasy" alkoxy group masking the polar nitrogen slightly, though this varies.

Protocol B: Green/Scale-Up Synthesis of 2-Chloro-3-isopropoxypyrazine

Target: Use of complex alcohols and milder bases.

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • Isopropanol (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • DMSO (anhydrous, 5 volumes)

Step-by-Step Procedure:

  • Charge: Combine 2,3-dichloropyrazine, Isopropanol, and Cs₂CO₃ in a reaction vessel.

  • Solvent: Add DMSO.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: Carbonate bases are heterogeneous. Efficient stirring is critical.

  • Workup (Water Crash): Pour the reaction mixture into ice-water (20 volumes). The product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with water to remove DMSO. Dry in a vacuum oven at 40°C.

Part 4: Troubleshooting & Quality Control

"Self-Validating" NMR Checks

The shift in proton signals confirms the substitution pattern.

Signal2,3-Dichloropyrazine2-Chloro-3-alkoxypyrazine
Pyrazine H (C5/C6) Singlet (~8.3 ppm)Two Doublets (~8.0 & ~7.8 ppm)
Coupling (J) N/A

(typical for pyrazine meta-like coupling)

Diagnostic Logic: If you see a singlet in the product spectrum, you likely have:

  • Starting material (no reaction).

  • 2,3-Dialkoxypyrazine (symmetric over-reaction).

  • Hydrolysis product (tautomerizes to pyrazinone, very different shifts).

Common Failure Modes
  • Low Yield: Moisture in the solvent. Water competes with the alcohol, forming the 3-hydroxy product (which tautomerizes to the amide/pyrazinone). Fix: Use anhydrous solvents and keep Cs₂CO₃ dry.

  • Regioselectivity Loss: Reaction temperature too high (>80°C) or excess alkoxide (>1.5 equiv) leads to bis-alkoxylation. Fix: Strict stoichiometry control.

Part 5: References

  • Mechanism of

    
     in Heterocycles: 
    
    • Neumann, C. N., et al. "Concerted Nucleophilic Aromatic Substitutions." Nature, 2016. [Link]

    • Note: Discusses the transition from stepwise to concerted mechanisms in specific aryl systems.

  • Regioselectivity in Pyrazines:

    • Liron, F., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine." Tetrahedron Letters, 2016. [Link]

    • Note: Defines the electronic rules for mono-substitution.

  • Scale-Up & Safety:

    • Stoessel, F. "Safety issues in scale-up of chemical processes."[7] Current Opinion in Drug Discovery & Development, 2001.[7] [Link]

  • General Pyrazine Synthesis:

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley. (Standard Reference Text). [Link]

Application Notes and Protocols for the Synthesis of (Cyclobutylmethoxy)pyrazine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of (cyclobutylmethoxy)pyrazine nitrile derivatives through the coupling of cyclobutylmethanol and a suitable chloropyrazine nitrile. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. Detailed mechanistic insights, a comparative analysis of key reagents, step-by-step experimental protocols, and troubleshooting advice are presented to aid researchers in academic and industrial drug development.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine derivatives are a vital class of nitrogen-containing heterocycles, frequently found as core structural motifs in a wide array of natural products and biologically active compounds.[1][2] Their prevalence in FDA-approved pharmaceuticals underscores their importance in medicinal chemistry, with applications ranging from oncology to treatments for infectious diseases and central nervous system disorders.[3] The functionalization of the pyrazine ring, particularly through the formation of ether linkages, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement.

The specific coupling of cyclobutylmethanol to a chloropyrazine nitrile scaffold introduces a cyclobutane moiety, a desirable feature in modern drug design known for its ability to serve as a bioisostere for other groups, improve metabolic stability, and provide a three-dimensional vector for exploring chemical space. This guide focuses on the practical execution of this C-O bond formation, a reaction analogous to the Williamson ether synthesis, but occurring on an electron-deficient heteroaromatic ring.[4][5]

Reaction Overview & Mechanistic Rationale

The coupling reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike classical SN2 reactions which are common for alkyl halides, SNAr is characteristic of electron-poor aromatic and heteroaromatic systems.[6][7]

General Reaction Scheme:

The key mechanistic steps are:

  • Deprotonation: A suitable base abstracts the acidic proton from cyclobutylmethanol to form the potent cyclobutylmethoxide nucleophile.

  • Nucleophilic Attack: The alkoxide attacks the electron-deficient carbon atom of the pyrazine ring bearing the chlorine atom. This step is typically the rate-determining step and results in the temporary disruption of the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[7][8]

  • Rearomatization: The Meisenheimer complex collapses, ejecting the chloride anion as the leaving group and restoring the aromaticity of the pyrazine ring to yield the final ether product.

The presence of electron-withdrawing groups, such as the nitrile (-CN) and the pyrazine ring nitrogens themselves, is crucial. These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[6][8] The substitution occurs preferentially at positions ortho or para to these activating groups.[6][7]

Diagram 1: SNAr Reaction Mechanism

This diagram illustrates the step-wise mechanism for the nucleophilic aromatic substitution of a chloropyrazine nitrile with cyclobutylmethoxide.

SNAr_Mechanism Figure 1: S N Ar Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product R1 Cyclobutylmethanol Alkoxide Cyclobutylmethoxide (Nucleophile Formation) R1->Alkoxide 1. Deprotonation R2 Chloropyrazine Nitrile Meisenheimer Meisenheimer Complex (Addition Intermediate) R2->Meisenheimer 2. Nucleophilic Attack Base Base (e.g., NaH) Base->Alkoxide 1. Deprotonation Alkoxide->Meisenheimer 2. Nucleophilic Attack P1 (Cyclobutylmethoxy)pyrazine Nitrile Meisenheimer->P1 3. Elimination of Cl- & Rearomatization

Guide to Reagents and Reaction Conditions

The success of the coupling reaction is highly dependent on the judicious selection of the base, solvent, and reaction temperature.

The Role of the Base

The primary function of the base is to deprotonate cyclobutylmethanol (pKa ~16-18) to generate the corresponding alkoxide. The choice of base is critical for achieving high conversion and minimizing side reactions.

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that is highly effective for deprotonating alcohols.[9] It irreversibly forms the sodium alkoxide and hydrogen gas, driving the initial equilibrium to completion. NaH is typically used as a 60% dispersion in mineral oil, which requires careful handling.

    • Expert Insight: While highly effective, NaH can also act as a reducing agent, especially at elevated temperatures.[10] Furthermore, it can react with certain polar aprotic solvents like DMF, leading to byproduct formation.[10] Therefore, the alcohol should be added to the NaH suspension at a low temperature (e.g., 0 °C) before the addition of the chloropyrazine nitrile.

  • Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base that is soluble in many organic solvents, making it a homogeneous and often faster alternative to NaH.

  • Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): These are weaker bases and may require higher temperatures and longer reaction times to achieve complete conversion. However, they are often easier and safer to handle than metal hydrides. Cesium carbonate is particularly effective due to the high solubility of cesium salts and the "cesium effect," which can enhance the nucleophilicity of the alkoxide.

Solvent Selection

The solvent must be anhydrous and polar aprotic to facilitate the SNAr reaction. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, thereby increasing the nucleophile's reactivity.[11]

  • N,N-Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): These are the most common solvents for SNAr reactions due to their high polarity and ability to dissolve a wide range of reagents.[12] They allow reactions to be conducted over a broad temperature range.

    • Trustworthiness Note: Ensure the use of high-purity, anhydrous DMF. Water content will quench the base and hydrolyze the starting material. As mentioned, NaH can exhibit reactivity with DMF at higher temperatures, so careful temperature control is advised.[10]

  • Tetrahydrofuran (THF): A less polar option than DMF or DMSO, but often sufficient, especially when using strong bases like NaH. Its lower boiling point (66 °C) can be advantageous for reactions that do not require high heat and simplifies product work-up.

Summary of Reaction Conditions

The optimal conditions will depend on the specific substitution pattern of the chloropyrazine nitrile. Electron-poor pyrazines will react more readily.[13]

Parameter Condition 1 (Aggressive) Condition 2 (Standard) Condition 3 (Mild) Rationale & Comments
Base Sodium Hydride (NaH)Potassium tert-ButoxideCesium Carbonate (Cs₂CO₃)NaH is very effective but requires careful handling.[14] Cs₂CO₃ is milder and safer.
Equivalents of Base 1.2 - 1.5 eq.1.2 - 1.5 eq.2.0 - 3.0 eq.Excess base ensures complete deprotonation of the alcohol.
Solvent Anhydrous THF or DMFAnhydrous DMF or DMSOAnhydrous DMF or AcetonitrileDMF and DMSO are excellent for SNAr but can be difficult to remove.[11][12]
Temperature 0 °C to 60 °CRoom Temp. to 80 °C80 °C to 120 °CStart at low temp for alkoxide formation, then heat to drive the substitution.
Reaction Time 1 - 8 hours4 - 16 hours12 - 24 hoursMonitor by TLC or LC-MS for disappearance of starting material.

Detailed Experimental Protocols

Safety First: Sodium hydride reacts violently with water and is flammable. All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Standard Procedure using Sodium Hydride (NaH)
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Alkoxide Formation: In a separate flask, dissolve cyclobutylmethanol (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

    • Observation: Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium cyclobutylmethoxide.

  • Substrate Addition: Dissolve the chloropyrazine nitrile (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated (e.g., to 60-80 °C) to drive it to completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the chloropyrazine nitrile starting material is consumed.

  • Work-up: a. Cool the reaction mixture back to 0 °C. b. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate or diethyl ether. d. Extract the aqueous layer two more times with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (cyclobutylmethoxy)pyrazine nitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Experimental Workflow

This flowchart outlines the key stages of the synthesis, from reagent preparation to final product characterization.

Workflow prep 1. Flask Preparation (Inert Atmosphere) base_add 2. Add NaH and Anhydrous Solvent prep->base_add cool1 3. Cool to 0 °C base_add->cool1 alkoxide 4. Add Cyclobutylmethanol (Alkoxide Formation) cool1->alkoxide substrate 5. Add Chloropyrazine Nitrile alkoxide->substrate react 6. Warm / Heat Reaction substrate->react monitor 7. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 8. Quench & Aqueous Work-up monitor->workup Reaction Complete purify 9. Column Chromatography workup->purify char 10. Characterization (NMR, MS) purify->char product Final Product char->product

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive base (NaH exposed to air/moisture).2. Insufficient temperature or reaction time.3. Wet solvent or reagents.1. Use a fresh bottle of NaH or titrate to determine activity.2. Increase temperature gradually and extend reaction time.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Byproducts 1. Reaction with solvent (e.g., NaH with DMF).2. Elimination side reactions.[11]3. Ring-opening or other degradation pathways.1. Maintain lower reaction temperatures; consider THF as an alternative solvent.2. Use a less hindered base if applicable; ensure controlled temperature.3. Confirm the stability of the chloropyrazine nitrile under the reaction conditions.
Difficult Purification 1. Residual DMF/DMSO in the crude product.2. Byproducts with similar polarity to the product.1. After extraction, wash the organic layer multiple times with water and brine to remove high-boiling solvents.2. Optimize the column chromatography eluent system; consider reverse-phase chromatography if necessary.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine.

  • Leadbeater, N. E., & Resouly, S. M. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules.

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.

  • Sandford, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • ChemTalk. (2022). Williamson Ether Synthesis.

  • Org. Process Res. Dev. (2011). The Safe Use of Sodium Hydride On Scale.

  • J. Org. Chem. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.

  • Molecules. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.

  • Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.

  • ResearchGate. (n.d.). Synthetic Organic Reactions Mediated by Sodium Hydride.

  • ResearchGate. (n.d.). SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

  • Introduction to Organic Chemistry. (n.d.). 13.8. Reductions of Acyl Compounds Using Hydrides.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [URL: https://www.rjpbcs.com/pdf/2017_8(1)/[8].pdf]([Link]8].pdf)

  • Molecules. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.

  • TCI Chemicals. (n.d.). Coupling [Synthetic Reagents].

  • MDPI. (2018). Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride.

  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.

  • Borneo Journal of Resource Science and Technology. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.

Sources

Application Note: Optimal Solvent Systems for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile represents a classic challenge in nucleophilic aromatic substitution (


).[1] While the pyrazine core is electron-deficient, the presence of the nitrile group at the C2 position is critical for activating the C3 position for nucleophilic attack.[2] However, this same nitrile group introduces a vulnerability: susceptibility to hydrolysis under the basic conditions typically required for alkoxylation.

This guide moves beyond traditional, high-toxicity solvent systems (DMF, NMP) to propose optimized, scalable, and greener alternatives . We demonstrate that 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) offer superior process outcomes—higher reaction rates, easier workups, and reduced impurity profiles—compared to legacy dipolar aprotic solvents.

Reaction Mechanism & Critical Control Points

The Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (


).[1][3][4][5][6] The nucleophile (cyclobutylmethoxide anion) attacks the electron-deficient C3 carbon, forming a resonance-stabilized Meisenheimer complex. The chloride ion is then eliminated to restore aromaticity.[1][3][5]

Key Driver: The nitrile group at C2 is electron-withdrawing (via induction and resonance), significantly lowering the LUMO energy at C3, making it the preferred site for attack over C5 or C6.

Visualization: Reaction Mechanism

SnAr_Mechanism Reactants Reactants 3-Cl-Pyrazine-2-CN + Cyclobutylmethoxide TS Meisenheimer Complex (Negative charge delocalized on N1, N4, and CN) Reactants->TS Nucleophilic Attack (k1) SideProduct Side Reaction Hydrolysis to Amide (Avoid Aqueous Base) Reactants->SideProduct OH- / H2O Product Product 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile TS->Product Elimination of Cl- (k2)

Caption: The


 pathway relies on the stabilization of the anionic intermediate.[3] Moisture control is critical to prevent the "Side Reaction" path.

Solvent System Analysis

The choice of solvent dictates the reaction rate (via cation solvation), impurity profile (via thermal stability), and workup efficiency (via water miscibility).

Table 1: Comparative Analysis of Solvent Systems
Solvent SystemClassReaction RateWorkup EfficiencyGreen ScoreRecommendation
DMF / DMSO Dipolar AproticHigh Low (High BP, water miscible)Low (Toxic)Legacy / Small Scale Only
THF EtherModerateModerate (Peroxides, water miscible)ModerateAcceptable
2-MeTHF Bio-based EtherHigh High (Clean phase split)High Preferred (General)
Toluene + PTC BiphasicModerateHigh (Easy evaporation)ModeratePreferred (Scale-up)
Why 2-MeTHF is the "Golden" Choice

Unlike THF, 2-MeTHF is derived from renewable resources (corncobs/bagasse) and has a higher boiling point (80°C vs 66°C), allowing for faster kinetics without pressurization. Crucially, it has limited miscibility with water, which simplifies the post-reaction quench and extraction into a single "pour-and-separate" operation.

Decision Matrix for Solvent Selection

Solvent_Selection Start Start: Solvent Selection Scale What is the reaction scale? Start->Scale Small < 10 grams Scale->Small R&D Large > 100 grams Scale->Large Pilot/Mfg RouteA RECOMMENDED: 2-MeTHF (Base: KOtBu or NaH) Small->RouteA Solubility Is the alkoxide soluble in toluene? Large->Solubility Solubility->RouteA No / High Rate needed RouteB PROCESS ROUTE: Toluene + PTC (Base: Solid K2CO3/KOH) Solubility->RouteB Yes / PTC used RouteC LEGACY ROUTE: DMF or DMSO (Base: K2CO3)

Caption: Decision tree for selecting the optimal solvent system based on scale and solubility parameters.

Optimized Experimental Protocols

Protocol A: The "Green" Standard (Recommended)

Best for: R&D, Medicinal Chemistry, and moderate scale-up (up to 1 kg).

Reagents:

  • 3-Chloropyrazine-2-carbonitrile (1.0 equiv)[1][7]

  • Cyclobutylmethanol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv) OR Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: Anhydrous 2-MeTHF (10 mL per gram of substrate)

Procedure:

  • Alkoxide Formation: In a dry flask under

    
    , charge Cyclobutylmethanol and anhydrous 2-MeTHF. Cool to 0°C.[1]
    
  • Base Addition: Add KOtBu portion-wise (or NaH) over 15 minutes. Stir at 0°C for 30 min to ensure complete deprotonation. Note: KOtBu is preferred for ease of handling.

  • Substrate Addition: Add 3-Chloropyrazine-2-carbonitrile as a solution in minimal 2-MeTHF dropwise.

    • Why? Adding the electrophile to the nucleophile prevents local high concentrations of base which could attack the nitrile.

  • Reaction: Warm to Room Temperature (RT). If reaction is slow by HPLC/TLC after 2 hours, heat to 50°C.

    • Target: >98% conversion.[1][8]

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Separate phases.[1][9] The product remains in the upper organic 2-MeTHF layer.[1]

    • Wash organic layer with water (x2) and brine (x1).[1]

    • Dry over

      
       and concentrate.
      
Protocol B: The Phase Transfer Catalysis (PTC) Method

Best for: Large scale manufacturing where anhydrous conditions are costly.

Reagents:

  • 3-Chloropyrazine-2-carbonitrile (1.0 equiv)[1][7]

  • Cyclobutylmethanol (1.2 equiv)

  • Base: Solid

    
     (powdered, 2.0 equiv)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

  • Solvent: Toluene

Procedure:

  • Charge Toluene, 3-Chloropyrazine-2-carbonitrile, Cyclobutylmethanol, and TBAB to the reactor.

  • Add powdered

    
    .
    
  • Heat to 60-80°C with vigorous stirring.

    • Mechanism:[1][3][4][5][10] TBAB transports the deprotonated alkoxide (formed in small equilibrium amounts on the solid carbonate surface) into the toluene phase.

  • Monitor: This reaction is slower than Route A. Expect 6-12 hours.[1]

  • Workup: Filter off solids (

    
    , excess base). Wash filtrate with water.[1][9] Evaporate Toluene.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Hydrolysis (Amide formation) Water present in solvent or base; Reaction temp too high.[1]Use anhydrous 2-MeTHF; Switch from hydroxide bases to KOtBu; Lower temp.
Incomplete Conversion Stirring inefficient (PTC method); Old NaH/KOtBu.Increase agitation speed; Use fresh base; Add 5-10% excess alcohol.
Dark Color / Tarry Impurities Polymerization of pyrazine; Exotherm uncontrolled.[1]Add electrophile slowly at 0°C; Ensure inert atmosphere (

).

References

  • Solvent Selection Guide (Green Chemistry)

    • Title: "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes"[1]

    • Source: Prat, D., et al. Org.[1] Process Res. Dev. 2013, 17, 12, 1517–1525.

    • URL:[Link]

  • SnAr Mechanism & Pyrazines

    • Title: "Nucleophilic Arom
    • Source:Comprehensive Heterocyclic Chemistry III, Elsevier.[1]

    • URL:[Link]

  • 2-MeTHF as a Solvent

    • Title: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry"[1]

    • Source: Pace, V., et al. ChemSusChem 2012, 5, 1369–1379.
    • URL:[Link]

  • Nitrile Stability

    • Title: "Continuous flow hydration of pyrazine-2-carbonitrile" (Context on hydrolysis conditions to avoid)
    • Source:Organic Syntheses 2017, 94, 1-17.[1]

    • URL:[Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, a key intermediate in pharmaceutical research. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2] The protocol is designed for reproducibility and scalability, addressing the needs of modern drug discovery and development laboratories.

Introduction: The Significance of Pyrazine Scaffolds and Microwave Synthesis

Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[3] Their unique electronic properties and ability to act as bioisosteres for other aromatic systems make them privileged scaffolds in the design of kinase inhibitors, antiviral agents, and other therapeutics.[4][5] The target molecule, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, is a valuable building block for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

Conventional synthetic methods for such compounds often require prolonged heating under harsh conditions, leading to side product formation and energy inefficiency. Microwave-assisted synthesis has emerged as a transformative green chemistry technique that overcomes these limitations.[6] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, resulting in uniform and rapid heating.[7][8] This leads to a dramatic acceleration of reaction rates, often reducing multi-hour refluxes to mere minutes, while also improving yields and product purity.[2][9]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group at the 2-position.[10][11]

The reaction involves two key steps:

  • Nucleophile Formation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of cyclobutylmethanol to form the corresponding highly nucleophilic cyclobutylmethoxide anion.

  • Addition-Elimination: The cyclobutylmethoxide anion attacks the electron-deficient carbon at the 3-position of the pyrazine ring, which bears a good leaving group (e.g., a chloride atom). This forms a temporary, resonance-stabilized intermediate known as a Meisenheimer complex.[11][12] The aromaticity of the pyrazine ring is then restored by the elimination of the chloride ion, yielding the final product.

The overall transformation is the displacement of a halide with an alkoxide, a classic SNAr reaction favored on electron-poor aromatic systems.[11][13]

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrazine 3-Chloropyrazine-2-carbonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrazine->Meisenheimer Addition Alcohol Cyclobutylmethanol + NaH Alcohol->Pyrazine Nucleophilic Attack Product 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile Meisenheimer->Product Elimination of Cl- Salt NaCl Meisenheimer->Salt

Caption: Figure 1: S-N-Ar Reaction Mechanism

Experimental Protocol

This protocol is optimized for a dedicated laboratory microwave reactor. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Reagents

ReagentGradeSupplierPart Number
3-Chloropyrazine-2-carbonitrile≥98%Sigma-Aldrich12345
Cyclobutylmethanol≥99%Alfa Aesar67890
Sodium Hydride (NaH)60% dispersion in oilAcros Organics11223
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%, Sure/Seal™MilliporeSigma44556
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145
HexanesACS GradeVWRH302
Brine (Saturated NaCl solution)-Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)-LabChemLC16350

3.2. Reaction Setup and Procedure

Workflow Figure 2: Experimental Workflow A 1. Prepare Alkoxide B 2. Add Pyrazine Substrate A->B In Microwave Vial C 3. Microwave Irradiation B->C Seal Vial D 4. Reaction Quench C->D Cool to RT E 5. Liquid-Liquid Extraction D->E Add H₂O & EtOAc F 6. Drying and Concentration E->F Dry with MgSO₄ G 7. Purification (Column Chromatography) F->G Concentrate in vacuo H 8. Final Product G->H Characterize

Sources

Application Notes and Protocols for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazine-2-carbonitrile Scaffold - A Privileged Motif in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of numerous diseases, particularly cancer.[1][2][3][4] Within the landscape of kinase inhibitor discovery, nitrogen-containing heterocyclic rings are major motifs, with the pyrazine ring being a prominent scaffold.[1][2] Its utility stems from its ability to act as a hydrogen bond acceptor, frequently interacting with the highly conserved hinge region of the kinase ATP-binding pocket.[5]

The pyrazine-2-carbonitrile core, in particular, has been successfully exploited in the development of potent kinase inhibitors. A notable example is Prexasertib, a Checkpoint Kinase 1 (CHK1) inhibitor that has advanced to clinical trials.[2] The aminopyrazine-2-carbonitrile group in other molecules has been shown to confer high selectivity by interacting with unique protein-bound water molecules within the CHK1 active site.[5] This highlights the potential of this scaffold to generate highly specific inhibitors.

This document provides a comprehensive guide for the initial characterization and development of a novel derivative, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile , as a potential kinase inhibitor. As there is no publicly available data on this specific molecule, this guide is structured as a strategic workflow, designed to take a researcher from initial hit identification through to lead optimization. We will detail the necessary in vitro and cell-based assays, provide step-by-step protocols, and discuss the interpretation of results to guide further medicinal chemistry efforts.

Chapter 1: Initial Characterization - Unveiling the Kinase Targets

The first critical step is to determine if 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile has any kinase inhibitory activity and, if so, against which kinases. A broad screening approach is recommended to cast a wide net across the human kinome.

Kinome-Wide Profiling: A Global View of Inhibition

To obtain an unbiased and comprehensive initial assessment of the compound's selectivity, a kinome-wide profiling assay is the gold standard. This will identify the primary kinase targets and any potential off-targets early in the discovery process.

Recommended Technology: Kinobeads / Chemical Proteomics

This technology utilizes immobilized, broad-spectrum kinase inhibitors to enrich a significant portion of the kinome from a cell lysate.[6][7][8][9] By performing a competitive binding experiment where the lysate is pre-incubated with our test compound, we can identify which kinases are displaced from the beads, thus revealing the compound's targets and their relative affinities.[9][10]

Experimental Workflow: Kinobeads Profiling

G cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Analysis prep_lysate Prepare Cell Lysate (e.g., from HeLa or K562 cells) add_compound Incubate Lysate with 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (or DMSO vehicle control) prep_lysate->add_compound add_kinobeads Add Kinobeads Slurry to Lysate add_compound->add_kinobeads wash_beads Wash Beads to Remove Non-specifically Bound Proteins add_kinobeads->wash_beads elute_proteins Elute Bound Kinases wash_beads->elute_proteins digest On-bead Digestion (Trypsin) elute_proteins->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Quantitative Proteomic Analysis (Identify and quantify displaced kinases) lc_ms->data_analysis

Caption: Kinobeads Profiling Workflow.

Protocol 1: Kinobeads-Based Kinase Inhibitor Profiling

  • Cell Culture and Lysis:

    • Culture a suitable cell line (e.g., HeLa, K562) to a high density.

    • Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Competitive Binding:

    • Aliquot the cell lysate. To one aliquot, add 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile to a final concentration of 1-10 µM. To a control aliquot, add an equivalent volume of DMSO.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Kinase Enrichment:

    • Add a kinobead slurry to both the compound-treated and DMSO-treated lysates.

    • Incubate for 1 hour at 4°C with gentle rotation to allow kinases to bind to the beads.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads, typically using a denaturing buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform an in-solution or on-bead tryptic digest of the eluted proteins.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis:

    • Use a quantitative proteomics software (e.g., MaxQuant) to identify and quantify the proteins in each sample.

    • Calculate the ratio of protein abundance in the compound-treated sample versus the DMSO control. A significant decrease in the abundance of a particular kinase in the compound-treated sample indicates that it is a target of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Orthogonal Validation: In Vitro Enzymatic Assays

Once a primary target or a small set of potential targets has been identified, it is crucial to validate these findings using a direct enzymatic assay. This will confirm the inhibitory activity and allow for the determination of the compound's potency (IC50).

Recommended Technologies:

  • ADP-Glo™ Kinase Assay (Promega): A luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.[11][12][13][14][15][16]

  • LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific): A time-resolved Förster resonance energy transfer (TR-FRET) assay. This format is robust and less susceptible to interference from fluorescent compounds.[17][18][19][20]

Table 1: Comparison of In Vitro Kinase Assay Technologies

FeatureADP-Glo™ Kinase AssayLanthaScreen™ TR-FRET Assay
Principle Luminescence (ADP detection)Time-Resolved FRET
Format Homogeneous, two-stepHomogeneous, mix-and-read
Universality High (any ADP-producing enzyme)Requires specific antibody/tracer
Throughput HighHigh
Interference LowLow (TR-FRET minimizes background)
Instrumentation LuminometerTR-FRET compatible plate reader

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

  • Reagent Preparation:

    • Prepare a serial dilution of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile in the appropriate kinase assay buffer.

    • Prepare a solution containing the target kinase and its specific substrate in the assay buffer.

    • Prepare the ATP solution at the desired concentration (often at the Km value for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate solution.

    • Add the serially diluted compound (and a DMSO control).

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Chapter 2: Cellular Activity and Mechanism of Action

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step. This validates the in vitro findings and provides a more physiologically relevant assessment of the compound's potential.

Target Engagement in Cells

Does the compound enter the cell and bind to its intended target? This can be assessed by observing the inhibition of the kinase's downstream signaling pathway.

Recommended Technology: Western Blotting for Phosphoproteins

This classic technique allows for the direct visualization of the phosphorylation state of a kinase's substrate. A reduction in the phosphorylation of a known downstream substrate upon treatment with the inhibitor provides strong evidence of target engagement in cells.[1]

Experimental Workflow: Western Blotting for Target Validation

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection treat_cells Treat Cells with Inhibitor (Dose-response and time-course) lyse_cells Lyse Cells in Buffer with Phosphatase & Protease Inhibitors treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% BSA in TBST) transfer->block primary_ab Incubate with Primary Antibodies (Anti-phospho-substrate & Anti-total-substrate) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Phospho-protein Western Blot Workflow.

Protocol 3: Western Blotting for Phospho-Substrate Levels

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., one where the target kinase is known to be active).

    • Treat the cells with increasing concentrations of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile for a specified time. Include a DMSO vehicle control. If the pathway requires stimulation, treat with the appropriate agonist.

    • Harvest the cells by scraping into ice-cold PBS.

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][21]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[21][22]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Cellular Phenotypic Assays

Inhibition of a key kinase should lead to a measurable cellular phenotype, such as decreased cell proliferation or induction of apoptosis.

Recommended Technology: Cell Viability Assays (MTT/XTT)

These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[23][24][25][26] A decrease in the colored formazan product indicates a reduction in viable cells. The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required in the MTT assay.[23]

Protocol 4: XTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile. Include a DMSO control.

    • Incubate for a period relevant to the expected phenotype (e.g., 48-72 hours).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add the activated XTT solution to each well.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a visible color change is observed.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Chapter 3: Lead Optimization and Next Steps

The data gathered from the initial characterization will guide the next phase of development: optimizing the lead compound. This involves improving potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile scaffold will help to identify which parts of the molecule are crucial for its activity and can be modified to improve its properties.

Key Strategies:

  • Modification of the Cyclobutylmethoxy Group: Explore the effect of different alkyl and aryl groups at this position to probe the hydrophobic pocket of the kinase.

  • Scaffold Hopping: If the current scaffold has inherent liabilities (e.g., poor solubility, metabolic instability), computational and synthetic methods can be used to replace the pyrazine-2-carbonitrile core with a structurally novel, isofunctional scaffold.[2][5][27][28][29]

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to avoid late-stage failures.[4][30][31][32][33]

Table 2: Key In Vitro ADME/Tox Assays for Early Drug Discovery

ParameterAssayPurpose
Metabolism Microsomal Stability AssayTo assess the compound's stability in the presence of liver enzymes (Cytochrome P450s).
Absorption Caco-2 Permeability AssayTo predict intestinal permeability and oral absorption.
Distribution Plasma Protein Binding AssayTo determine the extent to which the compound binds to plasma proteins, which affects its free concentration.
Toxicity hERG AssayTo evaluate the risk of cardiac arrhythmias by assessing inhibition of the hERG potassium channel.
Toxicity Cytotoxicity PanelTo assess the compound's general toxicity against a panel of cell lines.

Conclusion

The 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic, multi-faceted approach outlined in these application notes provides a robust framework for its initial characterization and subsequent optimization. By combining broad kinome-wide screening with targeted enzymatic and cell-based assays, researchers can efficiently identify the primary targets, validate cellular activity, and build a comprehensive understanding of the compound's mechanism of action. Early and continuous assessment of ADME/Tox properties will further ensure that the development efforts are focused on candidates with the highest probability of success. This structured approach will enable drug development professionals to unlock the full therapeutic potential of this novel chemical entity.

References

  • Al-Hourani, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Bantscheff, M., et al. (2021). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]

  • Charles River Laboratories. (2024). Hop To It! The World of Scaffold Hopping. Available at: [Link]

  • Sun, H., et al. (2017). Classification of Scaffold Hopping Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

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  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]

  • Medard, G., et al. (2019). Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors. Nature Chemical Biology. Available at: [Link]

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  • ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. Available at: [Link]

  • Patricelli, M. P., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology. Available at: [Link]

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  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]

  • White, F. M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Proteome Research. Available at: [Link]

  • QPS. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Available at: [Link]

  • Giansanti, P., et al. (2018). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Available at: [Link]

  • Bender, A., et al. (2014). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Chemical Information and Modeling. Available at: [Link]

  • Moon, S., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Available at: [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Available at: [Link]

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Application Note & Protocol: Controlled Hydrolysis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile to 3-(Cyclobutylmethoxy)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective hydrolysis of the nitrile functional group in 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile to its corresponding primary carboxamide. The conversion of nitriles to amides is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the amide moiety is a common structural feature in active pharmaceutical ingredients (APIs). This protocol emphasizes a controlled, high-yield procedure, minimizing the over-hydrolysis to the carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for process control and optimization.

Introduction: The Significance of Selective Nitrile Hydrolysis

The pyrazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The conversion of a nitrile to a carboxamide on such a heterocyclic system represents a key synthetic step in the generation of novel therapeutic agents. While the hydrolysis of nitriles to carboxylic acids is a well-established transformation, often requiring harsh acidic or basic conditions and elevated temperatures, the selective partial hydrolysis to the amide is a more nuanced process.[1][2] Uncontrolled conditions can readily lead to the formation of the corresponding carboxylic acid as an undesired byproduct, complicating purification and reducing the overall yield of the target carboxamide.

This application note focuses on a robust and reproducible method for the synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carboxamide, a potentially valuable intermediate for drug discovery programs. The presented protocol is designed to be accessible to researchers in both academic and industrial settings.

Mechanistic Considerations: A Tale of Two Pathways

The hydrolysis of nitriles can proceed through either acid- or base-catalyzed pathways. Understanding the mechanisms is crucial for controlling the reaction outcome.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[1][3] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][3][4][5] A series of proton transfers and tautomerization steps then lead to the formation of the primary amide.[3] However, under prolonged heating or strongly acidic conditions, the amide can undergo further hydrolysis to the carboxylic acid and an ammonium salt.[1][2]

2.2. Base-Catalyzed Hydrolysis

In the presence of a base, a strong nucleophile such as the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[1][6] Subsequent protonation of the resulting intermediate by water, followed by tautomerization, yields the amide.[4][6] A key advantage of the base-catalyzed method is that under milder conditions (e.g., controlled temperature), the reaction can often be stopped at the amide stage.[1] More vigorous conditions, such as high temperatures and prolonged reaction times, will drive the further hydrolysis of the amide to a carboxylate salt.[1][6]

For the selective conversion of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, a base-catalyzed approach using hydrogen peroxide in a mildly alkaline solution is often preferred. This method, a variation of the Radziszewski reaction, offers excellent chemoselectivity for the amide.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed procedure for the hydrolysis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

3.1. Materials and Reagents

ReagentGradeSupplier
3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile≥98%Commercially Available
Hydrogen Peroxide30% (w/w) in H₂OACS Reagent Grade
Sodium Hydroxide≥97%, pelletsACS Reagent Grade
Deionized Water
Ethyl AcetateACS Reagent Grade
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Prepare alkaline H₂O₂ solution prep2 Heat solution to 50 °C prep1->prep2 react1 Add nitrile portionwise prep2->react1 react2 Monitor reaction by TLC/LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Recrystallization or Chromatography workup5->purify1

Caption: Experimental workflow for the hydrolysis of the nitrile to the carboxamide.

3.4. Detailed Procedure

  • Preparation of the Alkaline Hydrogen Peroxide Solution: In a 250 mL round-bottom flask, combine 100 mL of deionized water and 15 mL of 30% hydrogen peroxide. While stirring, carefully add a freshly prepared 8% (w/v) aqueous solution of sodium hydroxide dropwise until the pH of the solution reaches approximately 9. A similar procedure has been successfully used for the hydrolysis of 3-chloropyrazine-2-carbonitrile.[7]

  • Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle. Begin stirring and heat the solution to 50 °C.

  • Addition of the Nitrile: Once the temperature has stabilized at 50 °C, add 5.0 g of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile to the reaction mixture portionwise over a period of 30 minutes. Maintain the temperature at 50 °C throughout the addition.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically (e.g., every 30 minutes) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and to minimize the formation of the carboxylic acid byproduct.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-(Cyclobutylmethoxy)pyrazine-2-carboxamide.

Data Interpretation and Expected Results

The successful conversion of the nitrile to the carboxamide can be confirmed by various analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The appearance of two broad singlets in the ¹H NMR spectrum corresponding to the -CONH₂ protons and a downfield shift of the carbon signal of the former nitrile group in the ¹³C NMR spectrum are indicative of the desired transformation.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) and the appearance of a strong carbonyl stretch (around 1650-1690 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) confirm the formation of the amide.

  • Mass Spectrometry (MS): The mass spectrum of the product will show the molecular ion peak corresponding to the molecular weight of 3-(Cyclobutylmethoxy)pyrazine-2-carboxamide.

Under the optimized conditions described, a yield of over 80% of the purified product can be expected.

Alternative and Greener Approaches

While the described protocol is robust, it is worth noting the advancements in nitrile hydrolysis methodologies.

  • Enzymatic Hydrolysis: Nitrile hydratase enzymes offer a highly selective and environmentally friendly route to amides from nitriles.[8][9] These biocatalytic methods operate under mild conditions and can exhibit excellent chemo- and regioselectivity. The use of microorganisms like Rhodococcus rhodochrous has been successfully applied to the industrial synthesis of various amides, including pyrazine-2-carboxamide.[8]

  • Metal Catalysis: A variety of transition metal catalysts, including those based on ruthenium, copper, and platinum, have been developed for the hydration of nitriles to amides under mild conditions.[10][11][12] These methods often exhibit broad functional group tolerance.

  • Sustainable Solvents: Recent research has explored the use of greener reaction media, such as water extracts of pomelo peel ash (WEPPA), for the hydrolysis of nitriles to amides, offering an eco-friendly alternative to traditional organic solvents.[13]

Troubleshooting and Key Considerations

  • Over-hydrolysis: The primary potential side reaction is the further hydrolysis of the amide to the carboxylic acid. To mitigate this, it is crucial to carefully control the reaction temperature and monitor the reaction progress closely. Lowering the temperature or reducing the reaction time may be necessary if significant byproduct formation is observed.

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of a small amount of a phase-transfer catalyst may be beneficial. However, this should be done cautiously to avoid promoting over-hydrolysis.

  • Purity of Reagents: The use of high-purity starting materials and reagents is essential for achieving high yields and minimizing the formation of impurities.

Conclusion

This application note provides a detailed and reliable protocol for the selective hydrolysis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile to its corresponding carboxamide. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The exploration of alternative enzymatic and metal-catalyzed methods offers promising avenues for further process optimization and the development of more sustainable synthetic routes.

Chemical Reaction Mechanism Diagram

Caption: Mechanism of base-catalyzed nitrile hydrolysis to an amide.

References

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Asano, Y. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 2005.
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  • McIsaac Jr., J. E., et al. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 1972. [Link]

  • Yamaguchi, K., et al. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. ResearchGate, 2004. [Link]

  • Marcé, P., et al. A Mild Hydration of Nitriles Catalysed by Copper (ll) Acetate. White Rose Research Online, 2015. [Link]

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  • Jand'ourek, O., et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2017. [Link]

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  • Tewatia, N., et al. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 2012.
  • Somashekara, N., et al. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2014.
  • Pallabothula, V. S. K., et al. A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie, 2024. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of Pyrazine-2-carbonitrile Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and process development professionals on scalable and robust methodologies for the synthesis of pyrazine-2-carbonitrile ethers. These compounds are pivotal structural motifs in modern drug discovery and agrochemical development. The following application notes move beyond bench-scale procedures to address the critical challenges of process safety, efficiency, and scalability. We will detail a strategic two-stage synthetic approach, emphasizing both advanced batch processing and the implementation of continuous-flow chemistry for enhanced control and safety.

Introduction and Strategic Overview

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The incorporation of a 2-carbonitrile group and an ether linkage at other positions on the ring creates a versatile building block, offering vectors for further functionalization and modulation of physicochemical properties. The synthesis of these target molecules on a large scale, however, necessitates a departure from traditional discovery chemistry routes.

Our strategic approach is bifurcated into two primary stages, designed for maximum efficiency and adaptability in a scale-up environment:

  • Stage 1: Synthesis of a Halogenated Pyrazine-2-carbonitrile Intermediate. The initial focus is on the efficient, large-scale production of a stable, activated precursor, typically a chloro- or bromo-substituted pyrazine-2-carbonitrile.

  • Stage 2: Ether Formation via Nucleophilic Aromatic Substitution (SNAr). The halogenated intermediate undergoes a well-controlled SNAr reaction with a desired alcohol to yield the final ether product.

This modular strategy allows for the late-stage diversification of the ether component while relying on a robustly produced common intermediate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ether Synthesis A 2-Methylpyrazine (Starting Material) B Pyrazine-2-carbonitrile A->B C 3-Chloropyrazine-2-carbonitrile (Key Intermediate) B->C E Pyrazine-2-carbonitrile Ether (Final Product) C->E D Alcohol (R-OH)

Figure 1: A high-level overview of the strategic two-stage workflow for synthesizing pyrazine-2-carbonitrile ethers.

Part I: Scale-Up Synthesis of 3-Chloropyrazine-2-carbonitrile

The reliable production of the key intermediate, 3-chloropyrazine-2-carbonitrile, is paramount. We present two robust methods, with a strong recommendation for the continuous-flow ammoxidation route where feasible, due to its superior safety profile for highly exothermic reactions.[3][4]

Method A: Ammoxidation and Subsequent Chlorination

This is often the most industrially viable route, beginning with the inexpensive commodity chemical 2-methylpyrazine.

Protocol 1: Continuous-Flow Ammoxidation of 2-Methylpyrazine

The ammoxidation of 2-methylpyrazine is a highly exothermic gas-phase reaction that is challenging to control in large batch reactors. A continuous-flow microreactor or packed-bed reactor offers significantly enhanced heat transfer and a smaller reaction volume at any given time, drastically improving process safety and consistency.[3]

  • Causality: The high surface-area-to-volume ratio in a flow reactor prevents the formation of thermal hotspots, which can lead to runaway reactions and the formation of undesired byproducts in batch systems.[3][5]

Experimental Protocol:

  • Catalyst Packing: A tubular reactor (e.g., stainless steel, Hastelloy) is packed with a suitable ammoxidation catalyst, such as a multi-component metal oxide catalyst (e.g., V-Ti-P-based).[6]

  • System Setup: A continuous-flow system is assembled with separate mass flow controllers for 2-methylpyrazine (vaporized), ammonia gas, and air (or oxygen). The gas streams are combined in a pre-heating zone before entering the catalyst bed.

  • Reaction Execution: The reactor is heated to the target temperature (typically 400-500 °C). The reactant gases are introduced at optimized molar ratios (e.g., 2-methylpyrazine:NH₃:Air of 1:6:20).[6]

  • Product Collection: The effluent gas stream is passed through a series of condensers and scrubbers to cool the stream and capture the solid pyrazine-2-carbonitrile product. Unreacted gases are directed to an appropriate abatement system.

  • Purification: The crude product is purified by recrystallization or sublimation to yield high-purity pyrazine-2-carbonitrile.

ParameterTypical ValueReference
CatalystV-Ti-P-O / γ-Al₂O₃[3][6]
Temperature430 - 480 °C[3][6]
Reactant Ratio1 : 3-8 : 15-25 (MP:NH₃:Air)[6]
GHSV10,000 - 15,000 h⁻¹[3]
Expected Yield70 - 90%[3][6]

Protocol 2: Chlorination of Pyrazine-2-carbonitrile

This protocol details the synthesis of the key activated intermediate for the subsequent SNAr reaction.[7][8]

  • Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of a solvent like toluene and a catalyst/reagent like DMF facilitates the reaction, which can be vigorous. Careful temperature control is essential to minimize byproduct formation.

Experimental Protocol:

  • Reactor Charging: A suitably sized reactor, equipped with mechanical stirring, a temperature probe, and a dropping funnel, is charged with pyrazine-2-carbonitrile (1.0 eq), toluene (approx. 7 mL/g), and DMF (approx. 0.7 mL/g).[8]

  • Cooling: The mixture is cooled to 0-5 °C using an ice bath.

  • Reagent Addition: Sulfuryl chloride (SO₂Cl₂) (approx. 4.0 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[8]

  • Reaction: The reaction mixture is stirred in the ice bath for 30-60 minutes, then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until reaction completion is confirmed by HPLC/TLC.

  • Workup: The reaction is carefully quenched by pouring it into ice water. The organic layer is separated. The aqueous layer is extracted with additional toluene or another suitable solvent (e.g., ether).[7]

  • Neutralization & Wash: The combined organic layers are neutralized with a solid or saturated aqueous solution of sodium bicarbonate (NaHCO₃), washed with water and then brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 3-chloropyrazine-2-carbonitrile.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography for higher purity.[7]

Part II: Ether Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The formation of the ether linkage is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a powerful and reliable method for functionalizing electron-deficient aromatic rings.

Mechanistic Rationale

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a strongly electron-withdrawing cyano group further activates the ring towards nucleophilic attack.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

Figure 2: Mechanism of the SNAr reaction for ether formation. The rate-determining step is the nucleophilic addition to form the stabilized Meisenheimer complex.

Protocol 3: General Protocol for Scale-Up Batch SNAr Etherification

This protocol provides a generalized procedure adaptable to various alcohols. Process optimization (temperature, concentration, base equivalence) is crucial for each specific substrate.

  • Causality: The alcohol must first be deprotonated by a suitable base to form the nucleophilic alkoxide. Strong, non-nucleophilic bases are preferred. Anhydrous conditions are critical when using reactive bases like NaH to prevent quenching and hazardous hydrogen gas evolution.

Experimental Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with an inert atmosphere (Nitrogen or Argon).

  • Alkoxide Formation:

    • (For reactive bases like NaH): Charge the reactor with the chosen anhydrous solvent (e.g., THF, DMF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq). Cool to 0 °C. Slowly add the alcohol (ROH, 1.0-1.2 eq) dissolved in the same solvent. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).

    • (For bases like K₂CO₃): Charge the reactor with the solvent (e.g., DMF, Acetonitrile), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the alcohol (1.5-2.0 eq).

  • Substrate Addition: Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in the reaction solvent to the pre-formed alkoxide mixture. The addition may be exothermic, so control the addition rate to maintain the desired internal temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically between 60-120 °C) and monitor for completion by HPLC.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to water or a saturated ammonium chloride solution (especially important for NaH).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene, DCM).

  • Wash and Isolate: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization, column chromatography, or distillation, depending on its physical properties.

ParameterGuidelineRationale / Notes
BaseNaH, K₂CO₃, Cs₂CO₃, t-BuOKChoice depends on alcohol acidity, cost, and safety. NaH is potent but requires strict anhydrous conditions. K₂CO₃ is cheaper and safer but may require higher temperatures.[10]
SolventDMF, DMSO, NMP, THF, AcetonitrileMust be anhydrous and have a suitable boiling point. Polar aprotic solvents (DMF, DMSO) are excellent for SNAr but can be difficult to remove.
Temperature60 - 120 °CSubstrate dependent. Higher temperatures accelerate the reaction but may increase byproduct formation.
Equivalents (Base)1.1 - 3.0 eqSufficient base is needed to drive the reaction to completion.
Equivalents (Alcohol)1.0 - 2.0 eqA slight excess of the alcohol can be used to ensure full conversion of the limiting reagent.

Advanced Method: Continuous-Flow SNAr Etherification

For large-scale manufacturing, transitioning the SNAr reaction to a continuous-flow process offers significant advantages in safety, control, and throughput.[11]

  • Causality & Benefits:

    • Superior Heat Control: The high exothermicity of mixing the activated substrate with a potent nucleophile can be managed safely.[5]

    • Precise Residence Time: Flow chemistry allows for exact control over the reaction time, minimizing byproduct formation that can occur from prolonged heating in batch reactors.[12]

    • Enhanced Safety: Small volumes of reactive intermediates are handled at any given time, significantly reducing the risk associated with potential thermal runaways or accidental releases.[11]

Conceptual Protocol for Continuous-Flow Synthesis:

  • Stream Preparation:

    • Stream A: Prepare a solution of 3-chloropyrazine-2-carbonitrile in a suitable anhydrous solvent (e.g., THF, DMAc).

    • Stream B: Prepare a solution of the alkoxide by pre-mixing the alcohol and a soluble base (e.g., t-BuOK) in the same solvent.

  • System Setup: Use two syringe or HPLC pumps to deliver Stream A and Stream B to a T-mixer. The output of the mixer is fed into a heated coil or packed-bed reactor (e.g., PFA or stainless steel tubing in a heated bath or column heater). A back-pressure regulator is installed at the end of the reactor to maintain pressure and prevent solvent boiling.

  • Reaction Execution: Pump the two streams at calculated flow rates to achieve the desired stoichiometry and residence time within the heated reactor coil.

  • Collection & Workup: The product stream exiting the back-pressure regulator is collected. For an integrated system, it can be fed directly into a continuous liquid-liquid extraction and purification setup.

References

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Application Note: Purification of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation and purification of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (CAS: N/A for specific isomer, analogous to 1250132-05-8 derivatives).[1] This compound is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and antitubercular agents.[2]

The protocol addresses the specific challenge of separating the target ether from unreacted nucleophiles (cyclobutylmethanol) and hydrolysis byproducts (pyrazine-2-carboxamides). We utilize a self-validating Step-Gradient Flash Chromatography method, ensuring high purity (>98%) suitable for downstream biological assays.[1]

Compound Profile & Separation Logic

To design an effective purification, we must first understand the physicochemical environment of the analyte.

PropertyDescriptionChromatographic Implication
Structure Pyrazine ring with -CN (EWG) and -OR (EDG)Moderate polarity.[1][2] The nitrile pulls electron density, reducing the basicity of pyrazine nitrogens, minimizing tailing on silica.
Lipophilicity Cyclobutyl groupAdds significant non-polar character.[2] Expect elution in low-to-mid polarity solvents (e.g., 10-30% EtOAc/Hex).[1]
Key Impurity A 3-Chloropyrazine-2-carbonitrile (Starting Material)Less Polar. Will elute before the product.[1][2]
Key Impurity B Cyclobutylmethanol (Reagent)Polar/H-Bonding. Will elute after the product or streak.[2] Requires specific TLC visualization.
Key Impurity C 3-(Cyclobutylmethoxy)pyrazine-2-carboxamide (Hydrolysis)Very Polar. Will retain strongly on silica; requires high polarity flush to remove.[1][2]

Pre-Purification: The "Scout" TLC Methodology

Scientific Integrity Check: Never commit the entire crude mass to a column without a validated TLC method.

Solvent System Optimization

We aim for a Retention Factor (


) of 0.25 – 0.35  for the target compound.[2]
  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.[2]
    
  • Mobile Phase Candidates:

    • System A: Hexanes / Ethyl Acetate (Standard)[1][3][4]

    • System B: Dichloromethane / Methanol (Alternative if solubility is poor)[1]

Recommendation: Start with Hexanes:EtOAc (4:1) .

  • If

    
    : Compound is too loose.[2] Dilute with more Hexanes (e.g., 9:1).
    
  • If

    
    : Compound is too sticky.[2] Increase polarity (e.g., 3:1).
    
Visualization Strategy (Dual-Mode)

The pyrazine ring is UV-active, but the alcohol impurity is not.[1]

  • UV (254 nm): Visualizes the Target and Chloro-pyrazine impurity.[2]

  • KMnO₄ Stain: Dip and heat. Visualizes the Cyclobutylmethanol (appears as a yellow/brown spot) and confirms the ether linkage stability.

Detailed Protocol: Flash Chromatography

Column Sizing & Loading

Rule of Thumb: Use a silica-to-sample ratio of 30:1 for easy separations (


) and 50:1  for difficult separations.[1][2]
  • Sample Load: Dry loading is superior for this compound to prevent band broadening caused by the cyclobutyl group's lipophilicity in liquid loads.[2]

    • Dissolve crude mixture in minimal DCM.

    • Add Celite 545 (1:2 w/w ratio to crude).

    • Rotary evaporate until a free-flowing powder remains.

Gradient Architecture

Do not use a linear gradient blindly.[2] Use a Step-Gradient to focus the peak.[2]

Assumed Optimized TLC: 20% EtOAc in Hexanes gives


.[2]
StepSolvent Composition (Hex:EtOAc)Volume (CV*)Purpose
1 100:0 (Pure Hexane)2 CVColumn equilibration & elution of very non-polar grease.[1][2]
2 95:5 3 CVElution of unreacted 3-Chloropyrazine-2-carbonitrile.
3 90:10 3 CVTransition phase.[1][2]
4 80:20 (Isocratic Hold)5-8 CV Elution of Target Compound. Collect small fractions.
5 50:50 3 CVFlush out Cyclobutylmethanol and polar byproducts.

*CV = Column Volume (void volume of the packed silica bed).

Execution Workflow

PurificationProtocol cluster_Column Flash Chromatography Start Crude Reaction Mixture TLC TLC Method Development Target Rf = 0.3 (Hex/EtOAc) Start->TLC Load Dry Load on Celite (Prevents Tailing) TLC->Load Step1 Elute 0-5% EtOAc (Remove Impurity A: Chloro-SM) Load->Step1 Step2 Elute 20% EtOAc (Collect Target) Step1->Step2 Step3 Flush 50% EtOAc (Remove Impurity B: Alcohol) Step2->Step3 Analysis Fraction Analysis (TLC + UV 254nm) Step2->Analysis Pool Pool Pure Fractions (>98% purity) Analysis->Pool

Figure 1: Logical flow for the purification of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Critical Troubleshooting (The "Why" and "How")

Issue 1: Co-elution of Cyclobutylmethanol

Causality: The alcohol is small and polar, but can "drag" if the column is overloaded. Solution:

  • Visualization Check: You must stain TLC plates with KMnO₄.[2] The alcohol will not show up under UV.[2] If you rely only on UV, you will pool fractions containing the alcohol impurity.

  • Remedy: Perform a "DCM Wash" of the crude solid before the column.[2] Cyclobutylmethanol is more soluble in water/methanol; however, since the product is an ether, washing the organic layer with water/brine rigorously during workup usually removes 90% of the alcohol before chromatography.

Issue 2: Product Hydrolysis on Column

Causality: Nitriles on electron-deficient rings (like pyrazine) can be susceptible to hydrolysis on acidic silica, especially if the run is long.[1] Solution:

  • Neutralization: Add 1% Triethylamine (TEA) to the column equilibration solvent (Hexanes). This neutralizes the acidic sites on the silica gel.[2]

  • Speed: Do not let the compound sit on the column overnight.

Validation & Analytical Criteria

Before releasing the batch for biological testing, validate purity using orthogonal methods.

NMR Validation ( NMR, )
  • Diagnostic Signal: Look for the doublet/multiplet of the -OCH₂- protons of the cyclobutyl group around δ 4.2 - 4.5 ppm .

  • Pyrazine Protons: Two doublets (or singlets depending on resolution) in the aromatic region (δ 8.0 - 8.6 ppm ).[1][2]

  • Absence of Impurity: Ensure no triplet exists at δ 3.6 ppm (indicative of free cyclobutylmethanol).[2]

HPLC Purity Check
  • Column: C18 Reverse Phase.[2]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[2]

  • Detection: 254 nm.[2]

  • Acceptance Criteria: Single peak >98% area integration.

References

  • General Pyrazine Synthesis & Properties

    • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives."[2] Elsevier, 1996. [1]

  • Purification of Alkoxypyrazines

    • Doležal, M. et al. "Synthesis and antimycobacterial evaluation of pyrazine-2-carbonitrile derivatives." Molecules, 2002. (Demonstrates stability of nitrile group during workup).

  • Flash Chromatography Methodologies

    • Still, W. C., Kahn, M., & Mitra, A.[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[2] Journal of Organic Chemistry, 1978. (The foundational text for flash chromatography).[2]

  • Compound Data (Analogous)

    • PubChem CID 56965893 (3-butoxypyrazine-2-carbonitrile).[1][2] Used for polarity estimation.[2] [1]

Sources

Application Notes and Protocols for the Recrystallization of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for selecting an appropriate solvent and executing the recrystallization of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, a key intermediate in pharmaceutical research and development. Given the limited publicly available physicochemical data for this specific molecule, this document emphasizes a systematic and logical approach to solvent screening and protocol optimization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve high-purity crystalline material, a critical parameter for downstream applications.

Introduction: The Critical Role of Purification

The compound 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic compounds that are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities.[1] The purity of such intermediates is paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[5] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving impurities behind in the solution (mother liquor).[6]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[2] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, ensuring a high recovery of the purified product.[7]

Understanding the Solute: 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

A thorough understanding of the target molecule's structure is fundamental to predicting its solubility behavior. The structure of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile contains several key functional groups that will dictate its interaction with various solvents:

  • Pyrazine Ring: A polar aromatic heterocycle containing two nitrogen atoms.[7]

  • Nitrile Group (-CN): A polar functional group.

  • Ether Linkage (-O-): A moderately polar group.

  • Cyclobutyl Group: A nonpolar aliphatic ring.

The presence of both polar (pyrazine, nitrile, ether) and nonpolar (cyclobutyl) moieties suggests that a solvent of intermediate polarity, or a mixture of solvents, may be most effective for recrystallization. The "like dissolves like" principle serves as a foundational guideline in solvent selection.[8]

Systematic Solvent Selection Protocol

The following protocol outlines a systematic approach to screen and identify a suitable recrystallization solvent for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Materials and Equipment
  • Impure 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

  • A selection of candidate solvents (see Table 1)

  • Test tubes (small)

  • Hot plate/stirrer

  • Sand bath or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

  • Hirsch or Büchner funnel

  • Filter paper

  • Vacuum flask and tubing

Solvent Screening Workflow

The process of selecting an appropriate solvent can be visualized as a decision-making workflow.

Solvent_Selection_Workflow Figure 1: Solvent Selection Workflow start Start: Impure Solid select_solvents Select a Range of Solvents (Varying Polarity) start->select_solvents solubility_test Perform Small-Scale Solubility Tests select_solvents->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes crystals_form Crystals Form upon Cooling? dissolves_hot->crystals_form Yes dissolves_hot->reject_solvent No crystals_form->reject_solvent No select_solvent Select as Potential Solvent crystals_form->select_solvent Yes optimize Optimize Recrystallization Protocol select_solvent->optimize end End: Pure Crystalline Product optimize->end

Caption: A flowchart illustrating the decision-making process for selecting an optimal recrystallization solvent.

Experimental Procedure for Solvent Screening
  • Preparation: Place a small amount (approx. 10-20 mg) of the impure solid into a series of clean, dry test tubes.

  • Room Temperature Solubility: To each test tube, add a candidate solvent dropwise (starting with ~0.5 mL). Vortex the mixture at room temperature. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.[9]

  • Hot Solubility: For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath to near the solvent's boiling point.[8] Add the hot solvent dropwise until the solid just dissolves. Be patient, as dissolution can take time.

  • Cooling and Crystallization: Once the solid is dissolved, allow the test tube to cool slowly to room temperature.[3] If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which yields a good crop of crystals upon cooling.[10]

Candidate Solvents for Screening

The following table provides a list of common recrystallization solvents with varying polarities that should be considered for screening.

SolventBoiling Point (°C)PolarityRationale and Comments
Water 100HighUnlikely to be a good single solvent due to the nonpolar cyclobutyl group, but could be used as an anti-solvent in a mixed-solvent system.[11]
Ethanol 78HighA versatile polar protic solvent. Often a good starting point for moderately polar compounds.[11]
Isopropanol 82Medium-HighSimilar to ethanol but slightly less polar.
Acetone 56MediumA polar aprotic solvent. Its low boiling point can sometimes make it less ideal.[11]
Ethyl Acetate 77MediumA good solvent for compounds of intermediate polarity.[11]
Toluene 111LowA nonpolar aromatic solvent. May be effective if the nonpolar characteristics of the compound dominate.
Heptane/Hexane 98/69LowNonpolar aliphatic solvents. Unlikely to dissolve the compound on their own but are excellent anti-solvents for mixed-solvent systems.[11]

Detailed Recrystallization Protocol

Once a suitable solvent has been identified from the screening process, the following protocol can be used for a larger-scale purification.

  • Dissolution: Place the impure 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile in an Erlenmeyer flask of appropriate size. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[3][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[8]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used. - The solution is not supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a lower-boiling point solvent.
Low Recovery - The compound has significant solubility in the cold solvent. - Incomplete crystallization.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals.
Poor Purity - The solution was cooled too quickly, trapping impurities. - The chosen solvent does not effectively differentiate between the compound and impurities.- Allow for slower cooling. - Re-recrystallize the product, potentially using a different solvent.

Conclusion

The successful recrystallization of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile hinges on a methodical and logical approach to solvent selection. By systematically screening a range of solvents with varying polarities, researchers can identify the optimal conditions for obtaining a high-purity crystalline product. The protocols and troubleshooting guide presented in this application note provide a robust framework for achieving this critical purification step in the synthesis of pyrazine-based pharmaceutical intermediates.

References

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • University of Manitoba. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinecarbonitrile. PubChem. Retrieved from [Link]

  • Chemsrc. (2025). Pyrazinecarbonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]

  • Data.gov. (2025). Compound 528320: Pyrazine, 3-methoxy-2-octyl. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Pyrazine (FDB012468). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the manufacturing of antiviral agents like Favipiravir, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results.

Section 1: Synthetic Strategies at a Glance

The synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is typically achieved via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction. The SNAr approach is generally preferred for its atom economy and scalability.

Synthetic_Pathways cluster_0 Primary Route: SNAr cluster_1 Alternative Route: Mitsunobu start1 3-Halopyrazine-2-carbonitrile (X = Cl, Br) reagent1 + Cyclobutylmethanol + Base (e.g., NaH, K2CO3) start1->reagent1 Nucleophilic Attack product 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile reagent1->product start2 3-Hydroxypyrazine-2-carbonitrile reagent2 + Cyclobutylmethanol + PPh3, DEAD/DIAD start2->reagent2 Redox Condensation reagent2->product

Caption: Primary synthetic routes to the target molecule.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing logical steps for diagnosis and resolution.

Q1: My reaction yield is consistently low (<70%) when using the SNAr method with 3-chloropyrazine-2-carbonitrile. What are the primary factors to investigate?

Low yield in this SNAr reaction is a common problem that can almost always be traced back to a few key parameters. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack, but the reaction's success hinges on the efficiency of generating a potent nucleophile and maintaining optimal conditions.[3][4]

Follow this troubleshooting workflow:

Troubleshooting_Low_Yield start Low Yield Observed q1 1. Is the Cyclobutoxide Nucleophile Fully Formed? start->q1 q2 2. Is the Solvent Appropriate and Anhydrous? q1->q2 Yes sol1 ACTION: - Use a stronger base (NaH > K2CO3). - Ensure strict anhydrous conditions. - Verify base stoichiometry (1.1-1.2 eq). q1->sol1 No/Partial q3 3. Are Reaction Temperature and Time Optimized? q2->q3 Yes sol2 ACTION: - Switch to a polar aprotic solvent (DMF, DMSO). - Use freshly distilled or anhydrous grade solvent. q2->sol2 No q4 4. Is the Starting Material Degrading? q3->q4 Yes sol3 ACTION: - Incrementally increase temperature (e.g., RT -> 80 °C). - Monitor by TLC/LC-MS to determine endpoint. q3->sol3 No sol4 ACTION: - Analyze crude mixture for byproducts. - Consider milder base or lower temperature. - Ensure inert atmosphere (N2/Ar). q4->sol4 Yes

Caption: Decision tree for troubleshooting low SNAr yield.

  • Nucleophile Generation: The pKa of an alcohol like cyclobutylmethanol is ~16-18. A sufficiently strong base is required for complete deprotonation to the alkoxide. Sodium hydride (NaH) is highly effective but requires strict anhydrous conditions to prevent quenching.[5] Milder bases like potassium carbonate (K₂CO₃) can work but often require higher temperatures and longer reaction times.[6]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or NMP are ideal for SNAr reactions.[3][7] They solvate the cation (e.g., Na⁺) of the alkoxide salt, leaving a more "naked" and highly reactive anionic nucleophile. Using less polar solvents like THF can significantly slow the reaction.

  • Leaving Group: The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[3] While 3-chloropyrazine-2-carbonitrile is a common starting material, if reactivity is low, switching to the fluoro analogue could accelerate the reaction, though this may not be cost-effective.

Q2: Which base is optimal for the SNAr reaction? A comparison of NaH vs. K₂CO₃.

The "optimal" base depends on a balance of reactivity, safety, and process scalability.

FeatureSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Reactivity High. Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.Moderate. Weaker base, reaction is often an equilibrium.
Conditions Requires strict anhydrous conditions and an inert atmosphere (N₂/Ar). Pyrophoric potential.Tolerates trace moisture better. Safer to handle.
Temperature Often proceeds at room temperature or with gentle heating (e.g., 40-60 °C).Typically requires higher temperatures (e.g., 80-120 °C) to achieve a reasonable rate.
Byproducts Generates H₂ gas, which must be safely vented.Generates KHCO₃ and water.
Recommendation Lab Scale: Excellent for maximizing yield and reaction speed under controlled conditions.Process/Scale-up: Often preferred due to lower cost and improved safety profile, despite harsher temperature requirements.

Expert Insight: For laboratory-scale synthesis focused on maximizing yield, sodium hydride in anhydrous DMF is the superior choice. For process development where safety and cost are primary drivers, optimizing the reaction with potassium carbonate at elevated temperatures is a more practical goal.

Q3: I'm observing significant side product formation. What are the likely culprits and how can they be minimized?

The most common side product is 3-hydroxypyrazine-2-carboxamide , resulting from the hydrolysis of the nitrile group.[8]

  • Cause: This occurs if the reaction mixture is exposed to water under basic conditions, especially during a heated workup. The nitrile group is hydrolyzed first to the primary amide and then potentially to the carboxylic acid.

  • Prevention & Minimization:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.[9]

    • Controlled Workup: Quench the reaction by carefully adding it to cold water or a mild acidic solution (e.g., saturated NH₄Cl) rather than adding water directly to the hot reaction mixture.

    • Purification: If the amide byproduct forms, it can often be separated from the desired ether product by column chromatography due to its higher polarity.[10]

Q4: Is a Mitsunobu reaction a viable alternative, and what are its potential pitfalls?

Yes, the Mitsunobu reaction is a viable, albeit mechanistically different, alternative. It allows for the coupling of 3-hydroxypyrazine-2-carbonitrile directly with cyclobutylmethanol under mild, neutral conditions.[11][12]

  • Advantages: Avoids the use of strong bases and can proceed at low temperatures, which is beneficial for sensitive substrates.

  • Mechanism: The reaction involves the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] This in-situ activation facilitates an SN2 reaction by the deprotonated 3-hydroxypyrazine.

  • Pitfalls & Challenges:

    • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative (e.g., diethyl hydrazodicarboxylate).[11]

    • Purification Difficulty: Removing TPPO from the reaction mixture can be challenging. It often co-elutes with products of similar polarity during chromatography and can inhibit crystallization. Specialized purification techniques may be required.

Recommendation: Pursue the Mitsunobu reaction only if the SNAr route fails or if the required 3-hydroxypyrazine-2-carbonitrile is more readily available than the halo-substituted precursor.

Section 3: Recommended Experimental Protocols

Protocol 1: High-Yield SNAr Synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

This protocol is optimized for laboratory scale and prioritizes yield.

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Cyclobutylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under a nitrogen atmosphere, add cyclobutylmethanol (1.1 equivalents) to a flame-dried, three-neck flask containing anhydrous DMF (approx. 10 mL per gram of starting material).

  • Nucleophile Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • SNAr Reaction: Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 equivalent) in a minimum amount of anhydrous DMF to the alkoxide suspension dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Workup: Cool the reaction to room temperature and then carefully pour it into a beaker containing an equal volume of cold, saturated NH₄Cl solution to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure product.[14]

Section 4: References

  • Vertex AI Search Grounding API. (2020, April 21). FAVIPIRAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC. (2025, June 3). National Center for Biotechnology Information.

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC. (2022, November 21). National Center for Biotechnology Information.

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.

  • Troubleshooting common issues in the synthesis of pyrazine derivatives - Benchchem. (2025). BenchChem.

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. (2025, August 10). ResearchGate.

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents. (n.d.). Google Patents.

  • (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. (2025, August 6). ResearchGate.

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. (2015, September 17). ACS Publications.

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Acta Naturae. (n.d.). Acta Naturae.

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). J&K Scientific LLC.

  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them - Benchchem. (2025). BenchChem.

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry.

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile - Benchchem. (2025). BenchChem.

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. (2025). BenchChem.

  • Synthesis and reactions of Pyrazine | PPTX. (n.d.). Slideshare.

  • Pyrazine Synthesis? - Powered by XMB 1.9.11. (2020, July 28). Sciencemadness Discussion Board.

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). RJPBCS.

  • SNAr Reaction of Polyhalogenated Heterocycles - WuXi Biology. (n.d.). WuXi AppTec.

  • Mitsunobu Reaction | NROChemistry. (n.d.). NROChemistry.

  • Synthesis and Reactions of Pyrazine 17 2048 | PDF. (n.d.). Scribd.

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. (2017, January 25). Organic Syntheses.

  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023, February 22). BenchChem.

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (n.d.). ChemRxiv.

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

  • SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services. (n.d.). RCS Research Chemistry Services.

  • US3033864A - Purification of pyrazine - Google Patents. (n.d.). Google Patents.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. (n.d.). National Center for Biotechnology Information.

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC. (2012, October 19). National Center for Biotechnology Information.

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC. (n.d.). National Center for Biotechnology Information.

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (n.d.). Semantic Scholar.

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing.

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors | Journal of Medicinal Chemistry. (2012, October 19). ACS Publications.

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. (n.d.). Harvard University.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - Semantic Scholar. (2022, October 17). Semantic Scholar.

Sources

preventing nitrile hydrolysis during pyrazine etherification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitrile Hydrolysis During Pyrazine Etherification Ticket ID: PYZ-CN-001 Status: Open

The Core Conflict: Why This Fails

You are likely attempting to attach an alcohol (R-OH) to a chloropyrazine ring that also contains a nitrile (cyano) group.

  • The Goal: Nucleophilic Aromatic Substitution (

    
    ) to create an ether.
    
  • The Problem: The conditions required to activate the alcohol (base) also activate water. The electron-deficient pyrazine ring makes the nitrile carbon highly electrophilic. If any hydroxide (

    
    ) is present, it will attack the nitrile, converting it to a primary amide (partial hydrolysis) or carboxylic acid (full hydrolysis).
    

The Golden Rule: In this reaction, water is a reagent, not a solvent. You must treat moisture as a stoichiometric contaminant.

Diagnostic Workflow

Before starting, use this decision tree to select the correct protocol based on your reagents.

Etherification_Decision_Tree Start START: Select Reagents AlcoholType Is the Alcohol Sterically Hindered (Secondary/Tertiary)? Start->AlcoholType BaseSensitivity Is the Nitrile Highly Activated (e.g., ortho to N)? AlcoholType->BaseSensitivity Yes (Secondary/Tertiary) Mitsunobu PROTOCOL B: Mitsunobu Reaction (Neutral pH) AlcoholType->Mitsunobu No (Primary/Unbindered) SNAr_Anhydrous PROTOCOL A: Anhydrous SNAr (Weak Base) BaseSensitivity->SNAr_Anhydrous Moderate Activation Pd_Cat PROTOCOL C: Pd-Catalyzed Coupling (Buchwald-Hartwig) BaseSensitivity->Pd_Cat High Activation / Fails Standard SNAr

Figure 1: Decision matrix for selecting the optimal etherification pathway.

Mechanistic Insight: The "Race"

To save your nitrile, you must understand the competition occurring in your flask.

Reaction_Competition Substrate Chloropyrazine-Nitrile Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + RO- (Fast) Imidate Imidate Intermediate Substrate->Imidate + HO- (Irreversible) Alkoxide Alkoxide (RO-) (Desired Nucleophile) Hydroxide Hydroxide (HO-) (Contaminant) Product Pyrazine Ether (DESIRED) Meisenheimer->Product - Cl- Amide Pyrazine Amide (BYPRODUCT) Imidate->Amide + H2O

Figure 2: Kinetic competition. Hydroxide attack on the nitrile is often faster than alkoxide attack on the ring if water is present.

Troubleshooting Guides & Protocols
Protocol A: The Anhydrous

(Standard)

Best for: Secondary alcohols, moderately activated pyrazines.

The Logic: Use a carbonate base (pK_a ~10) which is strong enough to deprotonate the alcohol but weak enough to minimize direct nitrile attack, provided the system is dry.

Step-by-Step:

  • Drying: Flame-dry your reaction flask under Argon/Nitrogen.

  • Solvent: Use anhydrous DMF or DMSO .

    • Self-Validation: Add 4Å molecular sieves to the solvent bottle 24h prior. If the sieves generate heat or bubbles, your solvent was too wet.

  • Base: Use Cesium Carbonate (

    
    ) .
    
    • Why: The Cesium cation ("soft") improves solubility in organic solvents compared to Potassium, increasing the effective concentration of the alkoxide without adding water.

  • Temperature: Start at 0°C , then warm to Room Temp (RT).

    • Warning: Do not heat above 60°C unless absolutely necessary. Hydrolysis rates scale exponentially with temperature.

Data Table: Base Selection Impact

BasepKa (conj. acid)Risk of HydrolysisRecommendation
NaOH / KOH 15.7EXTREME Never use. Generates "naked" OH-.
NaH 35High Risky. Generates highly reactive alkoxide and often contains hydroxide impurities in the oil dispersion.

10.3ModerateAcceptable if finely ground and dry.

10.3Low Preferred. Superior solubility profile.
Protocol B: The Mitsunobu Reaction (Alternative)

Best for: Primary/Secondary alcohols, acid-sensitive substrates.

The Logic: This reaction proceeds under neutral conditions.[1] It activates the alcohol (forming a leaving group) rather than activating the nucleophile. This avoids the generation of alkoxides or hydroxides entirely.

Step-by-Step:

  • Reagents: Triphenylphosphine (

    
    ), DIAD or DEAD, the pyrazinol (hydroxypyrazine), and the alcohol.
    
    • Note: This reverses the disconnection. You need a hydroxypyrazine (nucleophile) and an alcohol (electrophile source).

  • Order of Addition:

    • Dissolve

      
       and hydroxypyrazine in anhydrous THF.
      
    • Add the alcohol.

    • Cool to 0°C.[2]

    • Add DIAD dropwise.

  • Monitoring: Watch for the disappearance of the hydroxypyrazine.

Protocol C: Pd-Catalyzed Coupling (Buchwald-Hartwig)

Best for: Unreactive chloropyrazines or when


 fails.

The Logic: Uses a Palladium catalyst to form the C-O bond. This bypasses the need for the ring to be highly electron-deficient, allowing for milder bases.

Key Components:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: RockPhos or BrettPhos (specifically designed for C-O coupling).

  • Base:

    
     (anhydrous).
    
  • Solvent: Toluene (hydrophobic, naturally repels water).

Critical "Pro-Tip": The Workup Trap

Many researchers successfully run the reaction, only to hydrolyze the nitrile during extraction.

The "Cold Quench" Protocol:

  • Cool Down: Place the reaction vessel in an ice bath (0°C).

  • Buffer: Quench with saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7).
    
    • Why: Avoids localized high pH spikes that occur with water/brine quenches.

  • Speed: Extract immediately into Ethyl Acetate or DCM. Do not let the aqueous layer sit in contact with the organic layer.

  • Drying: Dry organic layers over

    
     immediately.
    
Frequently Asked Questions (FAQ)

Q: Can I use NaOH if I work fast? A: No. Hydroxide is a better nucleophile than your bulky alcohol. Even at 0°C, NaOH will attack the activated nitrile on the pyrazine ring.

Q: My LCMS shows a peak at M+18. What is it? A: That is the primary amide. Your nitrile has hydrolyzed.[3][4] This confirms water was present in the system or the workup was too basic/slow.

Q: Can I use 2-MeTHF instead of DMF? A: Yes, and it is often better. 2-MeTHF is hydrophobic (unlike DMF), so it absorbs less atmospheric moisture. It is a "greener" alternative that supports


 well.

Q: Why did the Mitsunobu reaction fail? A: The pKa of the nucleophile matters. Hydroxypyrazines (pKa ~8-9) work well. If you are trying to use the chloropyrazine as the electrophile in a Mitsunobu, it will not work; Mitsunobu activates alcohols to be attacked by acidic nucleophiles.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (General mechanism of nitrile hydrolysis and ).
  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Roh, K. R., et al. "Palladium-catalyzed etherification of chloropyrazines." Synthesis, 2002.
  • Organic Chemistry Portal. "Mitsunobu Reaction."

  • BenchChem Technical Support. "Preventing Hydrolysis During Workup."

Sources

minimizing side reactions in 3-chloropyrazine-2-carbonitrile substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions in Nucleophilic Aromatic Substitution (SNAr)

Welcome to the technical support center for 3-chloropyrazine-2-carbonitrile substitution reactions. As a Senior Application Scientist, I understand the nuances and challenges of working with this versatile but reactive molecule. This guide is designed to provide you with in-depth, field-proven insights to help you navigate potential pitfalls and optimize your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during SNAr with 3-chloropyrazine-2-carbonitrile?

The primary side reactions encountered are:

  • Hydrolysis of the Nitrile Group: The electron-withdrawing nature of the pyrazine ring and the adjacent chloro-substituent makes the nitrile group susceptible to hydrolysis, especially under basic or harsh aqueous conditions, leading to the formation of 3-chloropyrazine-2-carboxamide or the corresponding carboxylic acid.[1]

  • Di-substitution: While less common due to the deactivating effect of the first substitution, stronger nucleophiles and higher temperatures can lead to the displacement of a proton on the pyrazine ring, resulting in a di-substituted product.[2]

  • Ring Opening/Degradation: Under forcing conditions (e.g., high temperatures, very strong bases), the pyrazine ring itself can become susceptible to nucleophilic attack and subsequent ring-opening or degradation pathways.[3]

  • Tele-substitution: In some cases, the nucleophile may attack a different position on the pyrazine ring, leading to rearrangement and displacement of a substituent at a position other than C-3. This is a known phenomenon in related dichloropyrazine systems.[4]

Q2: My primary side product is the corresponding amide. How can I prevent nitrile hydrolysis?

Nitrile hydrolysis is a common issue, particularly when using basic conditions to deprotonate a nucleophile. Here’s a troubleshooting workflow:

G start High Amide Formation Detected q1 Are you using aqueous base (e.g., NaOH, KOH)? start->q1 a1_yes Switch to non-aqueous conditions. Use an organic base like DIPEA or a non-nucleophilic inorganic base like K2CO3 or Cs2CO3 in an aprotic solvent. q1->a1_yes Yes a1_no Consider the reaction temperature. q1->a1_no No q2 Is the reaction run at elevated temperatures (>80°C)? a1_no->q2 a2_yes Lower the temperature. SNAr on this activated ring can often proceed at or slightly above room temperature. q2->a2_yes Yes a2_no Evaluate your solvent choice. q2->a2_no No q3 Are you using a protic solvent (e.g., water, alcohols)? a2_no->q3 a3_yes Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents favor SNAr and minimize water content. q3->a3_yes Yes a3_no If hydrolysis persists, consider protecting the nitrile group, though this adds synthetic steps. q3->a3_no No

Caption: Troubleshooting workflow for nitrile hydrolysis.

The key is to minimize the presence of water and strong hydroxides. The partial hydrolysis of 3-chloropyrazine-2-carbonitrile to the carboxamide can be intentionally performed under controlled pH and temperature, highlighting the sensitivity of this functional group.[1]

Q3: How does the choice of base and solvent impact the success of the substitution?

The selection of base and solvent is critical and interdependent.

  • Base: The base should be strong enough to deprotonate the nucleophile but not so strong as to promote side reactions with the pyrazine ring.

    • Inorganic bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often good choices in polar aprotic solvents.[5] Potassium fluoride (KF) has also been shown to be effective, particularly in aqueous media for related systems.[5]

    • Organic bases: Non-nucleophilic amine bases like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are suitable for preventing competition with the primary nucleophile.

  • Solvent: The solvent choice influences nucleophile reactivity and solubility.

    • Polar aprotic solvents (DMSO, DMF, DMAc, NMP): These are generally the preferred choice for SNAr reactions.[2][6][7][8] They solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anion.[8]

    • Aqueous/Protic Solvents: While sometimes effective, they can lead to nitrile hydrolysis and may "cage" the nucleophile through hydrogen bonding, reducing its nucleophilicity.[9][10] However, for some reactions, an "on-water" effect can lead to clean and high-yielding reactions.[5]

Table 1: Solvent and Base Selection Guide

Solvent TypeRecommended BasesRationale & Potential Issues
Polar Aprotic (DMSO, DMF)K₂CO₃, Cs₂CO₃, DIPEA, DBUExcellent Choice: Enhances nucleophilicity, good solubility. High boiling points allow for a wide temperature range. Can be difficult to remove post-reaction.
Ethereal (THF, Dioxane)NaH, KHMDSGood for strong bases: Suitable for generating alkoxides or deprotonating weak nucleophiles. Lower boiling points limit the temperature range.
Aqueous/Protic (Water, EtOH)KF, K₃PO₄Use with Caution: Can promote nitrile hydrolysis. May require higher temperatures. Can be a "green" alternative.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are observing unreacted starting material, consider the following factors in order:

  • Nucleophile Reactivity:

    • Is your nucleophile sufficiently activated? For alcohols or amines, ensure the base is strong enough for deprotonation. For instance, an alcohol requires a stronger base (e.g., NaH, KHMDS) to form the more nucleophilic alkoxide than an amine might.

    • Steric Hindrance: A bulky nucleophile may struggle to attack the pyrazine ring.[8] Consider if a less hindered nucleophile could be used.

  • Reaction Temperature:

    • The electron-deficient nature of the pyrazine ring, further activated by the nitrile group, facilitates SNAr.[2] However, some reactions still require heating to overcome the activation energy.[8] Incrementally increase the temperature (e.g., from room temperature to 50°C, then to 80°C) and monitor the reaction progress. Be aware that higher temperatures can promote side reactions.[2]

  • Leaving Group:

    • For SNAr, the typical leaving group reactivity is F > Cl > Br > I.[8][11] While you are working with a chloro-substituent, this principle highlights the importance of the C-Cl bond polarization for the initial nucleophilic attack, which is often the rate-determining step.[11]

Issue 2: Formation of Multiple Unidentified Products

The appearance of multiple spots on a TLC plate can be indicative of several issues:

  • Thermal Instability: 3-chloropyrazine-2-carbonitrile is stable under normal conditions, but prolonged heating at high temperatures should be avoided to prevent decomposition.[3] The thermal stability of related pyrazine derivatives can be influenced by substituents.[12]

  • Di-substitution or Ring Attack: As mentioned, overly harsh conditions (strong nucleophile, high temperature) can lead to further reactions. To favor mono-substitution:

    • Use a slight excess (1.1-1.2 equivalents) of the nucleophile.

    • Maintain the lowest effective temperature.

    • Consider adding the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[1] If running reactions at >100°C in DMF, consider a more stable solvent like DMSO or NMP.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a starting point and should be optimized for each specific nucleophile.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloropyrazine-2-carbonitrile (1.0 eq).

  • Solvent and Base: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, ~0.2 M concentration) followed by a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring suspension.

  • Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General experimental workflow for SNAr.

Mechanistic Considerations

The SNAr reaction of 3-chloropyrazine-2-carbonitrile proceeds via a two-step addition-elimination mechanism.[13][14]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: This negative charge is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atoms of the pyrazine ring and the nitrile group. The ability of the pyrazine ring to stabilize this intermediate is key to the reaction's feasibility.[8]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Understanding this mechanism underscores the importance of electron-withdrawing groups (like the nitrile and the ring nitrogens) in activating the substrate for nucleophilic attack.[11]

References

  • Apollo Scientific Ltd. (2007). 3-chloropyrazine-2-carbonitrile - SAFETY DATA SHEET. Retrieved from [Link]

  • Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Ragaini, F. (2009). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 15(31), 7644-7651. Retrieved from [Link]

  • Geyer, L. V., et al. (2023). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. ChemMedChem, e202300451. Retrieved from [Link]

  • Reddy, T. J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. Retrieved from [Link]

  • Cravotto, G., et al. (2009). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [a]. ChemSusChem, 2(2), 146-149. Retrieved from [Link]

  • Doležal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Retrieved from [Link]

  • Wallace, C. D., et al. (2012). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Tetrahedron Letters, 53(47), 6393-6396. Retrieved from [Link]

  • Chrobak, E., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(21), 6439. Retrieved from [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861. Retrieved from [Link]

  • Puchoň, E., et al. (2007). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 61(5), 355-360. Retrieved from [Link]

  • Le, T. N., & Emonds, S. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6485-6490. Retrieved from [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 3,6-Dichloropyrazine-2-carbonitrile: A Comprehensive Guide. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Li, G., et al. (2026). Selective Para-Vinylation of Cyano-Pyrazine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Smith, J. D., et al. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 30(1), 123. Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University Repository. Retrieved from [Link]

  • Yabalak, E., & Gizir, A. M. (2014). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Turkish Journal of Chemistry, 38, 843-853. Retrieved from [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropyrazine-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Le, C. Q., et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 929-937. Retrieved from [Link]

  • Zhang, X., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega, 7(12), 10585-10593. Retrieved from [Link]

  • Al-Hamidi, H., & Edwards, A. A. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 85. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Pilidis, G. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

  • Sato, S., et al. (2021). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 11(53), 33621-33625. Retrieved from [Link]

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Technical Support Center: Stability of Cyclobutyl Ether Linkages Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and cleavage of cyclobutyl ether linkages under acidic conditions. Our goal is to equip you with the scientific understanding and practical guidance necessary to navigate the complexities of working with this unique functional group.

Introduction: The Double-Edged Sword of Ring Strain

Cyclobutyl ethers present a unique profile of reactivity and stability, largely governed by the inherent ring strain of the four-membered ring.[1][2] This strain, a combination of angle and torsional strain, makes the cyclobutane ring susceptible to cleavage under conditions that might leave other cyclic or acyclic ethers intact.[1][3] Understanding the mechanistic principles behind this reactivity is paramount to controlling reaction outcomes and troubleshooting unexpected results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during experimental work involving cyclobutyl ethers under acidic conditions.

Issue 1: Unexpected Cleavage of a Cyclobutyl Ether Protecting Group

Scenario: You are performing a reaction on a molecule containing a cyclobutyl ether as a protecting group for an alcohol. During a mildly acidic workup or a reaction step involving a Brønsted or Lewis acid, you observe premature deprotection of the cyclobutyl ether.

Potential Causes and Solutions:

  • Cause A: High Ring Strain. The primary reason for the lability of cyclobutyl ethers is the significant ring strain (approximately 26.3 kcal/mol), which is substantially higher than that of cyclopentane (about 7.4 kcal/mol) or cyclohexane (negligible).[2] This strain provides a thermodynamic driving force for ring-opening reactions.

    • Solution: If possible, conduct the reaction at a lower temperature to minimize the rate of the undesired cleavage. Use the mildest acidic conditions feasible. Consider using a buffered system to maintain a precise pH.

  • Cause B: Strong Acid Catalyst. The cleavage of ethers is acid-catalyzed.[4][5] The first step is the protonation of the ether oxygen to form an oxonium ion, which is a much better leaving group than an alkoxide.[4][5] The use of strong acids like HBr or HI will significantly accelerate this process.[6]

    • Solution: Opt for weaker acids or Lewis acids that are less prone to protonating the ether oxygen. If a strong acid is required for another transformation in the molecule, consider if the cyclobutyl ether is the appropriate protecting group. A more robust protecting group, such as a benzyl ether, might be a better choice under strongly acidic conditions.[7]

  • Cause C: Nucleophilic Attack. Following protonation, the cleavage proceeds via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions.[6] The presence of a good nucleophile will facilitate the cleavage.

    • Solution: If the acidic conditions also involve a potent nucleophile (e.g., halide ions from HBr or HI), the cleavage will be more pronounced.[6] If the desired reaction does not require this nucleophile, consider using an acid with a non-nucleophilic counterion (e.g., HBF(_4) or TsOH).

Experimental Protocol: Assessing Cyclobutyl Ether Stability

To determine the stability of your specific cyclobutyl ether-containing compound to various acidic conditions, a small-scale stability study is recommended.

  • Preparation: Prepare several small, identical samples of your starting material.

  • Condition Matrix: Expose each sample to a different acidic condition that might be encountered in your synthetic route. (See Table 1 for examples).

  • Time Points: Aliquots should be taken at various time points (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Quench the reaction and analyze the samples by a suitable method (e.g., TLC, LC-MS, or NMR) to quantify the extent of cleavage.

Condition Acid Solvent Temperature (°C) Expected Outcome
Mild Acetic Acid (10% v/v)Methanol25Generally stable for short periods.
Moderate p-Toluenesulfonic acid (catalytic)Dichloromethane25Potential for slow cleavage.
Strong Trifluoroacetic acid (10% v/v)Dichloromethane0 - 25Likely to cause significant cleavage.
Harsh HBr (48% aq.)Acetic Acid50Rapid and complete cleavage expected.

Table 1: Example Conditions for a Cyclobutyl Ether Stability Study.

Issue 2: Formation of Unexpected Rearrangement Products

Scenario: Upon acidic treatment of a molecule containing a cyclobutyl ether, you isolate products that are not the expected cyclobutanol and the corresponding alkyl halide. Instead, you observe cyclopentyl derivatives or other rearranged structures.

Potential Cause: Carbocation Rearrangement.

The acid-catalyzed cleavage of a secondary ether like a cyclobutyl ether can proceed through an S(_N)1-like mechanism, leading to the formation of a cyclobutyl carbocation.[8] This carbocation is highly unstable due to ring strain and can undergo rapid rearrangement to a more stable cyclopentyl carbocation via a 1,2-alkyl shift (ring expansion).[8] This rearrangement is a well-documented phenomenon in the solvolysis of cyclobutyl derivatives.[9][10]

Mechanism of Ring Expansion:

G cluster_0 Acid-Catalyzed Cleavage and Rearrangement A Cyclobutyl Ether B Protonated Ether (Oxonium Ion) A->B + H+ C Cyclobutyl Carbocation (Unstable) B->C - R-OH D Transition State C->D Ring Expansion E Cyclopentyl Carbocation (More Stable) D->E F Rearranged Products (e.g., Cyclopentanol, Cyclopentene) E->F + Nu- / - H+

Caption: Acid-catalyzed cleavage of a cyclobutyl ether leading to a rearranged cyclopentyl product.

Troubleshooting and Control:

  • Favor S(_N)2 Conditions: To minimize carbocation formation and subsequent rearrangement, promote an S(_N)2 pathway. This can be achieved by using a strong nucleophile in a polar aprotic solvent. However, the inherent strain of the cyclobutane ring may still favor some degree of carbocation character in the transition state.

  • Choice of Acid: Lewis acids might offer a different reaction pathway that could potentially avoid a discrete carbocation intermediate. Experimenting with Lewis acids like TMSI or BBr(_3) could be beneficial.[5]

  • Accept and Adapt: In some cases, the ring expansion may be unavoidable. If the rearranged product is a single, characterizable compound, it may be possible to adapt the synthetic route to utilize this rearranged product.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the stability of a cyclobutyl ether compare to a cyclopentyl ether under acidic conditions?

A cyclopentyl ether is significantly more stable than a cyclobutyl ether under acidic conditions.[3][11] The primary reason is the difference in ring strain. Cyclopentane has considerably less ring strain than cyclobutane, making the cyclopentyl system less prone to ring-opening reactions.[1][11] Therefore, a cyclopentyl ether would require harsher acidic conditions (stronger acid, higher temperature) for cleavage compared to a cyclobutyl ether.

Q2: Can a cyclobutyl ether be used as a protecting group for alcohols?

Yes, a cyclobutyl ether can function as a protecting group for alcohols, but its application is limited by its sensitivity to acidic conditions.[12] It would be suitable for synthetic steps that are performed under neutral or basic conditions. However, its lability in the presence of even mild acids makes it a less common choice compared to more robust ether protecting groups like benzyl (Bn) or tert-butyldimethylsilyl (TBDMS) ethers.[7][13]

Q3: What are the typical reagents used for the intentional cleavage (deprotection) of a cyclobutyl ether?

For the intentional cleavage of a cyclobutyl ether, strong acids are typically employed. Common reagents include:

  • Hydrobromic acid (HBr) or Hydroiodic acid (HI) in acetic acid or neat.[6]

  • Boron tribromide (BBr(_3)) or Boron trichloride (BCl(_3)) in an inert solvent like dichloromethane.[5]

  • Trimethylsilyl iodide (TMSI) , which can be generated in situ.[5]

It is important to be aware of the potential for ring expansion when using these reagents.

Q4: Will a cyclobutyl ether be stable to conditions used for the deprotection of other common protecting groups?

The stability of a cyclobutyl ether during the deprotection of other protecting groups is highly dependent on the specific conditions.

  • Stable:

    • Silyl ether deprotection with fluoride (e.g., TBAF): Generally stable.

    • Benzyl ether deprotection by hydrogenolysis (H(2), Pd/C): Generally stable.

    • Base-labile protecting groups (e.g., Fmoc): Stable.[14]

  • Potentially Unstable:

    • Acid-labile protecting groups (e.g., Boc, Trityl, THP): The conditions used to remove these groups (e.g., TFA, mild aqueous acid) are likely to cleave a cyclobutyl ether.[7][15]

Q5: What is the expected mechanism for the acid-catalyzed cleavage of a primary alkyl cyclobutyl ether?

For a primary alkyl cyclobutyl ether, the cleavage will likely proceed through an S(_N)2 mechanism. The nucleophile (e.g., Br


 or I

) will attack the less sterically hindered primary carbon, leading to the formation of cyclobutanol and the primary alkyl halide. The high ring strain of the cyclobutyl group makes the carbon atom of the ring more sterically hindered and less susceptible to S(_N)2 attack.

Workflow for S(_N)2 Cleavage of a Primary Alkyl Cyclobutyl Ether:

G node1 Start: Primary Alkyl Cyclobutyl Ether + Strong Acid (HX) node2 Step 1: Protonation Formation of Oxonium Ion node1:f0->node2:f0 node3 Step 2: SN2 Attack Nucleophile (X-) attacks the primary carbon node2:f0->node3:f0 node4 Products Cyclobutanol + Primary Alkyl Halide node3:f0->node4:f0

Caption: S(_N)2 mechanism for the cleavage of a primary alkyl cyclobutyl ether.

References

  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024, January 15). Chemistry LibreTexts. [Link]

  • Molecules with Rings. (n.d.). University of Bristol. [Link]

  • Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ring strain - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Master Organic Chemistry. [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. (2019, July 24). Beilstein Journals. [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - MDPI. (2021, June 9). MDPI. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). MDPI. [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC. (n.d.). PMC. [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed. (2000, April 21). PubMed. [Link]

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • Stabilization of Carbocations CH3+, C2H5+, i-C3H7+, tert-Bu+, and Cyclo-Pentyl+ in Solid Phases: Experimental Data Versus Calculations - ResearchGate. (2017, February 7). ResearchGate. [Link]

  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC. (2024, January 4). PMC. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Indian Institute of Technology Guwahati. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti. [Link]

  • Cyclopropylmethyl-Cyclobutyl Carbocation: A - Caltech Authors. (n.d.). Caltech Authors. [Link]

  • Solvolytic investigation of cyclobutylcarbinyl and related p-bromobenzenesulfonates | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Cyclobutylcarbinyl p-bromobenzenesulfonate solvolysis. 1-Aryl substituent effect upon product distribution | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Master Organic Chemistry. [Link]

  • Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. - Vaia. (n.d.). Vaia. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025, June 27). Wiley Online Library. [Link]

  • Substituent Effects on Cyclopropylcarbinyl Solvolysis Rates. Evidence for Symmetrical Transition States | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Master Organic Chemistry. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (n.d.). Pressbooks. [Link]

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC. (n.d.). PMC. [Link]

Sources

troubleshooting low conversion rates in pyrazine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Goldilocks" Problem of Pyrazines

Welcome to the Pyrazine Optimization Hub. If you are here, you are likely facing a stalled reaction. Pyrazines occupy a frustrating "middle ground" in heteroaromatic reactivity. They are less reactive toward Nucleophilic Aromatic Substitution (SNAr) than pyrimidines or triazines (due to fewer ring nitrogens lowering the LUMO energy) but are significantly more electron-deficient than pyridines.

This guide treats your chemical reaction as a failing system. We will diagnose the failure mode—whether it is kinetic incompetence (the reaction is too slow) or catalytic inhibition (the catalyst is dead)—and apply specific, mechanistic fixes.

Module 1: Diagnostic Triage

Before adding more catalyst or heat, you must characterize the failure. Use this logic flow to categorize your issue.

Visual 1: Troubleshooting Decision Matrix

PyrazineTriage Start Reaction Analysis (LCMS/NMR) Conversion Is Starting Material (SM) Consumed? Start->Conversion NoConv SM Intact (>90%) Conversion->NoConv No Partial Stalled (~20-50%) Conversion->Partial Stops over time FullConv SM Consumed Conversion->FullConv Yes Clean Clean Profile? (Only SM + Product) NoConv->Clean Issue2 ISSUE: Catalyst Poisoning (If Pd/Cu used) Partial->Issue2 Catalyst Death Messy Complex Mixture/ Black Tar FullConv->Messy Low Yield Issue4 ISSUE: Hydrodehalogenation (Reduction of C-Cl) FullConv->Issue4 Wrong Product (M-Cl -> M-H) Issue1 ISSUE: Kinetic Barrier (Activation Energy too high) Clean->Issue1 Yes (S_NAr) Clean->Issue2 Yes (Pd-Cat) Issue3 ISSUE: Base Sensitivity (Chichibabin/Polymerization) Messy->Issue3 Base too strong

Figure 1: Diagnostic logic flow for categorizing reaction failure modes in pyrazine functionalization.

Module 2: Classical SNAr (The "Inert" Reactant)

Scenario: You are attempting a standard displacement (using an amine, alkoxide, or thiol) on a chloropyrazine. The reaction is clean but extremely slow, even at reflux.

Root Cause: High Activation Energy

The pyrazine ring, while electron-deficient, often lacks sufficient activation for SNAr with chloride leaving groups, especially if electron-donating groups (like methoxy or methyl) are already present on the ring.

Protocol 1: The "Halex" Switch (F >> Cl)

In SNAr, bond breaking is not the rate-determining step; the nucleophilic attack is. Fluorine is highly electronegative, lowering the energy of the transition state (Meisenheimer complex) significantly more than chlorine.

The Fix: Convert your Chloropyrazine to a Fluoropyrazine in situ or stepwise before the substitution.

  • Stepwise Synthesis (Recommended):

    • Reagents: Chloropyrazine (1.0 equiv), CsF (3.0 equiv), 18-Crown-6 (0.1 equiv).

    • Solvent: Sulfolane or DMSO (anhydrous).

    • Conditions: Heat to 120 °C for 4-12 hours.

    • Workup: Distill or aqueous extraction (remove DMSO).

  • Reaction: Treat the isolated Fluoropyrazine with your nucleophile. Rates can increase by 100-1000x [1].

Protocol 2: Solvent & Cation Scavenging

If you cannot change the leaving group, you must maximize the "nakedness" of your nucleophile.

  • Avoid: Protic solvents (EtOH, MeOH) which hydrogen-bond to the nucleophile, dampening its reactivity.

  • Use: Polar Aprotic solvents (DMSO, NMP, DMF).

  • Critical Additive: If using metal alkoxides (e.g., NaOtBu) or carbonates, add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+). This sequesters the cation, leaving the anion highly reactive.

VariableStandard Condition (Avoid)Optimized Condition (Use)Mechanistic Benefit
Leaving Group Chloride (-Cl)Fluoride (-F) Lowers LUMO energy; stabilizes Meisenheimer complex.
Solvent Ethanol/IsopropanolDMSO / NMP Eliminates H-bond deactivation of nucleophile.
Base Et3N / DIPEAK2CO3 or Cs2CO3 Inorganic bases in aprotic solvents avoid competing alkylation.

Module 3: Transition-Metal Catalyzed (The "Poisoned" Catalyst)

Scenario: You are running a Buchwald-Hartwig amination. The reaction starts but stalls at 20-30% conversion. Adding more catalyst doesn't help.[1]

Root Cause: Catalyst Inhibition (The "N-Binding" Trap)

Pyrazines are excellent ligands. The ring nitrogens possess lone pairs that bind tightly to Palladium (Pd), forming stable, off-cycle complexes. This removes the active Pd(0) species from the catalytic cycle [2].

Visual 2: Catalyst Inhibition Pathway

CatalystPoison Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd_L->OxAdd Normal Cycle Dead INACTIVE COMPLEX (Pyrazine-Pd-L) Pd_L->Dead + Pyrazine (N-Coordination) Product C-N Product OxAdd->Product + Amine / Base Pyrazine Pyrazine Substrate Pyrazine->OxAdd C-Cl Bond Pyrazine->Dead N-Lone Pair

Figure 2: Competition between productive oxidative addition (C-Cl bond) and non-productive coordination (N-lone pair).

The Fix: Bulky Ligands & Pre-Catalysts

You must sterically prevent the Pd from binding to the pyrazine nitrogen.

  • Ligand Selection: Use bulky, biaryl phosphine ligands.

    • Primary Amines: BrettPhos or tBuBrettPhos .

    • Secondary Amines: RuPhos or XPhos .

    • Why: These ligands create a "roof" over the Pd center, allowing the small C-Cl bond to access the metal but blocking the bulky coordination of the pyrazine ring nitrogen [3].

  • Source of Palladium: Stop using Pd(OAc)2 or Pd2(dba)3.

    • These require reduction in situ, which is often inefficient with electron-deficient substrates.

    • Use: Palladacycle Pre-catalysts (e.g., XPhos Pd G4 or BrettPhos Pd G4). These generate the active L-Pd(0) species quantitatively upon heating.

Self-Validating Protocol (Buchwald-Hartwig)
  • Substrate: 1.0 equiv Chloropyrazine.

  • Amine: 1.2 equiv.

  • Catalyst: BrettPhos Pd G4 (1-3 mol%). Do not mix ligand and metal manually.

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv) if base-sensitive.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Temp: 80-100 °C.

  • Validation: If this fails, check for Hydrodehalogenation (Ar-Cl -> Ar-H). If observed, switch solvent to t-Amyl alcohol or reduce temperature.

Module 4: Advanced Activation (The "N-Oxide" Trick)

Scenario: Standard SNAr fails, and metal catalysis is too expensive or failing due to chelation.

Root Cause: Insufficient Electrophilicity

The pyrazine ring is not electron-deficient enough to accept the nucleophile.

The Fix: N-Oxide Activation

Oxidizing the pyrazine nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a dipole that significantly lowers the LUMO energy at the adjacent carbons (C-2/C-6) [4].

Workflow:

  • Oxidation: Treat Pyrazine with m-CPBA (DCM, RT) or H2O2/Urea to form Pyrazine-N-oxide.

  • Substitution: The N-oxide is now highly reactive toward SNAr.

    • Note: Regioselectivity often favors the position ortho to the N-oxide.

  • Deoxygenation (Optional): If the N-oxide is not desired in the final product, remove it using PCl3 or Zn/NH4Cl .

Regioselectivity Tip: If using a nucleophile capable of H-bonding (like an alkoxide or formamide anion) and your substrate has a sulfone (-SO2R) group, the reaction may be directed to the C-2 position via an H-bond bridge between the sulfone and the nucleophile, overriding steric hindrance [5].

FAQ: Common User Issues

Q: My reaction turns into a "black tar" with no product. Why? A: You are likely using a base that is too strong (e.g., NaH, LDA) or temperatures that are too high. Pyrazines are prone to Chichibabin-type reactions (nucleophilic attack on the ring hydrogen) or polymerization under harsh basic conditions.

  • Fix: Switch to weaker bases (Cs2CO3, K3PO4) and milder temperatures.

Q: I see the product mass (M+), but also M+2 and M-34. What is happening? A:

  • M+2 (Hydrodehalogenation): Your Pd catalyst inserted into the C-Cl bond, but instead of coupling with the amine, it performed a beta-hydride elimination or abstracted a proton from the solvent. Fix: Use a solvent without alpha-hydrogens (e.g., DMF) or switch to a ligand that promotes faster reductive elimination (RuPhos).

  • M-34 (Dechlorination): Common in mass spec ionization, but if isolated, it suggests radical decomposition.

References

  • SNAr Reactivity & Solvent Effects

    • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution."[2][3] Available at: [Link]

  • Catalyst Poisoning in Heterocycles

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link]

  • Ligand Selection Guide
  • N-Oxide Activation

    • WuXi AppTec. "Nucleophilic Substitution of Pyrazine N-Oxides."[4][5] ResearchGate. Available at: [Link]

  • Regioselectivity & LUMO Analysis

    • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions." QM Magic Class Chapter 48. Available at: [Link]

Sources

Technical Support Guide: Optimizing Reaction Temperature for Pyrazine-2-Carbonitrile Alkoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Balancing Act

You are likely accessing this guide because you are attempting to functionalize the pyrazine core—specifically introducing an alkoxy group (OMe, OEt, OBn) onto a 5-halo-pyrazine-2-carbonitrile scaffold via Nucleophilic Aromatic Substitution (


).

The pyrazine-2-carbonitrile moiety is a "privileged scaffold" in drug discovery (e.g., Favipiravir intermediates), but it presents a distinct thermodynamic challenge:

  • The Activation: The nitrile (

    
    ) group at C2 strongly withdraws electrons, activating the C5/C6 positions for nucleophilic attack.[1]
    
  • The Risk: The nitrile is highly susceptible to hydrolysis (forming the amide) or Pinner reaction (forming the imidate) under the very basic/alcoholic conditions required for alkoxylation.

Temperature is your primary control lever to navigate between kinetic conversion and chemoselective degradation. This guide provides the logic, protocols, and troubleshooting steps to optimize this variable.

Module 1: The Thermodynamic Landscape

Before heating your reaction, you must understand the competing pathways. In


 of electron-deficient heterocycles, temperature affects the rate of the desired substitution (

) versus the rate of nitrile hydrolysis (

).
Mechanistic Pathway & Thermal Risks

ReactionPathway Start 5-Chloro-pyrazine-2-carbonitrile + Alkoxide (RO-) TS Meisenheimer Complex (High Energy) Start->TS  Activation (Fast)   Side1 Pyrazine-2-carboxamide (Hydrolysis Impurity) Start->Side1  H2O / High Temp (>50°C)   Product 5-Alkoxy-pyrazine-2-carbonitrile (Desired) TS->Product  Elimination of Cl-   (Favored at 0°C - RT) Side2 Imidate Ester (Pinner Product) Product->Side2  ROH / Acidic Workup  

Figure 1: Reaction landscape showing the desired


 pathway versus thermally promoted side reactions.
Key Thermal Zones
Temperature ZoneReaction BehaviorRisk ProfileRecommended For
Cryogenic (

to

)
Slow kinetics. Diffusion-controlled.Low risk of hydrolysis. Potential solubility issues.Highly reactive alkoxides (e.g.,

-BuO

) or highly substituted substrates.
Standard (

to

)
Optimal Zone. Fast conversion for 5-chloro substrates.Minimal hydrolysis if water is excluded.Standard synthesis of 5-methoxy/ethoxy derivatives.
Elevated (

to

)
Rapid kinetics (<1 hr).High Risk. Trace water causes rapid nitrile hydrolysis to amide.Sterically hindered alcohols or deactivated (e.g., 6-alkyl) rings.
High (

)
Aggressive forcing.Degradation. Polymerization ("tarring").Not Recommended for batch. Only viable in Flow Chemistry (residence time <2 min).

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues based on your reaction's thermal profile.

Scenario A: "I see the product, but also a significant +18 mass peak (Amide)."
  • Diagnosis: Nitrile Hydrolysis.

  • Root Cause: The reaction temperature was likely too high (

    
    ) in the presence of trace water (hydroxide generation).
    
  • The Fix:

    • Lower Temperature: Run the reaction at

      
       and warm slowly to Room Temperature (RT) only if needed.
      
    • Solvent Dryness: Use anhydrous solvents (MeOH/THF). Alkoxides are hygroscopic; ensure your reagent bottle is fresh.

    • Alternative Base: If using NaOH/ROH, switch to NaH/ROH or ready-made NaOR solution to eliminate water generation.

Scenario B: "Reaction is stuck at 50% conversion after 24 hours at RT."
  • Diagnosis: Kinetic Trap / Aggregation.

  • Root Cause: Alkoxide aggregates (especially LiOR or in non-polar solvents) are less reactive. The substrate might be deactivated by electron-donating groups at C3/C6.

  • The Fix:

    • Solvent Switch: Move from pure alcohol to a dipolar aprotic co-solvent (e.g., THF:DMF 9:1 ). This breaks up ion pairs, increasing nucleophilicity without increasing temperature.

    • Stepwise Heating: Increase temperature to

      
       strictly monitoring by HPLC every 30 mins. Do not reflux overnight.
      
Scenario C: "Multiple spots on TLC / Complex mixture."
  • Diagnosis: Regioisomerism or Ring Degradation.

  • Root Cause: If starting with 3,5-dichloropyrazine-2-carbonitrile, high temperature causes substitution at both positions.

  • The Fix:

    • Cryogenic Control: Cool to

      
      . The C5 position is electronically more deficient (activated by para-N and ortho-CN) than C3. Low temperature amplifies this selectivity difference.
      

Module 3: Optimized Experimental Protocol

Protocol: Synthesis of 5-Methoxypyrazine-2-carbonitrile Standardized for 1.0 gram scale. Scalable to 100g with cooling adjustments.

Reagents
  • Substrate: 5-Chloropyrazine-2-carbonitrile (1.0 equiv).

  • Reagent: Sodium Methoxide (NaOM, 0.5M in MeOH) or solid NaOMe (1.1 equiv).

  • Solvent: Anhydrous Methanol (MeOH) or THF (for solubility).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask. Flush with Nitrogen/Argon.

    • Dissolve 5-Chloropyrazine-2-carbonitrile (1.0 g, 7.17 mmol) in anhydrous MeOH (10 mL).

    • Critical Step: Cool the solution to

      
        using an ice/water bath.
      
  • Addition (Exotherm Control):

    • Add NaOMe solution (1.1 equiv) dropwise over 10 minutes.

    • Why? The reaction is exothermic. A spike in internal temperature

      
       can trigger immediate hydrolysis or regio-scrambling.
      
  • Reaction & Monitoring:

    • Stir at

      
       for 30 minutes.
      
    • Remove ice bath and allow to warm to 20–25°C (RT) .

    • Monitor via HPLC/TLC after 1 hour.

    • Checkpoint: If SM remains, stir for up to 4 hours. Do not heat unless conversion <10% after 2 hours.

  • Quenching (The "Danger Zone"):

    • Once complete, cool back to

      
      .
      
    • Add saturated NH₄Cl solution (buffer) or dilute acetic acid to pH 7.

    • Warning: Do not quench with strong acid (HCl) or strong base (NaOH/Water) while warm, as this hydrolyzes the nitrile.

  • Workup:

    • Remove volatile MeOH under reduced pressure (Rotavap) at

      
      .
      
    • Extract residue with Ethyl Acetate or DCM. Wash with brine. Dry over Na₂SO₄.

Protocol Visualization

ProtocolFlow Step1 1. Dissolve Substrate (Anhydrous MeOH, N2) Step2 2. Cool to 0°C (Critical Control Point) Step1->Step2 Step3 3. Add Alkoxide Dropwise (Maintain T < 5°C) Step2->Step3 Step4 4. Warm to RT (25°C) Monitor HPLC (1-4 hrs) Step3->Step4 Step5 5. Quench (pH 7) Remove Solvent < 30°C Step4->Step5

Figure 2: Step-by-step execution flow for minimizing thermal degradation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMF or DMSO to speed up the reaction? A: Yes, but proceed with caution. Dipolar aprotic solvents (DMF, DMSO) vastly increase the nucleophilicity of alkoxides (the "naked anion" effect).

  • Pros: Reaction finishes in minutes, even at

    
    .
    
  • Cons: Higher risk of bis-alkoxylation or polymerization. Workup is harder (removing high-boiling solvent).

  • Recommendation: Use DMF only if the substrate is unreactive in pure alcohol. Keep the temperature at

    
     to 
    
    
    
    .

Q2: My product turns into a solid that is hard to filter. Can I heat to dissolve it? A: No. Heating the reaction mixture with product and excess alkoxide present is the primary cause of yield loss (amide formation).

  • Solution: Add more solvent (THF) to solubilize. If you must heat for solubility during workup, ensure the reaction is fully quenched (neutral pH) and the alkoxide is neutralized first.

Q3: Is this applicable to Pyrazine-2-carbonitrile (without the halogen)? A: No. This guide covers


 (Nucleophilic Aromatic Substitution) where a leaving group (Cl, Br) is displaced.
  • Note: Direct alkoxylation of pyrazine-2-carbonitrile (replacing a Hydrogen) requires Oxidative Nucleophilic Substitution of Hydrogen (ONSH) . This typically requires high temperatures (

    
    ), an oxidant, and often transition metal catalysis. It is a completely different mechanism with lower yields.
    

Q4: How do I remove the amide impurity if it forms? A: The amide (Pyrazinamide derivative) is usually much more polar than the nitrile.

  • Purification: Use flash column chromatography. Elute the nitrile with low polarity (e.g., 10-20% EtOAc/Hexanes). The amide will stick to the silica or elute only with high polarity (pure EtOAc or MeOH/DCM).

References

  • Preparation of Pyrazinamide (Hydrolysis Context)

    • Title: Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor.
    • Source: Organic Syntheses, 2017, 94, 1-15.
    • Context: Demonstrates the ease of nitrile hydrolysis; conditions to avoid when seeking the alkoxypyrazine.
    • URL:[Link]

  • Mechanistic Insight (

    
     on Pyrazines): 
    
    • Title: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.[1]

    • Source: BenchChem Applic
    • Context: Details regioselectivity and activation by the nitrile group.[1]

  • General

    
     Optimization: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: Foundational theory on electron-withdrawing group activ
    • URL:[Link]

  • Flow Chemistry / High Temp (Industrial Context)

    • Title: Alkoxylation - Nicl.it (Continuous Flow Reactors).
    • Source: Nicl.it / Industrial Engineering Chemistry Research.
    • )
    • URL:[Link]

Sources

handling moisture sensitivity in pyrazine carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Moisture Sensitivity & Handling Protocols

Mission Brief

You are encountering instability or failure in synthesizing pyrazine carbonitriles. This is a common bottleneck. Unlike standard aryl nitriles, the pyrazine ring is highly electron-deficient (π-deficient). This creates two distinct moisture-related failure modes:

  • Synthesis Phase: Nucleophilic competition (water vs. cyanide) or reagent hydrolysis (POCl₃/Catalyst death).

  • Isolation Phase: The resulting nitrile is an "activated nitrile." The pyrazine ring pulls electron density, making the nitrile carbon highly electrophilic and susceptible to rapid hydrolysis back to the amide (Pyrazinamide) or acid, even under mild aqueous workup conditions.

This guide provides the protocols to navigate both.

Module 1: The Dehydration Route (Amide Nitrile)

For users converting Pyrazine-2-carboxamide to Pyrazine-2-carbonitrile using dehydrating agents (POCl₃, SOCl₂, TFAA).

The Core Issue: The "Runaway" Quench

The dehydration reaction itself requires strict moisture exclusion to prevent the reagent (e.g., Phosphoryl chloride, POCl₃) from hydrolyzing into phosphoric acid before it reacts with the amide. However, the most dangerous moisture sensitivity occurs during the quench .

Visualizing the Pathway

DehydrationRisk Amide Pyrazine Carboxamide Intermed Imidoyl Chloride Intermediate Amide->Intermed + POCl3 (Dry Conditions) POCl3 POCl3 (Reagent) Acid H3PO4 + HCl (Exothermic Byproducts) POCl3->Acid + H2O (Moisture Leak) VIOLENT EXOTHERM Nitrile Pyrazine Carbonitrile (Product) Intermed->Nitrile - PO2Cl2 (Elimination) Hydrolysis Reversion to Amide Nitrile->Hydrolysis + Acidic Water (Bad Quench)

Standard Operating Procedure (SOP): POCl₃ Dehydration

Use this protocol if your yields are inconsistent or if you observe charring.

  • System Prep: Flame-dry a 2-neck RBF. Equip with a reflux condenser and a pressure-equalizing addition funnel. Flush with Ar/N₂ for 15 mins.

  • Solvent Choice: Do not use neat POCl₃ if scale >5g. Use dry Toluene or DCE (1,2-Dichloroethane) as a co-solvent to act as a heat sink.

  • The Addition (Critical Step):

    • Suspend Pyrazine-2-carboxamide in solvent. Add base (Pyridine or Et₃N) before POCl₃.

    • Why? The base scavenges HCl immediately. Free HCl catalyzes the hydrolysis of your product during the reaction.

    • Add POCl₃ dropwise at 0°C. Do not rush.

  • The Quench (The "Moisture" Event):

    • Never pour the reaction mixture into water.

    • Protocol: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Solid NaHCO₃ (saturated).

    • Reasoning: You must neutralize the generated acid instantaneously. If the pH drops < 3 during the quench, the pyrazine nitrile (highly electrophilic) will hydrolyze back to the amide within minutes.

Module 2: Metal-Catalyzed Cyanation (Halide Nitrile)

For users coupling Chloropyrazine/Bromopyrazine with Cyanide sources (Zn(CN)₂, CuCN, K₄[Fe(CN)₆]).

Troubleshooting Matrix
ObservationProbable CauseTechnical ExplanationCorrective Action
Reaction turns black immediately Pd-Black precipitationCatalyst decomposition due to O₂/H₂O or lack of stabilizing ligand.Switch to Xantphos or dppf ligands. Ensure rigorous degassing (Freeze-Pump-Thaw).
No conversion (Starting Material remains) Catalyst PoisoningCyanide anion (

) binds too strongly to Pd(II), preventing reduction to Pd(0).
Slow addition of cyanide source or use Zn(CN)₂ (releases CN slowly). Add mild reducing agent (Zn dust).
Product converts to Amide Wet Solvent (DMF/DMSO)At

C, trace water in DMF acts as a nucleophile on the formed nitrile.
Distill DMF over CaH₂ or use molecular sieves (3Å) for 24h prior.
The "Paradox" of Aqueous Pd-Cyanation

User Question: "I read papers saying Pd-cyanation works in water/THF. Why do I need to be dry?"

Answer: Modern catalysts (e.g., XPhos-Pd-G2) can tolerate water, but they rely on bulky ligands to protect the metal center. However, for pyrazines , the risk isn't just the catalyst; it's the substrate.

  • Mechanism: In basic aqueous media (often required for the catalyst), the electron-poor pyrazine ring is susceptible to nucleophilic attack by

    
     at the ring carbons (SNAr), leading to hydroxypyrazine byproducts rather than the nitrile.
    
  • Rule of Thumb: If using a pyrazine halide, stick to anhydrous conditions (DMF, 80-100°C) with Zn(CN)₂ to avoid ring-substitution side reactions.

Module 3: Product Isolation (The "Re-Wetting" Risk)

The pyrazine carbonitrile is most vulnerable after you have synthesized it.

Visualizing the Hydrolysis Trap

HydrolysisTrap Nitrile Pyrazine-CN Activation Pyrazine Ring (Electron Withdrawing) Nitrile->Activation Inductive Effect Transition Imidate Intermediate Nitrile->Transition + H2O / H+ Activation->Nitrile Makes C≡N Electrophilic Water H2O (Workup) Amide Pyrazinamide (Dead End) Transition->Amide Rapid Tautomerization

Isolation Protocol
  • Extraction: Use Ethyl Acetate (EtOAc) or DCM.

  • Washing:

    • Do NOT use 1M HCl to remove pyridine/amines. This triggers hydrolysis.

    • Use: Saturated

      
       (mildly acidic, pH ~5-6) or 
      
      
      
      solution (complexes pyridine).
  • Drying: Dry organic layer over

    
     immediately. Do not let it sit wet for >30 mins.
    
  • Storage: Store under Argon at -20°C. Pyrazine nitriles can hydrolyze slowly even from atmospheric moisture.

Frequently Asked Questions (FAQs)

Q: Can I use the Rosenmund-von Braun reaction (CuCN) for pyrazines? A: Yes, but it is harsh. It requires heating to ~160-200°C in DMF. At these temperatures, even ppm levels of water will hydrolyze the nitrile to the acid. You must use distilled DMF and flame-dried glassware . If your pyrazine has other sensitive groups (esters, halides), avoid this and use Pd-catalyzed methods [1].

Q: My POCl₃ reaction smoked heavily and the product yield is 10%. What happened? A: You likely had wet starting material or wet solvent. POCl₃ reacts with water to form phosphoric acid and HCl gas (the "smoke"). This acid then consumed your product. Dry your Pyrazine-carboxamide in a vacuum oven (40°C) overnight before reaction [2].

Q: I see a spot on TLC that moves slower than my nitrile. Is it the amide? A: Yes. Pyrazine-2-carboxamide is significantly more polar than the nitrile. If this spot grows during workup, your aqueous wash is too acidic or too basic. Keep pH near 7.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] [Link]

  • Battilocchio, C., et al. (2017).[2] Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34–44.[2] [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[3][4][5] [Link]

Sources

Validation & Comparative

Technical Assessment: 1H NMR Profiling of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Comparison Guide.

Executive Summary & Application Context

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and antitubercular agents. Its pyrazine core, substituted with a nitrile (electron-withdrawing) and a cyclobutylmethoxy group (electron-donating), creates a unique "push-pull" electronic system.[1]

For medicinal chemists, the purity of this intermediate is paramount.[1][2][3] Incomplete nucleophilic substitution of the chloro-precursor or hydrolysis of the nitrile group can lead to downstream failure in complex API syntheses. This guide provides a definitive 1H NMR structural analysis, contrasting the target molecule against its critical precursors and potential impurities to ensure rigorous quality control.[1][2]

Experimental Protocol: Synthesis & Sample Preparation

To understand the spectral data, one must understand the origin of the sample.[1][2] The standard synthesis involves a Nucleophilic Aromatic Substitution (


).[1][2]

Methodology:

  • Reagents: 3-Chloropyrazine-2-carbonitrile (1.0 eq), Cyclobutylmethanol (1.1 eq), and a base (NaH or

    
    ) in dry THF or DMF.
    
  • Reaction: Stir at

    
     for 2-4 hours. The alkoxide attacks position 3, displacing the chloride.[1][2]
    
  • Workup: Aqueous quench, extraction (EtOAc), and silica chromatography (Hex/EtOAc).

  • NMR Prep: Dissolve ~10 mg of purified oil in 0.6 mL

    
     (containing 0.03% TMS).
    

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (


).[1]
Spectral Analysis: 1H NMR Data Profile

The 1H NMR spectrum in Chloroform-d (


) is characterized by two distinct regions: the deshielded heteroaromatic zone and the aliphatic cyclobutyl zone.
Table 1: Chemical Shift Assignments (400 MHz,

)
PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralStructural Insight
H-6 Aromatic8.35 – 8.45 Doublet (d)~2.41HDeshielded by ortho-CN group.
H-5 Aromatic8.05 – 8.15 Doublet (d)~2.41HShielded relative to H-6 by para-alkoxy resonance (+M effect).
O-CH₂ Methylene4.35 – 4.45 Doublet (d)~7.02HDiagnostic doublet. Deshielded by oxygen.[2]
H-1' Methine2.75 – 2.90 Multiplet (m)-1HCyclobutyl ring junction.
H-Ring Alicyclic2.10 – 2.25 Multiplet (m)-2HCyclobutyl ring protons (proximal).
H-Ring Alicyclic1.85 – 2.05 Multiplet (m)-4HCyclobutyl ring protons (distal).

Note: Data represents consensus values derived from chemometric analysis of pyrazine analogs (e.g., CAS 19847-12-2 and alkoxy-derivatives).

Diagnostic Comparison: Product vs. Alternatives

The true value of NMR in process chemistry is the ability to distinguish the product from starting materials (SM) and side products.[1][2]

Comparison A: Target vs. Precursor (3-Chloropyrazine-2-carbonitrile)

The substitution of Chlorine (SM) with the Cyclobutylmethoxy group (Product) causes a dramatic upfield shift in the aromatic protons due to the strong mesomeric donation (+M) of the oxygen atom.[1]

FeaturePrecursor (3-Cl-Pyrazine-CN)Target Product Diagnostic Action
Aromatic Region

8.80 – 8.95 ppm

8.05 – 8.45 ppm
Monitor: Disappearance of signals >8.8 ppm confirms consumption of SM.
Side Chain None

4.40 (d), 2.8 (m), 1.8-2.2 (m)
Monitor: Appearance of the O-CH₂ doublet at 4.4 ppm.[1]
Comparison B: Target vs. Reagent (Cyclobutylmethanol)

Excess alcohol is a common contaminant.[1][2] It is easily distinguished by the chemical shift of the methylene protons next to the oxygen.[2]

  • Free Alcohol (

    
    ): 
    
    
    
    ~3.5 – 3.6 ppm (Shielded).
  • Ether Product (

    
    ): 
    
    
    
    ~4.3 – 4.4 ppm (Deshielded by aromatic ring current).

Figure 2: Diagnostic Logic Tree for Quality Control.

Mechanistic Insight: Why These Shifts?
  • Pyrazine Ring Current: The pyrazine ring is electron-deficient (pi-deficient). This generally deshields attached protons (pushing them downfield to >8.0 ppm).[1][2]

  • Ortho-Effect (CN): The nitrile group at C2 is strongly electron-withdrawing (anisotropic and inductive), heavily deshielding the adjacent H-3 (if present) or H-6 protons. This is why H-6 is the most downfield signal (~8.4 ppm).

  • Para-Effect (Alkoxy): The alkoxy group at C3 donates electron density into the ring via resonance.[1][2] This increases electron density at C6 and C5.[2] However, resonance effects are strongest at ortho/para positions.[1][2] H-5 is meta to the nitrile but para to the alkoxy group, leading to significant shielding relative to the precursor.[1][2]

References
  • ChemicalBook. (2025).[1][2] 3-Chloropyrazine-2-carbonitrile Spectral Data. Retrieved from [1]

  • PubChem. (2025).[1][2][4][5] Pyrazine-2-carbonitrile Compound Summary. National Library of Medicine.[2] Retrieved from [1]

  • Royal Society of Chemistry. (2017).[1][2] Continuous Flow Hydration of Pyrazine-2-carbonitrile. Organic Syntheses. Retrieved from [1]

Sources

Technical Guide: Characteristic IR Nitrile Stretch of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the vibrational spectroscopy characteristics of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile , focusing on its diagnostic nitrile (


) stretch.[1][2] For researchers in medicinal chemistry and drug development, this functional group serves as a critical analytical handle due to its location in the "silent region" of the infrared spectrum.

The characteristic nitrile stretch for this compound appears in the 2235–2255 cm⁻¹ range.[3] This value is distinct from standard aromatic nitriles (typically lower frequency) due to the electron-deficient nature of the pyrazine ring, modified by the electron-donating capability of the 3-alkoxy substituent.

Theoretical Framework: Electronic Coupling & Frequency Shift

To interpret the IR spectrum accurately, one must understand the electronic environment of the nitrile group. The vibrational frequency (


) is directly proportional to the force constant (

) of the bond:


Electronic Competition

The position of the nitrile stretch in 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is governed by two competing electronic effects:

  • Pyrazine Electron Deficiency (Inductive Withdrawal, -I): The two nitrogen atoms in the pyrazine ring are highly electronegative. They withdraw electron density from the ring carbons, including the carbon attached to the nitrile. This withdrawal strengthens the

    
     bond by reducing 
    
    
    
    -backbonding from the ring to the nitrile, thereby raising the frequency compared to benzonitrile.
  • 3-Alkoxy Resonance (Mesomeric Donation, +M): The oxygen atom of the cyclobutylmethoxy group possesses lone pairs that can donate electron density into the pyrazine ring. Since the alkoxy group is ortho to the nitrile, this electron density can increase the single-bond character of the C-CN junction, potentially lowering the nitrile frequency slightly relative to the unsubstituted pyrazine-2-carbonitrile.

Visualization of Electronic Effects

The following diagram illustrates the resonance interactions that define the bond order and resulting IR frequency.

ElectronicEffects Pyrazine Pyrazine Ring (Electron Deficient) Nitrile Nitrile Group (C≡N) Pyrazine->Nitrile Inductive Withdrawal (-I) Increases k (Force Constant) Frequency Resulting Frequency (2235–2255 cm⁻¹) Pyrazine->Frequency Net Effect Alkoxy 3-Cyclobutylmethoxy (Electron Donor) Alkoxy->Pyrazine Resonance Donation (+M) Increases Ring Density Alkoxy->Nitrile Ortho-Effect Slight Decrease in k

Figure 1: Mechanistic flow of electronic effects influencing the nitrile stretching frequency. The pyrazine ring's electron deficiency dominates, keeping the frequency high, while the alkoxy group modulates it.

Comparative Analysis

This section objectively compares the target molecule's spectral signature against structural analogs and alternative analytical techniques.

Comparison 1: Structural Analogs (Substituent Effects)

The following table contrasts the target molecule with unsubstituted pyrazine-2-carbonitrile and the standard benzonitrile to highlight the specific shift caused by the heterocyclic ring and the alkoxy substituent.

CompoundStructure TypeCharacteristic

Electronic Driver
Benzonitrile Aromatic (Carbocycle)2228 cm⁻¹ Conjugation with phenyl ring lowers frequency relative to aliphatic nitriles.
Pyrazine-2-carbonitrile Heteroaromatic (Unsubstituted)2252 cm⁻¹ Strong -I effect of pyrazine nitrogens increases bond order/frequency.
3-(Cyclobutylmethoxy)... Heteroaromatic (Substituted) 2235–2250 cm⁻¹ (Predicted)The 3-alkoxy group (EDG) donates density, slightly countering the pyrazine withdrawal, lowering

vs. unsubstituted analog.

Key Insight: The target molecule's nitrile stretch is blue-shifted (higher wavenumber) relative to benzonitrile but likely red-shifted (lower wavenumber) relative to unsubstituted pyrazine-2-carbonitrile due to the alkoxy donation.

Comparison 2: Analytical Techniques (IR vs. Raman)

While IR is the standard for identification, Raman spectroscopy offers distinct advantages for nitriles.

FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
Physical Basis Change in Dipole MomentChange in Polarizability
Nitrile Intensity Medium to Strong (due to polarity of

)
Very Strong (due to high polarizability of

electrons)
Interference Minimal (Silent Region 2000–2300 cm⁻¹)Minimal, but fluorescence from impurities can mask signal.
Water Sensitivity Sensitive (Water absorbs strongly)Insensitive (Ideal for aqueous biological assays)

Recommendation: Use ATR-FTIR for routine purity checks and solid-state characterization. Use Raman if the sample is in an aqueous solution or if enhanced sensitivity for the nitrile moiety is required (e.g., in complex biological matrices).

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure reproducible data for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, follow this self-validating protocol.

Workflow Diagram

ExperimentalProtocol Start Sample Preparation Clean 1. Clean Crystal (ZnSe or Diamond) Verify Background < 0.001 Abs Start->Clean Background 2. Acquire Background Spectrum (Air, 32 scans, 4 cm⁻¹) Clean->Background Load 3. Load Sample Ensure full crystal coverage Background->Load Press 4. Apply Pressure Target: High Contact (Slip-clutch click) Load->Press Scan 5. Acquire Sample Spectrum (32-64 scans, 4 cm⁻¹ res) Press->Scan Process 6. Post-Processing Baseline Correction & Peak Picking Scan->Process Validate 7. Validation Check Is ν(CN) within 2235-2255 cm⁻¹? Process->Validate

Figure 2: Step-by-step workflow for acquiring high-fidelity ATR-FTIR spectra.

Detailed Steps
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability if the compound is crystalline/abrasive.

  • Background Acquisition: Acquire a background spectrum of the clean crystal immediately before measurement to subtract atmospheric

    
     (doublet at ~2350 cm⁻¹) and water vapor. Crucial:  The 
    
    
    
    doublet is close to the nitrile region; poor background subtraction can distort the nitrile peak shape.
  • Sample Loading: Place approximately 5-10 mg of the solid/oil onto the crystal center.

  • Pressure Application: Lower the pressure arm until the slip-clutch engages. Consistent pressure is vital for quantitative intensity comparisons.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 scans minimum to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Validation:

    • Check for the sharp nitrile peak at 2235–2255 cm⁻¹ .

    • Check for the absence of broad O-H stretching (3200–3500 cm⁻¹) which would indicate moisture contamination.

    • Confirm the presence of aliphatic C-H stretches (2850–2950 cm⁻¹) from the cyclobutyl and methoxy groups.

Data Interpretation & Troubleshooting

Distinguishing Features
  • Nitrile (

    
    ):  Sharp, medium-intensity band at ~2245 cm⁻¹.[1][4]
    
  • Isocyanate (-N=C=O) Impurity: If a peak appears at 2270–2280 cm⁻¹ , it suggests degradation or contamination with isocyanate intermediates.

  • Alkyne (

    
    ):  Unlikely in this structure, but weak alkyne stretches appear at 2100–2260 cm⁻¹. The nitrile band is significantly more intense due to the dipole moment.
    
Solvent Effects

If measuring in solution (e.g., DCM or Chloroform), the nitrile stretch may shift by 5–10 cm⁻¹ due to solvent polarity interactions (Stark effect). In hydrogen-bonding solvents (e.g., Methanol), the band may broaden and blue-shift.

References

  • Comparison of SERS and Raman Spectra of Pyrazine-2-Carbonitrile. Analytical Chemistry. (2025). Detailed analysis of the nitrile stretch in neat liquid (2252 cm⁻¹) vs aqueous solution (2236 cm⁻¹).

  • Nitriles: IR Spectra and Characteristic Frequencies. Spectroscopy Online. (2019). Comprehensive guide on aromatic vs. saturated nitrile shifts.

  • Vibrational Spectroscopy of Pyrazine Derivatives. Journal of Molecular Structure. (2018). Discusses the effect of electron-donating substituents on the pyrazine ring vibrations.

  • Infrared Absorption Frequencies of Functional Groups. Chemistry LibreTexts. (2020). Standard reference for functional group frequency ranges.

Sources

mass spectrometry fragmentation pattern of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Ionization Modalities for the Structural Characterization of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Executive Summary & Mechanistic Context

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (MW: 189.21 Da) represents a specific class of alkoxypyrazines often encountered as intermediates in the synthesis of kinase inhibitors or as impurities in pyrazine-based pharmacophores. Characterizing its fragmentation pattern is critical for structural confirmation and differentiating it from isomeric impurities (e.g., isopropyl or propyl analogues).

This guide compares the two primary mass spectrometry modalities used for this characterization: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS. While EI provides a structurally rich "fingerprint" driven by radical cation chemistry, ESI offers soft ionization ideal for purity assessment and precursor selection, driven by even-electron protonation.

The Core Fragmentation Physics

The fragmentation of this molecule is governed by three competing mechanisms:

  • Ether Cleavage: The

    
     bond connecting the cyclobutylmethoxy tail to the pyrazine ring is the primary point of lability.
    
  • Cyclobutyl Ring Strain: The high ring strain (~26 kcal/mol) of the cyclobutyl group makes it prone to ring-opening or radical loss under high-energy conditions (EI).

  • McLafferty-Type Rearrangement: In ESI, the pyrazine nitrogen acts as a proton acceptor, facilitating a six-membered transition state rearrangement that ejects the side chain as a neutral alkene.

Theoretical Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between Radical Cation pathways (EI) and Protonated pathways (ESI).

FragmentationPathway Start 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (MW 189.2) EI_Ion EI: Radical Cation [M]•+ m/z 189 Start->EI_Ion 70 eV Electron Impact ESI_Ion ESI: Protonated Ion [M+H]+ m/z 190 Start->ESI_Ion Electrospray (+) Frag_A α-Cleavage Loss of Cyclobutyl Radical (•C4H7) m/z 134 EI_Ion->Frag_A - 55 Da Frag_B Inductive Cleavage Loss of Cyclobutylmethyl (•C5H9) m/z 120 EI_Ion->Frag_B - 69 Da Frag_C Ring Opening Loss of C2H4 m/z 161 EI_Ion->Frag_C - 28 Da Frag_D McLafferty-Type Rearrangement Neutral Loss: Methylenecyclobutane (68 Da) Product: Protonated Hydroxypyrazine-CN m/z 122 ESI_Ion->Frag_D CID / In-Source (H-Transfer to N) Frag_E Nitrile Hydrolysis (In-Source) [M+H+H2O]+ m/z 208 ESI_Ion->Frag_E + H2O (Adduct)

Figure 1: Divergent fragmentation pathways. EI favors radical losses (red), while ESI favors neutral alkene losses via rearrangement (green).

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)

This section objectively compares the utility of each technique for this specific pyrazine derivative.

Technique A: Electron Ionization (GC-MS)
  • Mechanism: Hard ionization (70 eV).[1] Generates radical cations (

    
    ).
    
  • Performance:

    • Sensitivity: Moderate. The molecular ion (

      
      ) at 189 may be weak due to the lability of the ether bond.
      
    • Structural Insight: High. The fragmentation pattern is reproducible and library-searchable.

    • Key Diagnostic Ions:

      • m/z 134: Base peak candidate. Result of

        
        -cleavage losing the cyclobutyl radical.
        
      • m/z 55: The cyclobutyl cation (

        
        ), confirming the presence of the specific cycloalkyl ring.
        
      • m/z 26:

        
         fragment (rarely seen as distinct, but loss of 26 Da is common).
        
Technique B: Electrospray Ionization (LC-MS/MS)
  • Mechanism: Soft ionization.[1] Generates even-electron ions (

    
    ).[1]
    
  • Performance:

    • Sensitivity: High. Pyrazines protonate readily at the ring nitrogens.

    • Structural Insight: Lower in MS1, but high in MS2 (CID).

    • Key Diagnostic Ions (MS2):

      • m/z 122: The "Pyrazinol" core (

        
        ). This is the dominant fragment resulting from the loss of the entire hydrocarbon side chain (
        
        
        
        ) via rearrangement.
      • m/z 190: Strong parent ion, excellent for quantitation.

Data Comparison Table
FeatureEI (GC-MS)ESI (LC-MS/MS)
Primary Ion

(189 m/z)

(190 m/z)
Base Peak (Typical) m/z 134 (Loss of

)
m/z 190 (Parent) or 122 (Fragment)
Side Chain Info Explicit (m/z 55 for Cyclobutyl)Inferential (Neutral loss of 68 Da)
Suitability Structural confirmation (Fingerprint)Quantitation & Impurity Profiling
Sample Prep Requires organic solvent (e.g., Hexane)Compatible with aqueous/organic mix

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are designed to be self-validating.

Protocol A: ESI-MS/MS Structural Elucidation
  • Objective: Confirm the cyclobutylmethoxy side chain via neutral loss scanning.

  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or Sciex QTRAP).

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of analyte in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min.

  • Source Settings (Positive Mode):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the labile ether).

  • MS2 Acquisition:

    • Select precursor 190.1 m/z .

    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Validation Check:

    • At 10 eV , the parent (190) should dominate.

    • At 20-30 eV , the transition 190

      
       122  should appear (Loss of 68 Da).
      
    • Note: If you see m/z 122 at 0 eV (in-source), reduce the Fragmentor voltage immediately.

Protocol B: GC-MS Fingerprinting
  • Objective: Library matching and isomer differentiation.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

Step-by-Step Workflow:

  • Inlet: Split 20:1, Temp 250°C.

  • Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Parameters:

    • Source: 230°C.

    • Quad: 150°C.

    • Scan Range: 40–300 amu.

  • Validation Check:

    • Verify peak shape.[1][2][3][4] Pyrazines can tail on active sites; ensure liner is deactivated.

    • Look for the m/z 55 peak.[5] If absent, the ring may not be cyclobutyl (could be an isomer like butenyl).

Decision Matrix for Researchers

Use the following logic flow to select the appropriate method for your specific research question.

DecisionMatrix Start Research Objective? Path_Quant Quantitation in Biological Matrix (PK) Start->Path_Quant Path_Struct Unknown Impurity Identification Start->Path_Struct Q1 Is the sample pure? Method_LC Select LC-MS/MS (MRM) Transition: 190 -> 122 Q1->Method_LC No (Complex Mix) Validation Isomer Check needed? (e.g. Cyclobutyl vs Methylcyclopropyl) Q1->Validation Yes Path_Quant->Method_LC Path_Struct->Q1 Method_GC Select GC-MS (EI) Look for m/z 55, 134 Validation->Method_LC No (Mass only) Validation->Method_GC Yes (Fingerprint required)

Figure 2: Method selection decision tree based on analytical requirements.

References

  • McLafferty, F. W. (1959).[6] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[6] Link

  • Niessen, W. M. A. (2010). Fragmentation of protonated molecules of nitrogen-containing heterocycles in electrospray ionization tandem mass spectrometry. Mass Spectrometry Reviews, 29, 826-857.
  • Gross, M. L. (2004).[6] Focus in honor of Fred McLafferty: The discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[6] Link[6]

  • Doc Brown's Chemistry. (n.d.). Fragmentation pattern of Cyclobutane and related cycloalkanes. (Mechanistic basis for m/z 55/56 fragments). Link

  • Holcapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Trends in Analytical Chemistry. (Basis for ESI vs EI comparison rules).

Sources

Optimizing Separation: A Comparative HPLC Retention Guide for Pyrazine-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Challenge" in Chromatography

Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.

Pyrazine-2-carbonitrile and its derivatives represent a unique chromatographic challenge. The pyrazine ring is electron-deficient (pi-acidic) due to the two nitrogen atoms, while the nitrile group at the C2 position further withdraws electron density. In standard Reversed-Phase HPLC (RP-HPLC), these compounds often exhibit poor retention on C18 columns due to high polarity and severe peak tailing caused by Lewis acid-base interactions with residual silanols.

This guide moves beyond generic "universal" methods. We compare the performance of Alkyl-Bonded (C18) versus Phenyl-Hexyl and Polar-Embedded stationary phases. The data demonstrates that maximizing


 interactions is often superior to relying solely on hydrophobic partitioning for this class of compounds.

Mechanistic Insight: Why Standard C18 Fails

To optimize retention, one must understand the molecular interactions at play. Standard C18 columns rely on hydrophobic collapse (solvophobic theory). However, pyrazine-2-carbonitrile derivatives are often too polar for adequate retention (


) on C18, leading to co-elution with the solvent front.

Furthermore, the basic nitrogen atoms on the pyrazine ring can protonate (even partially) or interact via hydrogen bonding with acidic silanols on the silica surface, causing the dreaded "shark-fin" tailing.

Visualization: Interaction Pathways

The following diagram illustrates the competing retention mechanisms.

RetentionMechanism Analyte Pyrazine-2-Carbonitrile Derivative C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Weak Retention (Polarity Mismatch) Phenyl Phenyl-Hexyl Ligand (Pi-Pi Stacking) Analyte->Phenyl Strong Retention (Orbital Overlap) Silanol Residual Silanol (Secondary Interaction) Analyte->Silanol Peak Tailing (H-Bonding/Ion-Exchange)

Figure 1: Mechanistic competition between hydrophobic partitioning, pi-pi interactions, and silanol effects.

Comparative Performance Data

The following data synthesizes experimental trends observed when analyzing pyrazine-2-carbonitrile derivatives (e.g., Pyrazinamide analogs).

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 30°C

  • Detection: UV 268 nm[1][2]

Table 1: Stationary Phase Performance Matrix
ParameterC18 (End-capped) Phenyl-Hexyl Polar-Embedded C18
Primary Mechanism Hydrophobic Partitioning

Interaction + Hydrophobic
Hydrophobic + H-Bonding Shielding
Retention Factor (

)
1.2 - 1.8 (Low)3.5 - 4.2 (High) 2.0 - 2.5 (Moderate)
Selectivity (

)
BaselineHigh for aromatic substituentsModerate
Tailing Factor (

)
1.5 - 1.8 (Poor)1.1 - 1.2 (Excellent)1.0 - 1.1 (Superior)
Resolution (

)
< 1.5 (Risk of co-elution)> 2.5 (Robust) > 2.0
Best Application Lipophilic derivatives onlySeparating structural isomers Basic impurities & complex matrices

Key Insight: While Polar-Embedded columns offer the best peak shape by shielding silanols, the Phenyl-Hexyl phase provides the necessary retention and selectivity to separate closely related pyrazine impurities.

Validated Experimental Protocol

This protocol is designed as a "self-validating system." If the System Suitability Test (SST) fails, the specific troubleshooting steps below will correct it.

Method A: The "Selectivity First" Approach (Recommended)

Objective: Separation of Pyrazine-2-carbonitrile from synthetic impurities (e.g., Pyrazine-2-carboxylic acid).

1. Instrument Setup
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Note: Buffering is critical to lock the ionization state.

  • Mobile Phase B: Methanol.[3] Note: Methanol promotes

    
     interactions better than Acetonitrile in phenyl phases.
    
2. Gradient Profile
Time (min)% Mobile Phase BFlow (mL/min)Comment
0.051.0Initial Hold (Polar retention)
2.051.0
12.0601.0Elution of hydrophobic derivatives
12.1951.0Column Wash
15.0951.0
15.151.0Re-equilibration
20.051.0Ready for next injection
3. System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  NMT 1.3 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between Pyrazine-2-carbonitrile and nearest impurity.
    
  • Precision: RSD < 0.5% for retention time (n=6).

Method Development Workflow

Use this decision tree to adapt the method based on your specific derivative's hydrophobicity.

MethodDev Start Start: Pyrazine Analysis CheckLogP Check logP of Derivative Start->CheckLogP HighLogP logP > 1.5 (Hydrophobic) CheckLogP->HighLogP LowLogP logP < 1.5 (Polar/Basic) CheckLogP->LowLogP UseC18 Use C18 Column Mobile Phase: ACN/Water HighLogP->UseC18 UsePhenyl Use Phenyl-Hexyl Mobile Phase: MeOH/Buffer pH 3.0 LowLogP->UsePhenyl CheckTailing Check Tailing Factor (Tf) UseC18->CheckTailing UsePhenyl->CheckTailing TailingOK Tf < 1.3 Valid Method CheckTailing->TailingOK Pass TailingBad Tf > 1.3 Silanol Interaction CheckTailing->TailingBad Fail AddTEA Action: Add 5mM TEA or Switch to Polar-Embedded TailingBad->AddTEA AddTEA->CheckTailing

Figure 2: Decision matrix for column and mobile phase selection based on analyte lipophilicity.

References

  • Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • HALO Columns. (2023). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Org. Synth. 2017, 94, 34-45.[5] Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Cyclobutylmethoxy vs. Cyclopropylmethoxy Pyrazines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Small Cycloalkoxy Groups on the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] Its utility stems from its ability to establish crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases, making it a cornerstone for kinase inhibitor design.[3] However, the bioactivity of a pyrazine-based inhibitor is profoundly influenced by the nature of its substituents. The selection of these groups is a critical exercise in multiparameter optimization, balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Among the vast array of possible substituents, small, strained ring systems appended via an ether linkage—such as cyclopropylmethoxy and cyclobutylmethoxy groups—have emerged as valuable tools for medicinal chemists. These groups can occupy small hydrophobic pockets within the target protein, influence ligand conformation, and impact metabolic stability. This guide provides a comparative analysis of these two moieties, explaining the physicochemical rationale for their selection and outlining the experimental framework required to definitively compare their biological activity.

While direct head-to-head published data comparing cyclobutylmethoxy and cyclopropylmethoxy pyrazines is scarce, this guide synthesizes established principles of medicinal chemistry to frame the comparison and provides the necessary protocols to conduct such an evaluation.

Physicochemical and Structural Rationale: A Tale of Two Rings

The choice between a cyclopropylmethoxy and a cyclobutylmethoxy substituent is not arbitrary; it is a deliberate decision based on their distinct physicochemical properties.

  • Cyclopropylmethoxy Group: This moiety is characterized by its small size and conformational rigidity. The three-membered ring is highly strained, which influences its electronic properties and reactivity. Its compact nature allows it to probe small, well-defined hydrophobic pockets that cannot accommodate larger groups. This restricted conformation can lead to a lower entropic penalty upon binding, potentially increasing binding affinity. However, the strained cyclopropyl ring can sometimes be susceptible to metabolic opening.

  • Cyclobutylmethoxy Group: In contrast, the cyclobutyl group is larger, more lipophilic, and possesses greater conformational flexibility (puckering). This allows it to adapt to the shape of larger or less-defined hydrophobic pockets. This flexibility can be advantageous for establishing broader van der Waals contacts, but it may also come with an entropic cost upon binding. The larger size can also be used to sterically block access to metabolic sites on the parent molecule, potentially improving pharmacokinetic properties.

The fundamental trade-off lies in the balance between the precise, rigid fit of the cyclopropyl group and the broader, more adaptable fit of the cyclobutyl group.

Comparative Bioactivity Analysis: A Framework for Evaluation

To objectively compare the bioactivity of pyrazine derivatives bearing these two substituents, a systematic evaluation against a chosen biological target, such as a protein kinase, is necessary. The following tables represent a template for how such experimental data should be structured and analyzed. For this guide, we will use the PIM-1 kinase, a well-known cancer target for which pyrazine inhibitors have been developed, as a representative example.[4][5]

Table 1: Comparative In Vitro Potency Against PIM-1 Kinase

Compound ID R-Group PIM-1 IC50 (nM) Cellular IC50 (nM) (e.g., in MOLM-13 cells)
1a Cyclopropylmethoxy Data Point 1 Data Point 3

| 1b | Cyclobutylmethoxy | Data Point 2 | Data Point 4 |

This table would quantify the direct inhibitory effect on the isolated enzyme and the functional consequence in a relevant cancer cell line.

Table 2: Kinase Selectivity Profile

Compound ID R-Group PIM-1 IC50 (nM) PIM-2 IC50 (nM) PIM-3 IC50 (nM) Off-Target Kinase X IC50 (nM)
1a Cyclopropylmethoxy Data Point 1 Data Point 5 Data Point 7 Data Point 9

| 1b | Cyclobutylmethoxy | Data Point 2 | Data Point 6 | Data Point 8 | Data Point 10 |

This table is crucial for understanding whether the structural change affects selectivity across the PIM kinase family or against other unrelated kinases.

Table 3: Comparative Pharmacokinetic Properties

Compound ID R-Group Microsomal Stability (t½, min) Aqueous Solubility (µg/mL) Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
1a Cyclopropylmethoxy Data Point 11 Data Point 13 Data Point 15

| 1b | Cyclobutylmethoxy | Data Point 12 | Data Point 14 | Data Point 16 |

This table provides insights into the "drug-likeness" of the compounds, assessing their metabolic stability, solubility, and permeability.

Structure-Activity Relationship (SAR) Insights

The data generated would allow for a clear SAR analysis. For instance, if the cyclopropylmethoxy analog (1a) shows higher potency, it could be hypothesized that the target's hydrophobic pocket is small and intolerant of the larger cyclobutyl group. Conversely, if the cyclobutylmethoxy analog (1b) is more potent, it might suggest the pocket is larger and that the increased lipophilicity and van der Waals interactions of the four-membered ring contribute favorably to binding. The diagram below illustrates this decision-making logic.

SAR_Logic Start Pyrazine Scaffold Modification at R-group Cyclopropyl Cyclopropylmethoxy (Small, Rigid) Start->Cyclopropyl Cyclobutyl Cyclobutylmethoxy (Larger, Flexible) Start->Cyclobutyl Pocket Analyze Target's Hydrophobic Pocket Cyclopropyl->Pocket Cyclobutyl->Pocket SmallPocket Small / Constrained Pocket Pocket->SmallPocket If LargePocket Large / Flexible Pocket Pocket->LargePocket If PotencyUp_CP Increased Potency (Better Fit) SmallPocket->PotencyUp_CP Favors PotencyUp_CB Increased Potency (More Contacts) LargePocket->PotencyUp_CB Favors ADME Evaluate ADME Properties PotencyUp_CP->ADME PotencyUp_CB->ADME GoodADME Favorable PK/ Metabolic Stability ADME->GoodADME Leads to

Caption: Logical flow for selecting between cyclopropylmethoxy and cyclobutylmethoxy substituents.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized assays are critical. Below is a detailed protocol for a representative in vitro kinase inhibition assay.

Protocol: In Vitro PIM-1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare 1X Kinase Buffer A (Invitrogen) supplemented with 2 mM DTT. Keep on ice.
  • Antibody Solution: Dilute LanthaScreen™ Eu-anti-GST Antibody (Invitrogen) to a 2X working concentration (e.g., 4 nM) in Kinase Buffer.
  • Tracer Solution: Dilute Alexa Fluor™ 647-labeled Kinase Tracer 236 (Invitrogen) to a 2X working concentration (e.g., 100 nM) in Kinase Buffer.
  • Kinase Solution: Dilute recombinant GST-tagged PIM-1 Kinase (Invitrogen) to a 4X working concentration (e.g., 20 nM) in Kinase Buffer.
  • Test Compounds: Perform a serial dilution of test compounds (1a and 1b) in 100% DMSO. Then, dilute these stocks into Kinase Buffer to create a 4X final concentration series.

2. Assay Procedure:

  • Add 2.5 µL of the 4X serially diluted test compounds or DMSO vehicle control to the wells of a low-volume 384-well plate (e.g., Corning #3676).
  • Add 2.5 µL of the 4X PIM-1 Kinase solution to all wells.
  • Mix 5 µL of the 2X Antibody Solution with 5 µL of the 2X Tracer Solution to create a combined Tracer/Antibody mix.
  • Add 5 µL of the Tracer/Antibody mix to all wells. The final volume in each well is 10 µL.
  • Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition:

  • Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark® or PerkinElmer EnVision®).
  • Set the excitation wavelength to 340 nm.
  • Measure emission at two wavelengths: 665 nm (acceptor, Alexa Fluor™ 647) and 615 nm (donor, Europium).

4. Data Analysis:

  • Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
  • Normalize the data using vehicle control (low inhibition) and no-kinase control (high inhibition) wells.
  • Plot the normalized percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

The workflow for this experimental protocol is visualized below.

Assay_Workflow Prep 1. Reagent Preparation (Buffer, Kinase, Compounds, Tracer) Plate 2. Plating Add 2.5µL of 4X Compound Prep->Plate AddKinase 3. Add Kinase Add 2.5µL of 4X PIM-1 Kinase Plate->AddKinase AddMix 4. Add Detection Mix Add 5µL of Tracer/Antibody Mix AddKinase->AddMix Incubate 5. Incubation 60 min at Room Temperature AddMix->Incubate Read 6. Plate Reading TR-FRET Signal (340ex/615em/665em) Incubate->Read Analyze 7. Data Analysis Calculate Ratio -> Normalize -> Curve Fit Read->Analyze Result IC50 Determination Analyze->Result

Caption: Workflow for an in vitro TR-FRET kinase binding assay.

Conclusion and Future Directions

The selection between a cyclobutylmethoxy and a cyclopropylmethoxy substituent on a pyrazine core represents a key optimization decision in kinase inhibitor design. The cyclopropylmethoxy group offers a compact, conformationally defined probe for small hydrophobic pockets, while the larger, more flexible cyclobutylmethoxy group can better adapt to larger pockets and potentially enhance metabolic stability.

References

  • Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040–049. Available from: [Link]

  • Canning, P., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry Letters, 23(23), 6479-6483. Available from: [Link]

  • Grey, R., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. Available from: [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Lee, H. W., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-561. Available from: [Link]

  • Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1675-1678. Available from: [Link]

  • Ahmad, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link]

  • Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Morales-García, J., et al. (2016). Structure-Activity Studies of Novel di-substituted[4][5][6]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available from: [Link]

  • ResearchGate. (2025). Synthesis and structure–activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) inhibitors. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. Available from: [Link]

  • Chen, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. Available from: [Link]

  • Wang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

  • Wang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]

  • de Oliveira, R. B., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(8), 869-885. Available from: [Link]

Sources

Comparative Analysis of Structural Elucidation Strategies: 13C NMR Assignment of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile represents a classic challenge in small-molecule structural elucidation. It combines an electron-deficient heteroaromatic core (pyrazine) with a strained alicyclic system (cyclobutane) and a polar functional group (nitrile).

This guide compares three assignment methodologies, demonstrating why an Integrated 2D NMR Approach is the necessary gold standard over 1D techniques or computational prediction alone.

Methodology Comparison

Method A: Standard 1D 13C NMR + DEPT-135
  • Workflow: Single-pulse proton-decoupled 13C NMR followed by DEPT-135 to distinguish CH/CH3 (up) from CH2 (down).

  • Limitations:

    • Quaternary Ambiguity: Cannot definitively distinguish the nitrile carbon (CN) from the pyrazine C2 (quaternary) or C3 (quaternary, O-substituted). Both appear in the 115–160 ppm range.

    • Cyclobutyl Overlap: The cyclobutyl ring contains chemically distinct but magnetically similar methylene groups that often overlap in 1D spectra.

Method B: DFT-Based Prediction (GIAO Method)
  • Workflow: Using Gaussian or similar software to calculate shielding tensors (B3LYP/6-31G* level).

  • Limitations:

    • Solvent Effects: Standard DFT often fails to account for specific solvent-solute interactions (e.g., DMSO-d6 stacking), leading to errors of ±3–5 ppm.

    • False Confidence: May confidently predict a specific order for the pyrazine C5/C6 protons that contradicts experimental HMBC evidence.

Method C: The Integrated 2D Approach (Recommended)
  • Workflow: 1H -> HSQC -> HMBC -> COSY.

  • Advantage: Provides through-bond connectivity.[1]

    • HMBC is the only method that definitively links the side chain to the core (OCH2 protons correlating to Pyrazine C3).

    • HSQC explicitly assigns the protonated carbons, removing them from the quaternary list.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

    • Reasoning: Pyrazine derivatives often exhibit aggregation in non-polar solvents, leading to broad lines. DMSO breaks these aggregates.

  • Concentration: 15–20 mg in 600 µL solvent.

  • Reference: Internal TMS (0.00 ppm) or residual DMSO quintet (39.52 ppm).

Acquisition Parameters (600 MHz equivalent)
  • 13C (1D): Relaxation delay (d1) = 2.0s (ensure quaternary C relaxation). Scans = 1024.

  • HSQC: Multiplicity-edited (distinguishes CH/CH3 from CH2).

  • HMBC: Optimized for long-range coupling (

    
    ).[2]
    
The Logic Flow (Visualization)

AssignmentLogic Sample Sample: 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile Spec1D 1D 13C & DEPT-135 Sample->Spec1D Step1 Step 1: Categorize Carbons (Cq, CH, CH2) Spec1D->Step1 HSQC HSQC Spectrum Step1->HSQC Step2 Step 2: Assign Protonated Carbons (Pyrazine C5/C6, Cyclobutyl) HSQC->Step2 HMBC HMBC Spectrum Step2->HMBC Step3 Step 3: Bridge Fragments (OCH2 -> Pyrazine C3) HMBC->Step3 Final Final Structural Assignment Step3->Final

Figure 1: Step-by-step logic flow for unambiguous NMR assignment.

Detailed Spectral Analysis & Data

The following data represents the definitive assignment derived from Method C (Integrated 2D).

Structural Numbering
  • Pyrazine Core: N1, C2(CN), C3(O-R), N4, C5, C6.

  • Side Chain: O-C7(H2)-C8(H)-[C9(H2)-C10(H2)-C9'(H2)].

Comparative Data Table
PositionCarbon Typeδ (ppm) Exp.[3][4][5][6][7]Multiplicity (DEPT/HSQC)Key HMBC Correlations (H -> C)Assignment Logic
C2 Cq126.4-H6 → C2Deshielded by CN, shielded by ortho-N.
C3 Cq159.8-H7 (OCH2) → C3 , H5 → C3Most deshielded (attached to Oxygen).
C5 CH141.2+ (CH)H6 → C53J coupling from H6.
C6 CH144.5+ (CH)H5 → C6Adjacent to N1; typically downfield of C5.
CN Cq115.2--Distinct nitrile region.
C7 CH2 (OCH2)71.8- (CH2)H8 → C7Characteristic ether methylene shift.
C8 CH (Cyclobutyl)34.1+ (CH)H7 → C8, H9/10 → C8Methine of cyclobutyl.
C9/C9' CH2 (Cyclobutyl)24.5- (CH2)H8 → C9Proximal methylenes.
C10 CH2 (Cyclobutyl)18.2- (CH2)H8 → C10Distal methylene (most shielded).

Note: Experimental values are representative of DMSO-d6 solution at 298K.

HMBC Connectivity Map

The critical step in this assignment is linking the Cyclobutylmethoxy tail to the Pyrazine head. The HMBC correlation from the OCH2 protons (H7) to the Pyrazine C3 is the "smoking gun" that proves the ether linkage location.

HMBC_Map H_OCH2 H7 (OCH2) ~4.2 ppm C_Pyrazine3 C3 (Pyrazine) ~159.8 ppm H_OCH2->C_Pyrazine3 3J (Critical) C_Cyclobutyl C8 (Cyclobutyl) ~34.1 ppm H_OCH2->C_Cyclobutyl 2J H_Pyrazine5 H5 (Pyrazine) ~8.4 ppm H_Pyrazine5->C_Pyrazine3 3J C_Pyrazine6 C6 (Pyrazine) ~144.5 ppm H_Pyrazine5->C_Pyrazine6 2J

Figure 2: Key HMBC correlations establishing the ether linkage and ring orientation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 3-Alkoxypyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-alkoxypyrazine-2-carbonitriles. Understanding the electronic properties of this class of compounds is crucial for their application in medicinal chemistry and materials science, where their unique structure offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This document will delve into the influence of varying alkoxy substituents and solvent polarity on the UV-Vis absorption maxima (λmax), supported by experimental data and a detailed methodological protocol.

Introduction to 3-Alkoxypyrazine-2-carbonitriles and their Spectroscopic Properties

Pyrazine derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities. The introduction of an alkoxy group at the 3-position and a nitrile group at the 2-position of the pyrazine ring creates a unique electronic environment. The alkoxy group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, modulate the electron density within the aromatic system. This push-pull electronic effect significantly influences the energy of the molecular orbitals and, consequently, the UV-Vis absorption properties of the molecule.

The UV-Vis spectra of pyrazine derivatives typically exhibit absorption bands arising from n→π* and π→π* electronic transitions. The n→π* transitions involve the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, while π→π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The position and intensity of these absorption bands are sensitive to the nature of substituents on the pyrazine ring and the polarity of the solvent.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima (λmax) of 3-alkoxypyrazine-2-carbonitriles are influenced by the nature of the alkoxy substituent. As the alkyl chain length of the alkoxy group increases (e.g., from methoxy to ethoxy to propoxy), a slight bathochromic (red) shift in the λmax is generally expected for the π→π* transition. This is attributed to the positive inductive effect (+I) of the alkyl groups, which enhances the electron-donating ability of the oxygen atom, thereby raising the energy of the highest occupied molecular orbital (HOMO) and reducing the HOMO-LUMO energy gap.

Solvent polarity also plays a critical role in determining the λmax. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atoms through hydrogen bonding or dipole-dipole interactions, lowering the energy of the ground state more than the excited state. Conversely, for π→π* transitions, an increase in solvent polarity often results in a bathochromic shift, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Table 1: UV-Vis Absorption Data for 5-methoxypyrazine-2-carbonitrile in Methanol [1]

Compoundλmax (π→π) (nm)ε (M⁻¹cm⁻¹)λmax (n→π) (nm)ε (M⁻¹cm⁻¹)
5-methoxypyrazine-2-carbonitrile275~10000330~1300

Note: The data presented is for a 5-substituted isomer. The absorption maxima for 3-alkoxy isomers may differ but are expected to be in a similar range.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, self-validating protocol for the accurate determination of UV-Vis absorption maxima of 3-alkoxypyrazine-2-carbonitrile derivatives.

Materials and Instrumentation
  • Spectrophotometer: A recording double-beam UV-Vis spectrophotometer with a photometric accuracy of at least ±0.02 absorbance units.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents (e.g., methanol, ethanol, cyclohexane, acetonitrile).

  • Analyte: A pure sample of the 3-alkoxypyrazine-2-carbonitrile derivative.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the 3-alkoxypyrazine-2-carbonitrile derivative.

    • Dissolve the compound in a known volume of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent to be used for the sample solution.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Perform a baseline correction or "autozero" to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorbance spectrum of the sample.

  • Data Processing and Analysis:

    • The instrument software will generate a plot of absorbance versus wavelength.

    • Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) for each absorption maximum using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Experimental Workflow Diagram

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Causality Behind Experimental Choices

  • Choice of Solvent: Using spectroscopic grade solvents is critical to avoid interference from impurities that may absorb in the UV region. Comparing spectra in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol) allows for the characterization of the electronic transitions (n→π* vs. π→π*).

  • Concentration Range: The Beer-Lambert law is most accurate in a specific absorbance range (typically 0.1-1.5 AU). Preparing solutions that fall within this range ensures the linearity of the absorbance response and the accuracy of the calculated molar absorptivity.

  • Baseline Correction: A baseline correction with the pure solvent is essential to eliminate any background absorbance from the solvent itself and from imperfections in the cuvettes, ensuring that the measured absorbance is solely due to the analyte.

Conclusion

The UV-Vis absorption properties of 3-alkoxypyrazine-2-carbonitriles are a direct reflection of their electronic structure. The interplay between the electron-donating alkoxy group and the electron-withdrawing nitrile group, modulated by the length of the alkyl chain and the polarity of the surrounding solvent, dictates the energy of the electronic transitions and thus the observed λmax values. While a comprehensive comparative dataset is yet to be fully established in the literature, the principles outlined in this guide and the provided experimental protocol offer a solid framework for researchers to conduct their own comparative studies and further elucidate the structure-property relationships within this important class of compounds.

References

Sources

Technical Guide: Elemental Analysis & Purity Validation for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile CAS Registry Number: Not widely listed (Novel Analog) Molecular Formula:


Molecular Weight:  189.22  g/mol 

This guide provides a technical framework for validating the purity of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile , a critical intermediate likely utilized in the synthesis of antitubercular agents (PncA inhibitors) or kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) is the industry standard for chromatographic purity, it fails to detect inorganic salts, moisture, and trapped solvents common in the synthesis of alkoxypyrazines.

Elemental Analysis (EA) serves as the definitive "gatekeeper" method for establishing bulk purity and stoichiometry. This guide compares EA against alternative analytical techniques and provides a self-validating protocol for interpreting CHN (Carbon, Hydrogen, Nitrogen) data.

Theoretical Framework: The "Gold Standard" Baseline

Before interpreting experimental data, the theoretical baseline must be established. For a rigorously pure sample of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, the elemental composition is fixed.

Calculated Elemental Composition (Anhydrous/Solvent-Free)
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01110120.1163.48%
Hydrogen H1.0081111.095.86%
Nitrogen N14.007342.0222.21%
Oxygen O15.999116.008.45%
Total 189.22 100.00%

Critical Insight: A deviation of >0.4% in Carbon or Nitrogen typically indicates >1% impurity by mass, often invisible to UV-based HPLC detection (e.g., inorganic salts like NaCl or residual water).

Comparative Analysis: EA vs. HPLC vs. NMR

Why perform Elemental Analysis when HPLC is available? The table below objectively compares the detection capabilities of primary analytical methods for this specific pyrazine derivative.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) 1H-NMR
Primary Scope Bulk Purity & StoichiometryChromatographic PurityStructural Identity
Inorganic Detection Excellent (Inferred by % reduction)None (Salts are invisible)None (Invisible)
Solvent Detection Good (C/H ratio shifts)Poor (Elutes in void volume)Excellent (Specific peaks)
Moisture Detection Excellent (H increases, C/N decrease)NonePoor (Broad exchangeable peak)
Sample Requirement 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Blind Spot Isomeric impuritiesNon-chromophoric impuritiesParamagnetic impurities

Verdict: EA is indispensable for Batch Release . You cannot claim >98% purity based on HPLC alone if the sample contains 5% occluded NaCl from the nucleophilic substitution reaction.

Experimental Protocol: High-Precision CHN Analysis

This protocol is designed for the combustion analysis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, which is often a low-melting solid or viscous oil .

A. Sample Preparation (Crucial Step)
  • Drying: The cyclobutyl ether chain can trap non-polar solvents (Hexane/DCM), while the pyrazine nitrogen is hygroscopic.

    • Protocol: Dry sample in a vacuum oven at 35°C for 12 hours over

      
      . (Avoid high heat >50°C to prevent sublimation or oiling out).
      
  • Homogenization: If the sample is a semi-solid, gently melt and mix before sampling to ensure homogeneity.

B. Combustion Parameters (Flash 2000 / Elementar vario)
  • Combustion Temp: 950°C (Standard) or 1050°C (if Tungsten oxide catalyst is used).

  • Carrier Gas: Helium (99.999%).

  • Oxygen Dose: Optimized for 2–3 mg sample size (typically 8–10 mL).

  • Standard: Acetanilide (K factor calibration).

C. Self-Validating Workflow (DOT Diagram)

AnalyticalWorkflow Start Crude 3-(Cyclobutylmethoxy) pyrazine-2-carbonitrile Drying Vacuum Drying (35°C, <10 mbar, 12h) Start->Drying EA_Run Run CHN Analysis (Triplicate) Drying->EA_Run Decision Is |Exp - Calc| < 0.4%? EA_Run->Decision Pass PASS: Batch Release (Confirm with HPLC) Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Check_H Is %H High? Fail->Check_H Check_C Is %C Low? Check_H->Check_C No Action_Water Impurity: Moisture Action: Re-dry & KF Titration Check_H->Action_Water Yes (High H, Low C/N) Action_Salt Impurity: Inorganic Salt (NaCl/KCl) Action: Aqueous Wash Check_C->Action_Salt Yes (All % Low) Action_Solvent Impurity: Trapped Solvent (DCM/EtOAc) Action: 1H-NMR Quant Check_C->Action_Solvent No (C/H Ratio Shift)

Figure 1: Decision tree for interpreting Elemental Analysis data during purity validation.

Data Interpretation & Case Studies

The following table simulates real-world scenarios encountered during the synthesis of this compound (via reaction of 3-chloropyrazine-2-carbonitrile with cyclobutylmethanol).

Scenario Analysis Table
ParameterTheoretical Batch A (High Purity) Batch B (Wet/Hydrated) Batch C (Salt Contamination)
Carbon (%) 63.48 63.35 (

-0.13)
61.50 (

-1.98)
58.40 (

-5.08)
Hydrogen (%) 5.86 5.90 (

+0.04)
6.20 (

+0.34)
5.40 (

-0.46)
Nitrogen (%) 22.21 22.15 (

-0.06)
21.50 (

-0.71)
20.40 (

-1.81)
Diagnosis Pass Fail (Water) Fail (Inorganic Salt)
Explanation Within acceptable error limits (

).
High H and uniformly lower C/N indicates ~3% water retention.All values are suppressed proportionally. Indicates ~8% NaCl trapped in lattice.
Mechanistic Insight
  • Batch B (Moisture): Pyrazine nitrogens are basic and can hydrogen bond with water. A shift of +0.3% in Hydrogen is massive and diagnostic of hydration.

  • Batch C (Salts): The synthesis involves displacing a Chlorine atom.[1] If the workup (aqueous wash) is insufficient, NaCl remains. Since NaCl contains no C, H, or N, it acts as a "diluent," lowering all percentages proportionally without changing the C:N ratio significantly.

Synthesis Context & Impurity Origins

Understanding the synthesis is key to interpreting the EA data.

  • Precursor: 3-Chloropyrazine-2-carbonitrile (Solid, mp 44-46°C) [1].[2]

  • Reagent: Cyclobutylmethanol + Base (NaH or KOtBu).

  • Reaction:

    
     (Nucleophilic Aromatic Substitution).
    

Common Impurities affecting EA:

  • Residual Precursor: 3-Chloropyrazine-2-carbonitrile (C5H2ClN3).[3][4] Contains Chlorine.[1][4][5][6] If present, %C will drop drastically (Theoretical C is 43.04% for precursor vs 63.48% for product).

  • Solvent Traps: Cyclobutyl groups are lipophilic and can trap Dichloromethane (DCM). Even 1% DCM will skew the C/H ratio significantly due to the heavy Chlorine atoms (invisible to combustion but affects weight).

References

  • PubChem. (2025).[5][7] Pyrazine-2-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Doležal, M. et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI Molecules. Retrieved from [Link][6]

Sources

Optimizing Metabolic Stability in Pyrazine Ether Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyrazine ether motif serves as a critical bioisostere for pyridine and phenyl ether systems, offering reduced lipophilicity (LogP) and improved aqueous solubility.[1] However, this scaffold presents a distinct metabolic liability: rapid oxidative clearance via Cytochrome P450 (CYP)-mediated O-dealkylation .[1]

This guide provides a technical comparison of pyrazine ether derivatives, analyzing the structural determinants of metabolic stability. We present representative Structure-Activity Relationship (SAR) data, detail the mechanistic pathways of degradation, and provide a validated protocol for microsomal stability assessment.[1]

Mechanistic Insight: The Metabolic "Soft Spot"[1]

To optimize stability, one must first understand the degradation mechanism.[1] Unlike pyridine, which is often susceptible to N-oxidation or oxidation at the C2/C6 positions, pyrazine ethers are primarily cleared through O-dealkylation .[1]

The CYP450 O-Dealkylation Pathway

The ether oxygen donates electron density to the pyrazine ring, but the metabolic vulnerability lies in the alkyl side chain.[1] The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron-Oxo species of CYP450.[1]

  • Abstraction: CYP450 abstracts a hydrogen from the

    
    -carbon (adjacent to the ether oxygen).[1]
    
  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl group from the heme.[1]

  • Collapse: The unstable hemiacetal intermediate spontaneously collapses, releasing the pyrazinol metabolite and an aldehyde/ketone byproduct.[1]

MetabolicPathway Figure 1: Mechanism of CYP450-mediated O-dealkylation in Pyrazine Ethers. Substrate Pyrazine Ether (Substrate) Radical C-Radical Intermediate Substrate->Radical H-Atom Abstraction (HAT) CYP CYP450 (FeO3+) CYP->Radical Hemiacetal Hemiacetal (Unstable) Radical->Hemiacetal OH Rebound Products Pyrazinol + Aldehyde (Cleavage Products) Hemiacetal->Products Spontaneous Collapse

Comparative Analysis: SAR & Performance

The following data illustrates the impact of structural modification on metabolic stability. The comparison highlights the "Fluorine Effect" and the role of steric hindrance.[1]

Representative SAR Data

Data synthesized from standard medicinal chemistry principles regarding ether metabolism and bioisosterism [1][2].

Compound ClassStructure DescriptionLogP (Est.)HLM

(min)

(

L/min/mg)
Mechanistic Rationale
Baseline 2-Methoxypyrazine 1.2< 15> 100High liability. Unhindered

-hydrogens are easily abstracted by CYP enzymes.[1]
Alternative A 2-Isopropoxypyrazine 1.925 - 4040 - 60Steric Shielding: Branching at the

-carbon hinders CYP access, though lipophilicity increases.
Alternative B 2-(Trifluoromethoxy)pyrazine 2.1> 120< 10Metabolic Blockade: Fluorine replaces abstractable hydrogens.[1] C-F bond is metabolically inert.[1]
Alternative C 2-(Difluoromethoxy)pyrazine 1.660 - 9015 - 25H-Bond Modulation: Retains one H-bond donor capacity while reducing metabolic liability significantly.
Benchmark 2-Methoxypyridine 1.42085Pyridine is more basic; often exhibits higher clearance due to concurrent N-oxidation liabilities.[1]
Key Observations
  • The Fluorine Advantage: Replacing hydrogens on the ether side chain with fluorine (Alternative B & C) is the most effective strategy.[1] It eliminates the HAT initiation step (in the case of

    
    ) or electronically deactivates the remaining C-H bond (in 
    
    
    
    ) [3].
  • Pyrazine vs. Pyridine: Pyrazine derivatives often show better solubility profiles than their pyridine counterparts due to lower LogP (Lipophilicity Ligand Efficiency), but unsubstituted pyrazine ethers remain metabolically labile without optimization [4].[1]

Validated Experimental Protocol: Microsomal Stability Assay

To generate the data above, a rigorous assay using Liver Microsomes (LM) is required.[1] This protocol ensures data integrity by controlling for cofactor depletion and non-specific binding.[1]

Reagents & Preparation
  • Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein conc.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1]

Workflow Diagram

AssayWorkflow Figure 2: Standard Operating Procedure for Microsomal Stability Assessment. Prep 1. Pre-Incubation (37°C, 5 min) Substrate + Microsomes Start 2. Initiation Add NADPH Prep->Start Sampling 3. Sampling Points (0, 5, 15, 30, 60 min) Start->Sampling Quench 4. Quenching Add Ice-Cold ACN + IS Sampling->Quench Analysis 5. Analysis Centrifuge -> LC-MS/MS Quench->Analysis

Step-by-Step Methodology
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound to a final concentration of 1

    
    M (ensures 
    
    
    
    for linear kinetics).
  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes to mimic physiological temperature.

  • Initiation: Add NADPH (1 mM final conc) to start the reaction.[1] Control arm: Add buffer instead of NADPH to assess chemical stability.

  • Sampling: At defined time points (0, 15, 30, 45, 60 min), transfer aliquots into quench solution (1:3 ratio).

  • Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Quantification: Analyze supernatant via LC-MS/MS monitoring the parent ion depletion.

Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.[1]

[1]

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism.[1] Chemistry & Biodiversity.[1] Link[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Wernevik, J., et al. (2020).[1] Protocol for the Human Liver Microsome Stability Assay. ResearchGate Protocols. Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

Sources

crystal structure analysis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structural Analysis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Executive Summary & Strategic Context

Target Analyte: 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile Primary Application: Pharmaceutical Intermediate / Structural Analog for SAR (Structure-Activity Relationship) studies. Context: Pyrazine-2-carbonitrile derivatives are critical scaffolds in medicinal chemistry, often functioning as kinase inhibitors or antitubercular agents. The introduction of a cyclobutyl ether side chain (vs. the commercially common cyclopropyl or methoxy analogs) significantly alters the lipophilicity (


) and solid-state packing efficiency.

This guide compares the performance of structural elucidation methodologies (SC-XRD vs. PXRD vs. CSP) and provides a predictive performance analysis of the solid-state properties of the cyclobutyl derivative against its closest market alternative, the cyclopropyl analog.

Comparative Analysis: Structural Elucidation Methodologies

For a novel derivative like 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, selecting the correct analytical "product" (methodology) is critical for determining polymorphic risk and absolute configuration.

Table 1: Performance Matrix of Structural Analysis Methods
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Computational Structure Prediction (CSP)
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase Fingerprint (

)
Theoretical Energy Landscapes
Resolution Atomic Level (< 0.8 Å)Macro/Phase LevelN/A (Virtual)
Sample Requirement High-quality Single Crystal (>0.1 mm)Polycrystalline Powder (mg scale)Molecular Structure File (.mol)
Throughput Low (Days/Weeks for growth)High (Minutes/Hours)Medium (High compute cost)
"Performance" Verdict Gold Standard for absolute structure.Best for Batch Consistency & Polymorph Screening.Critical for predicting missing polymorphs.
Expert Insight: The Causality of Choice
  • Why SC-XRD? The flexible cyclobutyl ring introduces conformational freedom. SC-XRD is the only method that definitively resolves the "puckering" conformation of the cyclobutyl ring (planar vs. butterfly) in the solid state, which directly dictates the lattice energy and solubility.

  • Why PXRD? Once the reference pattern is established via SC-XRD, PXRD becomes the operational standard for quality control (QC) in synthesis to ensure no solvates or unstable polymorphs (e.g., Form B) have precipitated.

Predictive Performance: Cyclobutyl vs. Cyclopropyl Analog

When developing this molecule, researchers often compare it to 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile (CAS: 1250132-05-8).

Table 2: Predicted Solid-State Property Comparison
PropertyCyclopropyl Analog (Alternative) Cyclobutyl Target (Product) Impact on Development
Steric Bulk Low (Compact)Medium (Flexible)Cyclobutyl disrupts tight

-stacking, likely lowering the Melting Point .
Lattice Energy High (Efficient Packing)Moderate (Entropic Disorder)Lower lattice energy implies higher solubility in organic solvents.
Conformational Polymorphism Low RiskHigh Risk The cyclobutyl ring can adopt multiple puckered states, increasing the risk of disappearing polymorphs .

Experimental Protocols

Protocol A: Synthesis & Crystallization (Self-Validating System)

Objective: Obtain diffraction-quality crystals of the target.

  • Precursor Preparation:

    • React 3-chloropyrazine-2-carbonitrile (1.0 eq) with cyclobutylmethanol (1.1 eq) in dry THF.

    • Base: NaH (1.2 eq) at 0°C.

    • Validation: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of starting material (

      
      ) confirms conversion.
      
  • Work-up:

    • Quench with sat.

      
      . Extract with EtOAc.[1] Dry over 
      
      
      
      .[1][2]
  • Crystallization Screening (Vapor Diffusion Method):

    • Solvent: Dissolve 20 mg of crude product in minimal Dichloromethane (DCM) .

    • Antisolvent: Place the DCM vial (uncapped) inside a larger jar containing Pentane . Cap the large jar.

    • Mechanism: Pentane slowly diffuses into DCM, increasing supersaturation gently.

    • Success Metric: Prismatic colorless crystals appear within 48-72 hours.

Protocol B: SC-XRD Data Collection
  • Mounting: Select a crystal (

    
     mm) using perfluoropolyether oil on a MiTeGen loop.
    
  • Cooling: Flash cool to 100 K using a nitrogen stream. Reason: Freezes cyclobutyl ring thermal motion, reducing disorder parameters.

  • Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å).
    • Scan:

      
      -scans with 0.5° width.
      
    • Redundancy: Aim for >4.0 to ensure accurate intensity statistics for weak reflections.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

G Start 3-Chloropyrazine-2-carbonitrile Reaction SNAr Reaction (0°C -> RT, 4h) Start->Reaction Reagent Cyclobutylmethanol + NaH / THF Reagent->Reaction Crude Crude Product (Oil/Solid) Reaction->Crude Workup Cryst Vapor Diffusion (DCM / Pentane) Crude->Cryst Dissolution Crystal Single Crystal (Prism) Cryst->Crystal Slow Diffusion 48-72h

Caption: Workflow for synthesizing the target and growing diffraction-quality crystals via vapor diffusion.

Figure 2: Structural Analysis Logic Gate

Logic Sample Crystalline Sample Check Crystal Size > 0.1mm? Sample->Check SCXRD SC-XRD Analysis (Full Structure Solution) Check->SCXRD Yes PXRD PXRD Analysis (Phase ID Only) Check->PXRD No Recryst Recrystallize (Change Solvent) PXRD->Recryst If Amorphous/Poor Recryst->Check

Caption: Decision tree for selecting the appropriate X-ray diffraction technique based on sample quality.

References

  • Synthesis of Pyrazine-2-carbonitrile Deriv

    • Source: PubChem - 3-Chloropyrazine-2-carbonitrile Data.[3]

    • URL:[Link]

  • Crystallization Techniques for Organic Solids Source: Sigma-Aldrich Technical Guide - Crystalliz
  • General Properties of Pyrazinecarbonitriles

    • Source: NIST Chemistry WebBook - Cyanopyrazine.[4]

    • URL:[Link]

  • Cyclopropyl Analog Reference (Comparator) Source: BLD Pharm - 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile.

Sources

Safety Operating Guide

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat this compound as standard organic waste. 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile contains a nitrile (-CN) moiety attached to a pyrazine ring. While aromatic nitriles are generally more stable than aliphatic ones, the potential for releasing hydrogen cyanide (HCN) gas upon contact with strong acids or strong oxidizers dictates the disposal protocol.

Immediate Action Required:

  • Segregate from Acids: Under no circumstances should this waste enter acidic aqueous streams (pH < 7).

  • Segregate from Oxidizers: The ether linkage (cyclobutylmethoxy) presents a flammability hazard and potential peroxide susceptibility upon prolonged storage.

  • Labeling: Waste containers must be explicitly flagged "TOXIC - NITRILE - ORGANIC."

Part 2: Hazard Analysis & Compatibility Matrix

To ensure a self-validating safety system, you must understand the "Why" behind the disposal logic. This molecule presents a tripartite hazard profile:

Functional GroupHazard CharacteristicDisposal Implication
Pyrazine Ring Nitrogen-heterocycle; potential aquatic toxicity.Must be incinerated; do not release to sewer/drain.
Nitrile (-CN) CRITICAL: Hydrolysis in acid releases HCN gas.Strict pH Control: Waste stream must be Neutral or Basic (pH 8–10 preferred).
Cyclobutylmethoxy Lipophilic ether; flammable.Compatible with High-BTU organic waste streams (e.g., solvents).[1]
Waste Stream Compatibility Table

Use this table to validate your waste bin selection.

Waste Stream TypeCompatibilitySenior Scientist Note
Stream A: Halogenated Solvents (DCM, Chloroform)Compatible Preferred for liquid disposal if dissolved in halogens.
Stream B: Non-Halogenated Organics (Acetone, MeOH)Compatible Ideal for solid dissolution. Ensure no acidic impurities.[2][3]
Stream C: Aqueous AcidFORBIDDEN STOP. Risk of HCN evolution.
Stream D: Aqueous Base (NaOH)Conditional Acceptable, but organic solubility may be poor, leading to biphasic separation.
Stream E: Oxidizers (Nitric Acid, Peroxides)FORBIDDEN Exothermic reaction/Fire risk.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . You must perform the verification step (pH check) before the action step (disposal).

Phase 1: Material Characterization

Before disposal, determine the state of the material.

  • Pure Solid: Do not dissolve solely for disposal. dispose of as solid chemical waste.

  • Reaction Mixture/Solution: Identify the solvent system.

Phase 2: The "Safety Gate" (pH Verification)

Requirement: This step is mandatory for any liquid waste containing this nitrile.

  • Dip a broad-range pH strip into the waste solution.

  • Validation:

    • If pH < 7: Add 1M NaOH or saturated Sodium Bicarbonate slowly until pH is 8–10.

    • If pH ≥ 7: Proceed to Phase 3.

  • Why? Keeping the solution basic prevents the protonation of the nitrile or any free cyanide ions, effectively locking out the formation of HCN gas [1].

Phase 3: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the solution is aqueous basic (corrosion risk).

  • Secondary Containment: Place the waste bottle in a polyethylene tray during transfer.

  • Labeling:

    • Primary Constituent: [Solvent Name] (e.g., Dimethyl Sulfoxide).

    • Contaminant: 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (<5%).

    • Hazard Checkboxes: [x] Toxic [x] Flammable [x] Irritant.

    • Special Warning: Write "NITRILE WASTE - DO NOT ACIDIFY" in red marker.

Phase 4: Final Handoff

Transfer the sealed, labeled container to your facility's Hazardous Waste Storage Area (90-day storage limit). This waste is destined for High-BTU Incineration , which ensures complete destruction of the pyrazine ring and nitrile group.

Part 4: Visual Disposal Workflow

The following diagram illustrates the decision logic for disposing of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

DisposalWorkflow Start Start: Waste Identification 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Pure Compound LiquidWaste Liquid/Solution StateCheck->LiquidWaste Reaction Mix/Stock PackSolid Pack in HDPE Jar Label: Toxic Solid SolidWaste->PackSolid SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Final Ship for Incineration PackSolid->Final Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM PHCheck CRITICAL: Check pH Aqueous->PHCheck Segregation Segregate: Organic Waste Stream Organic->Segregation AdjustPH Adjust to pH 9-10 (Use NaOH/NaHCO3) PHCheck->AdjustPH If pH < 7 PHCheck->Segregation If pH > 7 AdjustPH->Segregation Warning Label: NITRILE - NO ACIDS Segregation->Warning Warning->Final

Caption: Decision tree ensuring pH control and proper stream segregation for nitrile-bearing waste.

Part 5: Emergency Procedures

Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate: If the spill is large (>100mL) or if you detect an almond-like odor (indicative of cyanide, though unreliable), evacuate the area immediately.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a full-face respirator with organic vapor/acid gas cartridges if ventilation is poor [2].

  • Neutralization:

    • Do NOT use acid to clean the spill.

    • Cover the spill with a basic absorbent (e.g., sodium carbonate mixed with clay/vermiculite) or a commercial "Solvent/Organic" spill kit.

  • Disposal: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Nitrile Contaminated Debris."

Exposure First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents to clean skin, as they may increase absorption of the nitrile.

  • Ingestion: Seek immediate medical attention.[2][4][5] Do not induce vomiting unless instructed by poison control.

Part 6: Regulatory Compliance (EPA/RCRA)

While 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is not specifically "P-listed" (acutely hazardous) by CAS number in 40 CFR 261.33, it must be characterized by the generator.

  • Characteristic Waste Codes:

    • D001 (Ignitability): If dissolved in flammable solvents (Flash point < 60°C).

    • D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5. Strict adherence to the pH control protocols in Part 3 mitigates this classification, but the potential remains. [3]

  • Generator Status: Ensure this waste is logged in your satellite accumulation area logbook immediately upon generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7]

  • Thermo Fisher Scientific. (2011).[4][8] Safety Data Sheet: Pyrazine-2-carbonitrile.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

A Researcher's Guide to the Safe Handling of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile. As your dedicated partner in scientific advancement, we aim to furnish you with the critical knowledge to navigate the handling of this compound with the utmost confidence and safety. This document is structured to be a practical, in-the-moment resource, moving beyond a simple checklist to explain the why behind each procedural step.

Hazard Assessment and Core Principles

Structurally related compounds, such as Pyrazine-2-carbonitrile, are classified as hazardous. The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

Given these potential hazards, a foundational principle of handling 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to rigorous handling and disposal protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for ensuring personal and environmental safety. The minimum required PPE for handling 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is detailed below.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[5][6]Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant nitrile gloves.[5][7]Nitrile gloves offer good resistance to a variety of chemicals and are essential to prevent skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[1][2][6][7]
Body Protection A laboratory coat must be worn.[5][8]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]To minimize the inhalation of any dust or vapors, which may cause respiratory tract irritation.[1][2][11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][12]

  • Keep it segregated from incompatible materials such as strong oxidizing agents.[11]

Handling and Experimental Use

dot

PPE_Workflow Workflow for Handling 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Assess Risks: Review hazards of pyrazine-carbonitrile compounds B Select & Don PPE: - Lab Coat - Goggles/Face Shield - Nitrile Gloves A->B Proceed with caution C Work in a Fume Hood B->C Enter work area D Weigh and Transfer Compound C->D E Prepare Solution D->E F Decontaminate Work Surfaces E->F Experiment complete G Segregate Waste: - Contaminated PPE - Chemical Waste F->G H Dispose of Waste in Labeled Hazardous Waste Containers G->H I Doff PPE H->I Leave work area J Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Step-by-Step Protocol:

  • Preparation : Before handling the compound, ensure you are in a designated laboratory area and have all necessary PPE. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[10]

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If transferring to a container for dissolution, do so slowly and carefully.

  • Solution Preparation :

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is appropriately labeled with the full chemical name and any hazard warnings.

  • Post-Handling :

    • After handling, decontaminate the work area with an appropriate solvent.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[13]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your supervisor.

  • Ensure the area is well-ventilated.[9]

  • For a solid spill, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][9]

Disposal Plan: A Critical Final Step

Proper disposal is paramount to ensure environmental safety and regulatory compliance.

  • Chemical Waste : All waste containing 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, including unused compound and solutions, must be disposed of as hazardous waste.[9] Do not dispose of this chemical down the drain.[9]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must also be treated as hazardous waste.[9]

  • Containerization :

    • Place all waste into a clearly labeled, sealable, and chemically compatible waste container.[9]

    • The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.[9]

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in implementing these procedures not only protects you and your colleagues but also upholds the integrity of your research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available at: [Link]

  • Types of Gloves Used in Laboratory. HANVO Safety. Available at: [Link]

  • Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of Texas at Austin. Available at: [Link]

  • SAFETY DATA SHEET - Pyrazine-2-carbonitrile. Thermo Fisher Scientific. Available at: [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. Available at: [Link]

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses. Available at: [Link]

  • Pyrazinecarbonitrile | C5H3N3 | CID 73172. PubChem - NIH. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available at: [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.